Benzophenone-4-maleimide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-benzoylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-15-10-11-16(20)18(15)14-8-6-13(7-9-14)17(21)12-4-2-1-3-5-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIZEXQRIOURIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239207 | |
| Record name | Benzophenone-4-maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92944-71-3 | |
| Record name | Benzophenone-4-maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092944713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone-4-maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Benzoylphenyl)-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the mechanism of Benzophenone-4-maleimide cross-linking?
An In-depth Technical Guide to Benzophenone-4-maleimide Cross-linking
For researchers, scientists, and drug development professionals, hetero-bifunctional cross-linkers are indispensable tools for elucidating protein-protein interactions. Among these, this compound (BPM) offers a powerful two-stage strategy to covalently capture interacting partners. This guide provides a detailed examination of the BPM cross-linking mechanism, quantitative parameters, and a comprehensive experimental protocol.
The Core Mechanism: A Two-Stage Process
This compound is a hetero-bifunctional reagent featuring two distinct reactive moieties: a thiol-reactive maleimide (B117702) group and a photo-activatable benzophenone (B1666685) group. This structure allows for a sequential, two-step cross-linking process that provides temporal control over the covalent capture of protein complexes.
Stage 1: Site-Specific Thiol-Maleimide Conjugation
The first stage involves the specific labeling of a target protein containing a cysteine residue. The maleimide group reacts with the sulfhydryl (thiol) group of a cysteine via a Michael addition mechanism.[1][2] This reaction is highly chemoselective for thiols within an optimal pH range of 6.5 to 7.5.[1][3] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with primary amines (e.g., lysine (B10760008) residues), ensuring high specificity.[1][4] The result is the formation of a stable, covalent thioether bond, linking the BPM molecule to the protein of interest.[5][]
Stage 2: UV-Activated Benzophenone Cross-Linking
Once the BPM-containing protein is purified from excess linker and incubated with its potential binding partners, the second stage is initiated. Upon irradiation with long-wave UV light (typically 350-365 nm), the benzophenone moiety undergoes photochemical activation.[7] The benzophenone carbonyl group is excited from its ground state to a triplet diradical state.[7] This highly reactive species then abstracts a hydrogen atom from any nearby C-H bond, creating a new carbon-centered radical on the interacting protein and a ketyl radical on the benzophenone.[7][8] These two radicals rapidly combine to form a stable, irreversible C-C covalent bond, thus "trapping" the protein-protein interaction.[7]
A key advantage of the benzophenone group is that its excited state is not quenched by water, making it highly effective in aqueous biological systems.[7][9] Furthermore, if no suitable reaction partner is in proximity, the excited benzophenone can return to its ground state, allowing for repeated excitation until a productive cross-link is formed.[7][10]
Data Presentation: Quantitative Parameters
The success of a BPM cross-linking experiment depends on the careful control of several parameters in both stages of the reaction.
| Parameter | Recommended Condition | Notes |
| pH (Maleimide Reaction) | 6.5 - 7.5 | Balances thiol reactivity with specificity. Above pH 7.5, maleimide hydrolysis and reaction with amines increase.[1][3] |
| Temperature (Maleimide Reaction) | 4°C to 25°C (Room Temp) | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[3][11] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | An excess of the maleimide linker drives the reaction to completion. A 10:1 to 20:1 ratio is a good starting point.[3] |
| Activation Wavelength (Benzophenone) | ~350 - 365 nm | This long-wave UV minimizes potential damage to proteins compared to shorter wavelengths.[7][12] |
| Cross-linking Efficiency | Variable (13% - 84%) | Highly dependent on the specific proteins, proximity of C-H bonds, and geometry of the complex. Efficiencies of 13-20% have been reported for antibody conjugation[13], while efficiencies up to 84% have been seen in other systems.[14][15] |
| Table 1: Summary of key quantitative parameters and conditions for BPM cross-linking. |
Experimental Protocols
This section provides a generalized, detailed methodology for a typical BPM cross-linking experiment designed to identify a protein-protein interaction.
Methodology
-
Protein Preparation and Reduction:
-
Dissolve the cysteine-containing protein (Protein A) in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5.[11][16] A typical protein concentration is 1-10 mg/mL.[11]
-
To ensure the target cysteine's sulfhydryl group is free and reactive, reduce any existing disulfide bonds. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[2] Incubate for 20-30 minutes at room temperature. TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide linker.[2]
-
-
Stage 1 Conjugation: Labeling with BPM:
-
Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.[11][16]
-
Add the BPM stock solution to the reduced protein solution to achieve a final molar excess of 10-20 fold.[3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protecting the mixture from light to prevent premature activation of the benzophenone.[3][11]
-
-
Purification:
-
It is critical to remove all unreacted BPM linker to prevent it from cross-linking non-specifically to the binding partner in the next stage.
-
Purify the BPM-labeled protein using size-exclusion chromatography (gel filtration), dialysis, or a desalting column.[11]
-
-
Complex Formation:
-
Add the putative binding partner (Protein B) to the purified Protein A-BPM conjugate.
-
Incubate the mixture under conditions that are known to favor the formation of the Protein A-Protein B complex (e.g., specific buffer, temperature, time).
-
-
Stage 2 Cross-linking: UV Irradiation:
-
Place the sample in a suitable UV-transparent vessel (e.g., quartz cuvette, petri dish). To minimize heat-related damage during irradiation, keep the sample on ice.[7]
-
Irradiate the sample with UV light at 350-365 nm. The optimal irradiation time and intensity must be determined empirically but typically ranges from 5 to 30 minutes.
-
-
Analysis:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products using SDS-PAGE. A new, higher molecular weight band corresponding to the covalently linked Protein A-Protein B complex should be visible.
-
Further characterization, including confirmation of the cross-linked product and identification of the cross-linking site, can be achieved through mass spectrometry.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to Benzophenone-4-maleimide: Properties, Specifications, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, specifications, and applications of Benzophenone-4-maleimide, a heterobifunctional crosslinking agent integral to contemporary research and drug development. This document details its physicochemical characteristics, provides protocols for its use in key experiments, and illustrates the underlying chemical reactions and workflows.
Core Properties and Specifications
This compound is a versatile reagent that combines a thiol-reactive maleimide (B117702) group with a photo-activatable benzophenone (B1666685) moiety. This dual functionality allows for a two-step crosslinking process, making it a valuable tool for studying molecular interactions. The key quantitative data for this compound are summarized below.
| Property | Specification |
| Molecular Formula | C₁₇H₁₁NO₃ |
| Molecular Weight | 277.27 g/mol [1][2][3][4] |
| Appearance | Light Beige Solid[5] |
| Melting Point | 155-157 °C[1][6] |
| Solubility | Chloroform: 50 mg/mL, Soluble in DMF[1][3][7] |
| CAS Number | 92944-71-3[1][2][3][4] |
| Storage Temperature | 2-8°C[1][3] |
| Hazard Codes | Xi (Irritant)[1] |
| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin)[1] |
| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[1] |
Reaction Mechanism and Experimental Workflow
The utility of this compound lies in its ability to first form a stable covalent bond with a thiol-containing molecule, such as a cysteine residue on a protein, through a Michael addition reaction. Subsequently, upon exposure to UV light (typically around 350-365 nm), the benzophenone group is excited to a triplet state, enabling it to form a covalent bond with a nearby C-H bond.
A typical experimental workflow for utilizing this compound to study protein-protein interactions involves several key stages, from initial protein preparation to the final analysis of the crosslinked products.
Experimental Protocols
The following are generalized protocols for the use of this compound in protein labeling and photo-crosslinking. These should be optimized for the specific proteins and experimental conditions.
Protocol 1: Labeling a Thiol-Containing Protein with this compound
This protocol describes the initial conjugation of this compound to a protein with an accessible cysteine residue.
Materials:
-
Protein containing an accessible cysteine residue.
-
This compound.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent: L-cysteine or β-mercaptoethanol.
-
Desalting column (e.g., Sephadex G-25).
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the cysteine residues are in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Protocol 2: Photo-Crosslinking of the Labeled Protein to its Binding Partner
This protocol outlines the procedure for photo-crosslinking the this compound-labeled protein to its interacting partner(s).
Materials:
-
This compound-labeled protein.
-
Binding partner protein(s).
-
Interaction Buffer: A buffer system known to be suitable for the interaction of the proteins of interest.
-
UV lamp or UV crosslinker instrument (e.g., UVP CL-1000) capable of emitting at ~360 nm.
-
Quartz cuvette or UV-transparent microplate.
Procedure:
-
Formation of the Protein Complex:
-
Mix the this compound-labeled protein with its binding partner(s) in the interaction buffer at appropriate molar ratios to allow for complex formation.
-
Incubate the mixture under conditions that favor the interaction (e.g., 30 minutes at room temperature).
-
-
UV Irradiation:
-
Transfer the protein complex solution to a quartz cuvette or a UV-transparent plate.
-
Place the sample on ice or in a cooled chamber to minimize heat-induced damage.
-
Irradiate the sample with UV light at a wavelength of approximately 360 nm. The irradiation time can range from 5 to 60 minutes and should be optimized for the specific system.[3] A typical distance from the UV lamp is around 5 cm.
-
-
Analysis of Crosslinked Products:
-
After irradiation, the sample is ready for analysis. The formation of higher molecular weight species corresponding to the crosslinked complex can be visualized by SDS-PAGE.
-
For more detailed analysis, the crosslinked bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the crosslinked peptides and map the interaction interface.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Chemical Structure of Benzophenone-4-maleimide
This guide provides a comprehensive overview of this compound, a heterobifunctional crosslinking agent. It details the compound's chemical structure, physicochemical properties, a standard synthesis protocol, and its application in bioconjugation.
Chemical Structure and Identification
This compound, also known as 4-Maleimidobenzophenone, is a molecule that incorporates both a photoreactive benzophenone (B1666685) group and a thiol-reactive maleimide (B117702) group. This dual functionality allows for a two-step crosslinking process, making it a valuable tool in protein-protein interaction studies and for the development of antibody-drug conjugates.
Chemical Structure:
-
IUPAC Name: 1-(4-benzoylphenyl)pyrrole-2,5-dione[1]
-
Synonyms: 4-Maleimidobenzophenone, N-(4-Benzoylphenyl)maleimide, 4-(N-Maleimido)benzophenone[1][2][3]
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.
Table 1: Physicochemical Properties
| Property | Value | References |
| Molecular Weight | 277.27 g/mol | [1][5][7] |
| Appearance | White to light yellow or light beige solid/crystal | [2][3] |
| Melting Point | 155-157 °C | [3][7][8] |
| Solubility | Soluble in chloroform (B151607) (50 mg/mL) and other organic solvents like DMSO and DMF | [7][8][9] |
| Storage Temperature | 2-8°C | [3][8] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Complex multiplet pattern in the aromatic region (approx. 7.0 - 8.5 ppm) corresponding to the substituted benzene (B151609) rings.[10] |
| ¹³C NMR | A signal around 195 ppm for the benzophenone carbonyl carbon.[10] |
| Infrared (IR) | Strong absorption band for the ketone C=O stretch between 1650-1670 cm⁻¹.[10] The frequency is lowered due to conjugation with the aromatic rings. |
| UV-Vis | Exhibits characteristic absorption bands for the benzophenone chromophore, with a π → π* transition around 250 nm and a weaker n → π* transition at higher wavelengths (~340 nm).[11] |
Synthesis of this compound
This compound is synthesized via a condensation reaction between 4-Aminobenzophenone and Maleic anhydride (B1165640).[5] This process involves the formation of a maleamic acid intermediate, followed by cyclization to yield the final maleimide product.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Aminobenzophenone in a suitable solvent such as glacial acetic acid.
-
Addition of Reagent: Add an equimolar amount of Maleic anhydride to the solution.
-
Formation of Maleamic Acid: Stir the mixture at room temperature for 2-4 hours. The maleamic acid intermediate will precipitate out of the solution.
-
Cyclization: Add a dehydrating agent, such as acetic anhydride, along with a catalyst like sodium acetate. Heat the mixture to reflux (approximately 120-140 °C) for 2-3 hours to induce cyclization.
-
Isolation: After cooling to room temperature, pour the reaction mixture into ice water. The crude this compound will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and then dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) to yield a pure product.[12]
Synthesis Workflow Diagram
Application: Heterobifunctional Crosslinking
This compound is primarily used as a heterobifunctional crosslinker.[3][6] The process occurs in two distinct steps:
-
Thiol-Specific Conjugation: The maleimide group reacts specifically with sulfhydryl groups (e.g., from cysteine residues in proteins) at a pH range of 6.5-7.5 to form a stable thioether bond.
-
Photo-Crosslinking: Upon exposure to UV light (typically around 350-365 nm), the benzophenone moiety is excited to a triplet state. This highly reactive diradical can then abstract a hydrogen atom from a nearby C-H bond, resulting in the formation of a stable covalent C-C bond with an interacting molecule.[13]
This two-stage reactivity allows for precise conjugation to a specific biomolecule via the maleimide group, followed by light-induced crosslinking to capture interacting partners.
Experimental Protocol: Protein Conjugation and Photocrosslinking
Part A: Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation: Dissolve the protein containing free sulfhydryl groups in a degassed buffer at pH 7.0-7.5 (e.g., PBS or HEPES). The recommended protein concentration is 1-10 mg/mL.[9][14] If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[14][15]
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.[14]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring.[14]
-
Incubation: Protect the reaction mixture from light by wrapping the vial in aluminum foil. Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[14]
-
Purification: Remove the excess, unreacted this compound from the protein conjugate using gel filtration (desalting column) or dialysis.[9]
Part B: Photo-Crosslinking
-
Complex Formation: Mix the purified this compound-labeled protein with its potential binding partner(s) under appropriate buffer conditions.
-
UV Irradiation: Expose the sample to UV light at 350-365 nm. A handheld UV lamp or a specialized crosslinking instrument can be used. Irradiation time can vary from 5 to 30 minutes and may require optimization.
-
Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify the formation of higher molecular weight complexes.
Experimental Workflow Diagram
References
- 1. This compound | C17H11NO3 | CID 146390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(N-Maleimido)benzophenone | 92944-71-3 | TCI Deutschland GmbH [tcichemicals.com]
- 3. 4-(N-Maleimido)benzophenone | 92944-71-3 [chemicalbook.com]
- 4. 4-(Maleimido)benzophenone [benchchem.com]
- 5. 4-(N-Maleimido)benzophenone synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound | CAS 92944-71-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 4-(N-Maleimido)benzophenone | CAS 92944-71-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. Мечение малеимидами белков и других тиолированных биомолекул [ru.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 15. broadpharm.com [broadpharm.com]
An In-Depth Technical Guide to Benzophenone-4-maleimide Applications in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone-4-maleimide is a heterobifunctional cross-linking reagent that has emerged as a powerful tool in the field of proteomics for the investigation of protein-protein interactions.[1][2] Its unique chemical architecture, featuring a sulfhydryl-reactive maleimide (B117702) group and a photo-reactive benzophenone (B1666685) group, allows for a two-step cross-linking strategy. This enables the precise capture of transient and stable protein complexes within their native cellular environment.
The maleimide moiety reacts specifically with the thiol group of cysteine residues under mild pH conditions, forming a stable covalent bond.[1] The benzophenone group, upon activation with UV light, forms a reactive triplet state that can insert into C-H bonds of nearby amino acid residues, resulting in a covalent cross-link.[3][4] This spatial and temporal control over the cross-linking reaction makes this compound an invaluable reagent for mapping protein interaction networks, identifying binding partners, and elucidating the architecture of protein complexes.
Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | 4-Maleimidobenzophenone, N-(4-Benzoylphenyl)maleimide |
| Molecular Formula | C₁₇H₁₁NO₃ |
| Molecular Weight | 277.27 g/mol |
| CAS Number | 92944-71-3 |
| Appearance | Light beige solid |
| Solubility | Soluble in organic solvents like DMSO and DMF |
| Excitation Wavelength | ~350-365 nm for photo-activation |
Core Applications in Proteomics
The primary application of this compound in proteomics is the identification and characterization of protein-protein interactions (PPIs). This is achieved through a photo-cross-linking workflow coupled with mass spectrometry. The ability to initiate the cross-linking at a specific time point by UV irradiation allows for the capture of dynamic interactions that might be missed by other methods.
Key applications include:
-
Mapping Protein Interaction Networks: Elucidating the intricate web of interactions that govern cellular processes.
-
Validation of Binary Interactions: Confirming direct interactions between two proteins of interest.
-
Identification of Binding Partners: Discovering novel interaction partners for a protein of interest.
-
Structural Analysis of Protein Complexes: Providing distance constraints for the structural modeling of protein assemblies.
-
Drug Target Identification and Validation: Identifying the cellular targets of small molecule drugs.
Experimental Protocols
This section provides a generalized experimental workflow for a typical photo-cross-linking proteomics experiment using this compound. Optimization of specific conditions, such as reagent concentrations and incubation times, is crucial for each biological system under investigation.
Part 1: Labeling of the Bait Protein with this compound
This protocol describes the labeling of a purified protein containing an accessible cysteine residue with this compound.
Materials:
-
Purified protein with at least one accessible cysteine residue
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Reducing agent (e.g., TCEP)
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in degassed PBS buffer (pH 6.5-7.5) to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that may hinder cysteine accessibility, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 1 hour at room temperature.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
-
Labeling Reaction:
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound using a desalting column equilibrated with an appropriate buffer for the downstream application.
-
Part 2: Photo-Cross-Linking and Sample Preparation for Mass Spectrometry
This protocol outlines the photo-cross-linking of the labeled bait protein to its interacting partners in a complex biological sample (e.g., cell lysate) and subsequent preparation for mass spectrometry analysis.
Materials:
-
This compound-labeled bait protein
-
Cell lysate or other biological sample containing putative interaction partners
-
UV lamp (365 nm)
-
Lysis buffer
-
Protease inhibitors
-
Affinity purification reagents (e.g., antibody-coupled beads for immunoprecipitation)
-
Wash buffers
-
Elution buffer
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Incubation:
-
Add the this compound-labeled bait protein to the cell lysate.
-
Incubate for 1-2 hours at 4°C to allow for the formation of protein complexes.
-
-
Photo-Cross-Linking:
-
Place the sample on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. The optimal irradiation time should be determined empirically.
-
-
Affinity Purification/Immunoprecipitation:
-
Capture the bait protein and its cross-linked partners using an appropriate affinity purification strategy (e.g., immunoprecipitation using an antibody against the bait protein).
-
Wash the beads extensively with wash buffers to remove non-specific binders.
-
-
Elution and Reduction/Alkylation:
-
Elute the protein complexes from the beads.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteines by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
-
In-solution or In-gel Digestion:
-
Digest the protein mixture with trypsin overnight at 37°C.
-
-
Sample Clean-up:
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent before mass spectrometry analysis.
-
Part 3: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Analyze the digested peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, MaxQuant) to identify the cross-linked peptides from the MS/MS data.
-
The software will search the spectra against a protein sequence database to identify the sequences of the two cross-linked peptides and the specific residues involved in the cross-link.
-
The identified cross-linked proteins are the interaction partners of the bait protein.
-
Data Presentation
Quantitative data from cross-linking mass spectrometry experiments can provide valuable insights into the stoichiometry and dynamics of protein interactions. The following table presents a selection of identified cross-linked residue pairs in Human Serum Albumin (HSA) using a benzophenone-based cross-linker, sulfo-SBP, as reported by Belsom et al. (2017).[5] This data illustrates the type of quantitative information that can be obtained from such experiments.
Table 1: Identified Cross-Linked Residue Pairs in Human Serum Albumin (HSA) using a Benzophenone-based Cross-linker (sulfo-SBP) [5]
| Protein | Residue 1 | Residue 2 |
| HSA | K199 | Y150 |
| HSA | K525 | A291 |
| HSA | K199 | K525 |
| HSA | K281 | V241 |
| HSA | K545 | L481 |
| HSA | K195 | K199 |
| HSA | K519 | K541 |
| HSA | K212 | K519 |
This table is a representative sample of the data presented in the cited study and is intended for illustrative purposes.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for a this compound-based photo-cross-linking proteomics experiment.
Signaling Pathway Example: NF-κB Activation
This compound can be employed to study the dynamic protein-protein interactions within signaling pathways. The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, highlighting key protein complexes whose interactions could be investigated using this cross-linking approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Photocrosslinking of benzophenone-labeled single cysteine troponin I mutants to other thin filament proteins [pubmed.ncbi.nlm.nih.gov]
- 3. Probing proteomes with benzophenone photoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry of Connection: An In-depth Guide to the Photochemistry of Benzophenone Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles and practical applications of benzophenone (B1666685) (BP) photocrosslinkers, a cornerstone technology in chemical biology and drug discovery. Benzophenone and its derivatives are powerful tools for covalently capturing transient biomolecular interactions, enabling the identification of drug targets, the mapping of protein interaction surfaces, and the stabilization of peptide therapeutics. This document provides a detailed overview of their photochemical mechanism, quantitative photophysical properties, experimental protocols, and a case study of their application in studying the MDM2-p53 signaling pathway.
The Photochemical Mechanism: From Light to Covalent Bond
Benzophenone's utility as a photocrosslinker stems from its unique photophysical properties. Upon absorption of UV-A light (typically around 350-365 nm), the benzophenone molecule undergoes a series of transformations that culminate in the formation of a stable covalent bond with a nearby molecule.[1] This process is advantageous because the required wavelength has minimal overlap with the absorption spectra of endogenous chromophores like proteins and nucleic acids, thus reducing potential photodamage.[2]
The key steps are as follows:
-
Photoexcitation: Benzophenone absorbs a photon, promoting a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital (an n→π* transition). This elevates the molecule from its ground state (S₀) to an excited singlet state (S₁).[3]
-
Intersystem Crossing (ISC): The S₁ state is extremely short-lived. It rapidly and with near-perfect quantum efficiency (~100%) undergoes intersystem crossing to the more stable triplet state (T₁).[4][5][6] This transition to a diradical triplet state is the cornerstone of benzophenone's photoreactivity.[4][5]
-
Hydrogen Abstraction: The long-lived T₁ diradical is highly reactive and can abstract a hydrogen atom from a suitable nearby donor, such as a C-H bond within an amino acid side chain.[6] This step creates two new radicals: a benzophenone ketyl radical and a carbon-centered radical on the target molecule.
-
Radical Recombination: The two newly formed radicals then combine to form a stable, covalent C-C bond, effectively "crosslinking" the benzophenone probe to its interaction partner.[2] A key advantage of benzophenone is that if a suitable hydrogen donor is not immediately available, the excited triplet state can relax back to the ground state without reacting, and the process can be re-initiated with another photon. This reversibility contributes to its high overall crosslinking efficiency.[1]
References
An In-depth Technical Guide to the Reactivity of Benzophenone-4-maleimide with Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone-4-maleimide (BPM) is a heterobifunctional cross-linking reagent that has emerged as a powerful tool in chemical biology and drug development.[1] It uniquely combines two distinct reactive moieties: a maleimide (B117702) group that specifically targets sulfhydryl groups of cysteine residues, and a benzophenone (B1666685) group that can be photo-activated to form covalent bonds with adjacent molecules. This dual reactivity allows for a two-step process of targeted conjugation and subsequent photo-induced cross-linking, enabling the study of protein-protein interactions, ligand-receptor binding, and the development of targeted therapeutics.[2][3]
This technical guide provides a comprehensive overview of the reactivity of this compound with cysteine residues, including the underlying chemical principles, quantitative reaction parameters, detailed experimental protocols, and applications in studying molecular interactions.
Core Chemistry: A Two-Stage Reaction
The utility of this compound lies in its two-stage reactivity: a thermally driven, selective conjugation to cysteine residues, followed by a light-induced, non-selective cross-linking to interacting molecules.
Stage 1: Maleimide-Cysteine Conjugation
The maleimide group of BPM reacts specifically with the sulfhydryl group (-SH) of cysteine residues via a Michael addition reaction.[4] This reaction is highly selective for thiols within a pH range of 6.5-7.5, forming a stable thioether bond. At this pH, the thiol group is partially deprotonated to the more nucleophilic thiolate anion, which readily attacks the electron-deficient double bond of the maleimide ring.
Stage 2: Benzophenone Photo-activation and Cross-linking
Upon exposure to UV light (typically around 350-365 nm), the benzophenone moiety of the BPM-cysteine adduct is excited to a reactive triplet state.[5][6] This excited state can then abstract a hydrogen atom from a nearby C-H bond of an interacting molecule, creating a radical pair that subsequently collapses to form a stable carbon-carbon covalent bond.[2] This photo-cross-linking step is non-specific and depends on the proximity of the interacting molecules.
References
In-Depth Technical Guide to the Safe Handling of Benzophenone-4-maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Benzophenone-4-maleimide (CAS No. 92944-71-3), a heterobifunctional crosslinking reagent. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Chemical Identification and Physical Properties
This compound is a light beige solid utilized for its dual reactivity. The maleimide (B117702) group reacts specifically with sulfhydryl (thiol) groups, while the benzophenone (B1666685) moiety can be photo-activated by UV light to form covalent bonds with C-H bonds.[1]
| Property | Value | Reference(s) |
| CAS Number | 92944-71-3 | [2] |
| Molecular Formula | C₁₇H₁₁NO₃ | [2] |
| Molecular Weight | 277.27 g/mol | [2] |
| Melting Point | 155-157 °C | [3] |
| Appearance | Light Beige Solid | [4] |
| Solubility | Chloroform: 50 mg/mL | [3] |
| Storage Temperature | 2-8°C | [2][3] |
Hazard Identification and Toxicology
This compound is classified as an irritant. Direct contact can cause irritation to the skin, eyes, and respiratory system.[2]
GHS Hazard Classification:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Toxicological Data Summary:
Personal Protective Equipment (PPE) and Handling
Proper PPE is mandatory when handling this compound to prevent exposure.
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Stability and Reactivity
| Parameter | Description |
| Reactivity | The maleimide group is highly reactive towards sulfhydryl (thiol) groups, especially at a pH of 6.5-7.5.[1][7] The benzophenone group is photo-reactive and can be activated by UV light (approx. 250-360 nm).[1] |
| Chemical Stability | Stable under recommended storage conditions (2-8°C, protected from light, tightly sealed).[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. Avoid contact with thiols unless conjugation is intended. |
| Hazardous Decomposition Products | Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[7] |
Experimental Protocols
Protocol for Handling a Small Solid Spill
This protocol is for small spills of this compound powder that can be managed by trained laboratory personnel.
Detailed Steps:
-
Alert and Restrict: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 3.0, including an N95 respirator to prevent inhalation of the powder.[2]
-
Contain Dust: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.[6][8] Do not pour water directly on the spill.
-
Collect Spill: Carefully sweep or scoop the contained material into a designated, sealable container labeled "Hazardous Waste."[6][9]
-
Decontaminate: Wipe the spill area first with a damp cloth (e.g., using 70% ethanol), followed by a thorough cleaning with soap and water.
-
Dispose of Materials: Place all contaminated cleaning materials (paper towels, gloves, etc.) into the hazardous waste container.
-
Final Disposal: Seal the container, ensure it is properly labeled with the chemical name and hazard warnings, and arrange for pickup through your institution's Environmental Health and Safety (EHS) department.
-
Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.
Protocol for Deactivation and Disposal of Waste
Due to the reactivity of the maleimide group, it is best practice to deactivate or "quench" any waste solutions or surplus material before disposal. This converts the reactive maleimide into a more stable thioether.[9]
Materials:
-
Waste containing this compound
-
Quenching solution: ~100 mM of a thiol-containing compound (e.g., Dithiothreitol (DTT) or β-mercaptoethanol (BME)) in a suitable buffer (e.g., PBS).
-
Designated hazardous waste container.
Procedure:
-
Prepare Quenching Solution: In a chemical fume hood, prepare the quenching solution.
-
Reaction: To the waste container holding the this compound, add a 10-fold molar excess of the quenching solution.[9]
-
Incubation: Gently mix the contents and allow the reaction to proceed for at least 2 hours at room temperature to ensure complete deactivation of the maleimide group.[9]
-
Collection and Labeling:
-
Deactivated Liquid Waste: Collect the solution in a clearly labeled, sealed, and chemically compatible waste container. Label as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]".[9]
-
Unused Solid Waste: Keep in its original, sealed container. Label as "Hazardous Waste: Unused this compound".
-
Contaminated Solid Waste (e.g., pipette tips, tubes): Collect in a designated, sealed plastic bag or container. Label as "Hazardous Waste: this compound contaminated debris".[9]
-
-
Final Disposal: Arrange for the collection of all hazardous waste through your institution's EHS office or a licensed contractor. Complete all necessary hazardous waste disposal forms.
References
- 1. acs.org [acs.org]
- 2. 4-(N-Maleimido)benzophenone powder 92944-71-3 [sigmaaldrich.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. 4-(N-Maleimido)benzophenone | 92944-71-3 [chemicalbook.com]
- 5. chemkleancorp.com [chemkleancorp.com]
- 6. umanitoba.ca [umanitoba.ca]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
An In-depth Technical Guide to the Aqueous Solubility of Benzophenone-4-maleimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzophenone-4-maleimide (B4M) is a heterobifunctional crosslinking reagent widely utilized in bioconjugation and drug development. Its application hinges on the precise reaction of its maleimide (B117702) group with sulfhydryl moieties and the photo-activated crosslinking capability of its benzophenone (B1666685) group. However, a significant challenge in its application is its inherent hydrophobicity and limited solubility in aqueous buffers, which are the standard media for most biological reactions. This technical guide provides a comprehensive overview of the solubility of this compound, detailing the factors that influence it, standardized protocols for its determination, and the critical interplay between solubility and reactivity in aqueous environments.
Introduction to this compound
This compound is a molecule with the chemical formula C₁₇H₁₁NO₃ and a molecular weight of approximately 277.27 g/mol . It possesses two key functional groups that enable its utility as a crosslinking agent:
-
Maleimide Group: This group reacts specifically with sulfhydryl (thiol) groups, commonly found on cysteine residues in proteins and peptides, to form a stable covalent thioether bond. This reaction is most efficient in the pH range of 6.5-7.5.[1]
-
Benzophenone Group: Upon exposure to UV light (typically around 350-360 nm), this photo-reactive group forms an excited triplet state that can insert into C-H bonds, creating a covalent crosslink with nearby molecules.
This dual functionality makes B4M a powerful tool for conjugating molecules to proteins, peptides, or other biomolecules, and for mapping molecular interactions through photo-crosslinking.
Solubility Profile of this compound
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in organic solvents and provides a framework for researchers to record experimentally determined solubility in common aqueous buffers.
| Solvent/Buffer System | Temperature (°C) | Solubility | Method | Notes |
| Organic Solvents | ||||
| Chloroform | Room Temp. | 50 mg/mL[2] | Not Specified | High solubility in non-polar organic solvent. |
| Dimethylformamide (DMF) | Room Temp. | Soluble | Not Specified | Often used to prepare concentrated stock solutions. |
| Dimethyl sulfoxide (B87167) (DMSO) | Room Temp. | Soluble | Not Specified | Common solvent for creating stock solutions for biological assays. |
| Aqueous Buffers | ||||
| 100 mM Phosphate Buffer | 25 | Data not available | e.g., Shake-Flask | Expected to be low. pH is a critical factor. |
| 100 mM Phosphate Buffered Saline (PBS) | 25 | Data not available | e.g., Shake-Flask | Ionic strength may influence solubility. |
| 50 mM HEPES, 150 mM NaCl | 25 | Data not available | e.g., Shake-Flask | Common buffer for bioconjugation. |
| 50 mM Tris-HCl, 150 mM NaCl | 25 | Data not available | e.g., Shake-Flask | Amine-containing buffer; potential for side reactions at higher pH. |
Researchers are encouraged to experimentally determine and record the solubility in their specific buffer systems using the protocols outlined in this guide.
Factors Influencing Aqueous Solubility
Several factors critically affect the solubility of this compound in aqueous solutions:
-
pH: The pH of the buffer is a primary determinant of the stability of the maleimide group. In alkaline conditions (pH > 7.5), the maleimide ring is susceptible to hydrolysis, opening to form a non-reactive maleamic acid derivative.[1] While this is a stability issue, it also means that solubility measurements at high pH may be of the hydrolyzed, and potentially more soluble, product. For conjugation, maintaining a pH of 6.5-7.5 is crucial, which balances maleimide stability with the reactivity of the thiol group.[1]
-
Co-solvents: Due to its low aqueous solubility, it is standard practice to first dissolve this compound in a water-miscible organic solvent, such as DMSO or DMF, to create a concentrated stock solution.[3] This stock is then added to the aqueous buffer. The final concentration of the co-solvent should be kept to a minimum (typically <5%) as it can affect the stability and function of biomolecules.[3]
-
Temperature: Generally, the solubility of solid compounds increases with temperature.[4] However, for maleimide-containing compounds, higher temperatures can also accelerate the rate of hydrolysis.[1] Therefore, solubility experiments and conjugation reactions should be performed at a consistent and controlled temperature, often at room temperature or 4°C.
-
Ionic Strength: The presence of salts in buffers like PBS can influence the solubility of hydrophobic compounds, a phenomenon known as the "salting out" effect, which may decrease solubility.
Experimental Protocols for Determining Aqueous Solubility
Two common methods for determining the solubility of a compound are the shake-flask method for thermodynamic solubility and high-throughput methods for kinetic solubility.
Protocol for Thermodynamic Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[5]
Materials:
-
This compound (solid)
-
Aqueous buffer of interest (e.g., 100 mM Phosphate Buffer, pH 7.0)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration system (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Solubilization: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Shake the mixture for 24-48 hours to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid by either centrifugation at high speed or by filtering through a 0.22 µm syringe filter. Filtration is a common source of error for hydrophobic compounds due to adsorption to the filter material, so proper validation is necessary.[5]
-
Quantification: Dilute the clear supernatant with an appropriate solvent (e.g., acetonitrile (B52724) or methanol) to a concentration within the linear range of the analytical instrument.
-
Analysis: Quantify the concentration of this compound in the diluted supernatant using a pre-established calibration curve on an HPLC-UV or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility by taking into account the dilution factor.
Protocol for Kinetic Solubility (High-Throughput Method)
Kinetic solubility is often measured in early drug discovery and is a measure of how readily a compound dissolves from a DMSO stock solution into an aqueous buffer.[7][8] Laser nephelometry, which measures light scattering from precipitated particles, is a common high-throughput technique.[9][10]
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 10 mM)
-
Aqueous buffer of interest
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate reader with nephelometry or turbidimetry capabilities
Procedure:
-
Plate Preparation: Dispense serial dilutions of the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add a small, fixed volume of the DMSO stock solution of this compound to each well. This is often done in reverse order, from the lowest to the highest concentration of the compound.
-
Mixing and Incubation: Mix the plate gently and incubate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Detection: Measure the turbidity or light scattering in each well using a plate reader.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Visualizing Workflows and Chemical Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound.
Caption: Thermodynamic solubility determination workflow.
Chemical Pathways in Aqueous Buffer
In an aqueous buffer containing a thiol-bearing molecule (e.g., a protein with cysteine residues), this compound can undergo two competing reactions: the desired conjugation and the undesirable hydrolysis.
Caption: Competing reactions of this compound.
Conclusion and Recommendations
The effective use of this compound in bioconjugation and drug development is intrinsically linked to its solubility in aqueous buffers. Due to its hydrophobic nature, careful consideration of buffer composition, pH, and the use of co-solvents is paramount. While there is a lack of extensive quantitative solubility data in the literature, the protocols provided in this guide offer a robust framework for researchers to determine solubility in their specific systems. For optimal results, it is recommended to:
-
Always prepare fresh stock solutions of this compound in anhydrous DMSO or DMF and use them promptly.
-
Strictly control the pH of the reaction buffer to the optimal range of 6.5-7.5 to maximize conjugation efficiency and minimize hydrolysis.[1]
-
Keep the final concentration of organic co-solvents to a minimum to avoid adverse effects on protein structure and function.
-
Experimentally determine the solubility of this compound in your specific buffer system before undertaking large-scale conjugation experiments.
By understanding and controlling the factors that govern its solubility, researchers can fully leverage the capabilities of this compound as a powerful crosslinking tool.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(N-Maleimido)benzophenone | CAS 92944-71-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. scielo.br [scielo.br]
- 7. enamine.net [enamine.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
UV activation wavelength for Benzophenone-4-maleimide
An In-depth Technical Guide to the UV Activation of Benzophenone-4-maleimide
For researchers, scientists, and drug development professionals, this compound stands as a critical heterobifunctional crosslinking reagent. Its utility lies in its dual reactivity: a sulfhydryl-reactive maleimide (B117702) group and a photo-activatable benzophenone (B1666685) group. This guide provides a comprehensive overview of the ultraviolet (UV) activation of this compound, detailing its photochemical properties, experimental protocols, and the underlying mechanisms.
Photochemical Properties of this compound
This compound is a versatile tool for covalently linking molecules. The process is typically a two-step reaction. First, the maleimide group reacts with a free sulfhydryl (thiol) group, common in cysteine residues of proteins, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1] The second step involves the photo-activation of the benzophenone moiety with UV light.
Upon UV irradiation, the benzophenone group is excited from its ground state (S₀) to a singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).[2] This triplet state is a diradical that can abstract a hydrogen atom from a nearby C-H bond, creating a new carbon-centered radical. Subsequent radical recombination results in the formation of a stable covalent C-C bond, effectively crosslinking the molecule of interest to another.[3][4][5]
The UV activation wavelength for benzophenone and its derivatives spans a broad range, with two primary absorption bands. One is in the UV-C region, with a peak around 250-254 nm, and the other is a weaker band in the UV-A region, around 340-360 nm.[6][7] The choice of wavelength can be critical, as shorter wavelengths like 254 nm may cause damage to sensitive biological samples, such as proteins.[5] Therefore, the longer wavelength UV-A light (around 360 nm) is often preferred for applications involving biological molecules.[5][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its photo-activation process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₁NO₃ | [9][10] |
| Molecular Weight | 277.27 g/mol | [10][11] |
| Melting Point | 155-157 °C | [11] |
| Solubility | Chloroform: 50 mg/mL | [11] |
| Storage Temperature | 2-8°C | [11] |
Table 2: UV Activation and Reaction Parameters
| Parameter | Value/Range | Reference |
| Primary UV Activation Wavelengths | ~250 nm and ~350-365 nm | [3][4][6][7][8] |
| General UV Irradiation Range | 200-400 nm | [12] |
| Recommended pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | [1] |
| Maleimide to Thiol Molar Ratio | 10:1 to 20:1 | [13] |
| Cross-linking Efficiency | 13-20% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following protocols provide a general framework for a typical crosslinking experiment.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
-
Preparation of Reagents:
-
Dissolve the thiol-containing protein in a suitable buffer (e.g., Phosphate, HEPES, MOPS) at a pH between 6.5 and 7.5.[1][13] The buffer should be free of extraneous thiols.[13]
-
If necessary, reduce disulfide bonds in the protein to generate free sulfhydryl groups using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[13]
-
Dissolve this compound in an organic solvent such as DMSO or DMF before adding it to the aqueous reaction mixture.[13] The final concentration of the organic solvent should ideally not exceed 10-15% to prevent protein precipitation.[13]
-
-
Conjugation Reaction:
-
Purification:
-
Remove the unreacted this compound using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Photo-Crosslinking
-
Sample Preparation:
-
Place the purified protein conjugate in a UV-transparent vessel (e.g., quartz cuvette). For smaller volumes, the sample can be spread as a thin film on a non-UV-absorbing surface, such as the inside of a polypropylene (B1209903) microcentrifuge tube lid.[14]
-
-
UV Irradiation:
-
Expose the sample to a UV light source. A common setup involves a UV crosslinker instrument.[14]
-
For activation of the benzophenone group, irradiate at approximately 365 nm.[14]
-
Place the sample on ice at a close distance (e.g., 5 cm) from the UV lamp to maintain a low temperature and ensure efficient light absorption.[14]
-
The irradiation time can vary, with typical durations ranging from 25 to 50 minutes.[14]
-
-
Analysis:
-
Analyze the crosslinked products using techniques such as SDS-PAGE to observe shifts in molecular weight, or mass spectrometry for more detailed characterization of the crosslinked sites.
-
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound.
Caption: Experimental workflow for this compound crosslinking.
Caption: Photo-activation pathway of the benzophenone moiety.
References
- 1. benchchem.com [benchchem.com]
- 2. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. UV Curing: Part 2; A Tour of the UV Spectrum - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. scbt.com [scbt.com]
- 10. This compound | C17H11NO3 | CID 146390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS 92944-71-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetics and pH Dependence of Maleimide-Thiol Reactions: A Technical Guide
The conjugation of molecules to proteins, peptides, and other biomolecules is a fundamental technique in modern biotechnology and pharmaceutical development. Among the various chemical strategies available, the reaction between a maleimide (B117702) and a thiol has become one of the most popular methods for site-specific modification, particularly at cysteine residues.[1] Its widespread adoption is due to its high selectivity for thiols under mild, physiological conditions, rapid reaction kinetics, and high yields.[1][2] This technical guide provides a comprehensive overview of the maleimide-thiol reaction, detailing its mechanism, kinetics, pH dependence, potential side reactions, and optimized experimental protocols for its application in research and drug development.
Core Reaction Mechanism: A Michael Addition
The reaction between a maleimide and a thiol group proceeds via a Michael addition mechanism.[1][3] In this reaction, the nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[1] This results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1][3] The reaction is highly efficient in polar solvents like water, DMSO, or DMF, which facilitate the formation of the reactive thiolate ion.[1][4] Often considered a "click chemistry" reaction, it is modular, provides high chemical yields, and proceeds under simple reaction conditions.[1][3]
The Critical Role of pH in Reaction Kinetics
The pH of the reaction buffer is the most influential parameter governing the rate and selectivity of the maleimide-thiol reaction.[2][5] The reaction's speed is highly dependent on the thiol-thiolate equilibrium, which is dictated by the pH of the solution.[2][6]
Optimal pH Range (6.5 - 7.5):
The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[2][4][5] Within this window, a sufficient concentration of the more nucleophilic thiolate anion is present to ensure an efficient reaction, while minimizing undesirable side reactions.[5][7] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring high chemoselectivity.[2][4][5]
Below pH 6.5:
As the pH drops below 6.5, the thiol group (with a pKa typically around 8.5) remains predominantly in its protonated form (R-SH).[2][8] This significantly reduces its nucleophilicity, leading to a much slower reaction rate.[5][7]
Above pH 7.5:
While the reaction rate with thiols can increase at a more alkaline pH, several competing side reactions become prominent, leading to a loss of selectivity and potential inactivation of the maleimide.[2][5]
-
Reaction with Primary Amines: Above pH 7.5, primary amines, such as the ε-amino group of lysine (B10760008) residues, become deprotonated and can react competitively with the maleimide.[4][5]
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, a reaction that increases with pH.[1][4] This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[1][4][9]
Quantitative Analysis of pH Effects
The following tables summarize key quantitative data related to the influence of pH on the maleimide-thiol reaction, providing a basis for experimental design and optimization.
Table 1: pH Influence on Maleimide-Thiol Reaction Kinetics and Specificity
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Predominant Side Reactions |
| < 6.5 | Slow | High | None |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[5] |
Table 2: Stability of Maleimide and Thiosuccinimide Adducts
| Compound | Condition | Stability Issue | Outcome |
| Maleimide | pH > 7.5 | Hydrolysis | Formation of unreactive maleamic acid[1][4] |
| Thiosuccinimide Adduct | Basic pH | Ring-opening hydrolysis | Formation of a stable succinamic acid thioether[4][10] |
| Thiosuccinimide Adduct | Presence of other thiols | Retro-Michael Reaction | Reversal of the conjugation, potential for payload migration[4][11] |
| N-terminal Cys Adduct | pH ≥ 7.3 | Thiazine (B8601807) Rearrangement | Formation of a stable six-membered thiazine ring[8][11] |
Common Side Reactions and Mitigation Strategies
While the maleimide-thiol reaction is highly selective, several side reactions can occur, impacting the homogeneity and stability of the final conjugate.
Maleimide Hydrolysis
The maleimide ring's stability is pH-dependent; it is susceptible to hydrolysis, which increases with pH.[1][4] This hydrolysis opens the ring, forming a maleamic acid derivative that is unreactive towards thiols.[1][9] To mitigate this, maleimide stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and added to the reaction buffer immediately before use.[8][12] Avoid storing maleimides in aqueous solutions, especially at neutral or alkaline pH.[8]
Thiosuccinimide Adduct Instability
The thiosuccinimide adduct, while generally stable, can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[11] This can be followed by a reaction with other thiol-containing molecules, such as serum albumin, causing off-target effects.[4] The thiosuccinimide ring can also be hydrolyzed post-conjugation, which forms a stable ring-opened succinamic acid thioether, preventing the retro-Michael reaction.[4][13] This hydrolysis is often desirable to increase the long-term stability of antibody-drug conjugates (ADCs).[10][14]
Thiazine Rearrangement
When conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine, an intramolecular rearrangement can occur.[3][11] This side reaction is promoted by higher pH and results in the formation of a stable six-membered thiazine ring, which can complicate purification and analysis.[8][11] Performing the conjugation at a more acidic pH (around 6.5) can minimize this side reaction.[11]
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
This protocol provides a general guideline for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
-
Buffer Preparation:
-
Prepare a suitable reaction buffer, such as phosphate-buffered saline (PBS), HEPES, or Tris, and adjust the pH to the optimal range of 6.5-7.5.[8]
-
Degas the buffer to minimize oxidation of thiols.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[15] TCEP is preferred as it does not need to be removed prior to the conjugation reaction.[15]
-
-
Reagent Preparation:
-
Dissolve the protein to be labeled in the prepared reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of the maleimide reagent in an anhydrous solvent such as DMSO or DMF immediately before use.[12]
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[7][15] The optimal ratio may need to be determined empirically.[7]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[8][15]
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted maleimide, add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 1-10 mM.[8]
-
-
Purification of the Conjugate:
-
Remove unreacted reagents and byproducts using a suitable purification method, such as size-exclusion chromatography (e.g., a PD-10 desalting column), dialysis, or HPLC.[8]
-
Protocol for Monitoring Reaction Kinetics
This protocol describes a method to monitor the progress of the maleimide-thiol reaction.
-
Reaction Setup:
-
Prepare the protein and maleimide solutions as described in the general conjugation protocol in buffers of varying pH (e.g., 6.5, 7.0, 7.5, 8.0).
-
Initiate the reaction by mixing the protein and maleimide solutions at a defined molar ratio.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a large excess of a small molecule thiol or by acidifying the sample (e.g., with trifluoroacetic acid).
-
-
Analysis:
-
Analyze the samples using a suitable analytical technique to separate the conjugated product from the starting materials.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method to separate the more hydrophobic conjugate from the unconjugated protein. The peak areas can be integrated to determine the extent of reaction over time.
-
Mass Spectrometry (e.g., LC-MS): This can be used to confirm the identity of the conjugate and quantify its abundance relative to the starting materials.
-
-
Data Analysis:
-
Plot the percentage of conjugated protein versus time for each pH value.
-
From these plots, initial reaction rates can be determined, and the second-order rate constants can be calculated if the initial concentrations of reactants are known.
-
Conclusion
The maleimide-thiol reaction is a powerful and versatile tool for bioconjugation, offering high selectivity and efficiency under mild conditions. However, a thorough understanding of its kinetics and the profound influence of pH is crucial for successful and reproducible outcomes. By maintaining the reaction within the optimal pH range of 6.5 to 7.5, researchers can maximize the rate of the desired conjugation while minimizing side reactions such as maleimide hydrolysis and reaction with non-thiol nucleophiles. Awareness of the potential for retro-Michael reactions and thiazine rearrangements allows for the implementation of strategies to ensure the stability and homogeneity of the final conjugate. The protocols and data presented in this guide serve as a comprehensive resource for scientists and drug development professionals to harness the full potential of maleimide-thiol chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Benzophenone-4-maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone-4-maleimide (BPM) is a heterobifunctional crosslinking reagent used to covalently label proteins and study protein-protein interactions. This reagent possesses two distinct reactive moieties: a maleimide (B117702) group and a benzophenone (B1666685) group. The maleimide group reacts specifically with sulfhydryl groups of cysteine residues under neutral pH conditions, forming a stable thioether bond.[1] The benzophenone group is a photo-activatable crosslinker that, upon exposure to ultraviolet (UV) light (approximately 360 nm), forms a highly reactive triplet-state diradical.[2][3] This intermediate can then covalently bind to adjacent C-H bonds of interacting molecules, effectively "capturing" transient protein-protein interactions.[4] This dual functionality allows for a two-step labeling and crosslinking process, providing a powerful tool for identifying and characterizing protein binding partners.
Principle of this compound Labeling and Crosslinking
The utility of this compound lies in its two-step reaction mechanism.
-
Cysteine-Specific Conjugation: The maleimide group selectively reacts with the thiol group of cysteine residues within a protein of interest (Protein A) at a pH range of 6.5-7.5.[5] This reaction is highly specific for cysteines, minimizing off-target labeling of other amino acid residues. This initial step results in the stable, covalent attachment of the benzophenone moiety to a specific site on the protein.
-
Photo-activated Crosslinking: Upon UV irradiation, the benzophenone group becomes activated and can form a covalent bond with a nearby interacting molecule (Protein B).[2][3] This "photo-crosslinking" step is particularly useful for capturing weak or transient protein-protein interactions that might not be stable enough to survive other biochemical purification methods. The efficiency of this cross-linking can range from 13-20% depending on the specific proteins and their interaction geometry.[4]
Key Experimental Considerations
Several factors must be carefully controlled to ensure successful and specific labeling of proteins with this compound.
-
pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[5] At pH values above 7.5, the maleimide group can undergo hydrolysis, and its reactivity towards primary amines (e.g., lysine (B10760008) residues) increases, leading to a loss of specificity.[6]
-
Reducing Agents: For proteins with intramolecular disulfide bonds, a reducing agent is necessary to free up the cysteine sulfhydryl groups for reaction with the maleimide. Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it is effective and does not contain a thiol group that would compete with the protein for the maleimide reagent.[7] If dithiothreitol (B142953) (DTT) is used, it must be completely removed before the addition of the maleimide.
-
Molar Ratio: A molar excess of this compound to protein is typically used to ensure efficient labeling. A starting point of a 10:1 to 20:1 molar ratio of BPM to protein is recommended, although the optimal ratio should be determined empirically for each specific protein.
-
Reaction Time and Temperature: The maleimide conjugation reaction can be carried out for 1-2 hours at room temperature or overnight at 4°C.[5] The photo-crosslinking step is typically performed on ice for a defined period, for example, 15 minutes, using a UV lamp with an emission wavelength of 365 nm.[8][9]
-
Quenching: After the maleimide conjugation reaction, it is advisable to add a quenching reagent, such as cysteine or β-mercaptoethanol, to react with any excess, unreacted this compound.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the protein labeling and crosslinking protocols.
Table 1: Recommended Reaction Conditions for Maleimide Conjugation
| Parameter | Recommended Value | Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols.[5] |
| Molar Ratio (BPM:Protein) | 10:1 to 20:1 | Starting recommendation; should be optimized. |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for labeling. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for faster kinetics; 4°C for sensitive proteins.[5] |
| Reaction Time | 1-2 hours at RT; Overnight at 4°C | Duration depends on reactants and temperature.[5] |
| Reducing Agent (if needed) | 10-100x molar excess of TCEP | TCEP is preferred as it doesn't require removal. |
Table 2: Typical Photo-Crosslinking Conditions
| Parameter | Recommended Value | Notes |
| UV Wavelength | ~365 nm | Optimal for benzophenone activation.[2] |
| UV Irradiation Time | 5 - 50 minutes | Should be optimized to maximize crosslinking and minimize protein damage.[9] |
| Temperature | On ice | To minimize protein degradation during UV exposure.[9] |
| Crosslinking Efficiency | 13 - 80% | Highly dependent on the specific protein-protein interaction.[4] |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol describes the steps for conjugating this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein of interest (1-10 mg/mL) in a suitable buffer
-
This compound (BPM)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.[10]
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, if disulfide reduction is needed)
-
Quenching solution: Cysteine or β-mercaptoethanol (1 M stock)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduce Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Prepare BPM Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[10]
-
Conjugation Reaction: While gently vortexing, add the desired molar excess (e.g., 10-20 fold) of the BPM stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% (v/v) to avoid protein denaturation.[10]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[10]
-
Quench Reaction: Add a quenching reagent (e.g., cysteine or β-mercaptoethanol) to a final concentration of 10-20 mM to react with any excess BPM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted BPM and quenching reagent by size-exclusion chromatography or dialysis.
Protocol 2: Photo-Crosslinking of BPM-Labeled Protein with an Interacting Partner
This protocol describes the procedure for UV-induced crosslinking of a BPM-labeled protein to its binding partner.
Materials:
-
BPM-labeled protein (from Protocol 1)
-
Interacting protein partner
-
Reaction Buffer: A buffer compatible with the protein-protein interaction (e.g., PBS)
-
UV Lamp (365 nm)
-
SDS-PAGE analysis reagents
Procedure:
-
Incubate Interacting Proteins: Mix the BPM-labeled protein and its interacting partner in a suitable reaction buffer. The molar ratio of the two proteins should be optimized based on their binding affinity.
-
UV Irradiation: Place the reaction mixture on ice and expose it to UV light at 365 nm for a predetermined amount of time (e.g., 15 minutes).[8] The distance from the UV source and the irradiation time should be optimized to maximize crosslinking efficiency while minimizing protein damage.
-
Analysis of Crosslinked Products: Analyze the reaction products by SDS-PAGE to identify the formation of a higher molecular weight band corresponding to the crosslinked protein complex. The identity of the crosslinked product can be further confirmed by Western blotting or mass spectrometry.
Visualizations
Caption: Experimental workflow for protein labeling and crosslinking.
Caption: Probing Protein-Protein Interactions with BPM.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
Application Notes and Protocols for Photo-Cross-Linking with Benzophenone-4-maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Benzophenone-4-maleimide, a heterobifunctional cross-linking reagent, for covalently capturing protein-protein interactions. This reagent is particularly valuable for identifying both stable and transient interactions in their native biological context.
Principle of Action
This compound facilitates a two-step cross-linking process. The maleimide (B117702) group first reacts with sulfhydryl (-SH) groups, commonly found on cysteine residues of a "bait" protein, forming a stable thioether bond. Subsequently, upon exposure to UV light (~365 nm), the benzophenone (B1666685) moiety is activated to a triplet state. This highly reactive diradical can then abstract a hydrogen atom from a nearby carbon-hydrogen (C-H) bond on an interacting "prey" protein, resulting in the formation of a covalent cross-link. This process effectively traps the interacting protein partners for subsequent analysis.
Key Applications
-
Mapping Protein-Protein Interactions: Covalently capture and identify binding partners of a protein of interest.
-
Antibody-Drug Conjugate (ADC) Development: Link antibodies to other molecules with high specificity.[1]
-
Probing Protein Conformation: Stabilize and study the three-dimensional structure of protein complexes.
-
Immobilization of Biomolecules: Covalently attach proteins or peptides to surfaces for various assays.
Quantitative Data Summary
The efficiency of the cross-linking reaction is dependent on several experimental parameters. The following tables summarize key quantitative data for the two-step process.
Table 1: Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Value | Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. |
| Buffer | Phosphate, HEPES, or Tris | Avoid buffers containing free thiols. |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | Should be optimized for each specific protein. |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Prepare fresh and protect from light. |
Table 2: Conditions for Benzophenone Photo-Cross-Linking
| Parameter | Recommended Value | Notes |
| Activation Wavelength | ~365 nm | Minimizes damage to proteins.[2] |
| UV Irradiation Energy Dose | 0.5 - 11 J/cm² | The optimal dose should be determined empirically.[3] |
| Irradiation Time | 15 - 60 minutes | Dependent on the intensity of the UV source and sample geometry. |
| Cross-linking Efficiency | 13 - 20% (reported for a similar reagent) | Efficiency can be influenced by the proximity and orientation of the interacting partners.[4] |
Experimental Protocols
This section provides a detailed two-step protocol for photo-cross-linking using this compound.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
Materials:
-
Cysteine-containing protein of interest ("bait" protein)
-
This compound
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
(Optional) TCEP (Tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the "bait" protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.[5]
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: While gently mixing, add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted this compound using a size-exclusion chromatography column or dialysis.
-
Characterization: Confirm the successful conjugation by mass spectrometry. The mass of the protein should increase by the mass of the this compound (277.28 g/mol ).
Protocol 2: Photo-Cross-Linking of the Conjugated Protein to its Interacting Partner
Materials:
-
This compound-conjugated "bait" protein
-
Potential interacting protein partner ("prey") or cell lysate
-
UV-transparent reaction vessel (e.g., quartz cuvette, petri dish)
-
UV lamp with an emission maximum of ~365 nm
Procedure:
-
Incubation with Interacting Partner: Mix the this compound-conjugated "bait" protein with the "prey" protein or cell lysate in a suitable buffer. Incubate in the dark (e.g., on ice or at 4°C) to allow for the formation of the protein-protein complex.
-
UV Irradiation: Place the sample in the UV-transparent vessel on ice. Irradiate the sample with a 365 nm UV lamp. The optimal irradiation time and energy dose should be determined empirically for each system.[3]
-
Analysis of Cross-Linked Products:
-
SDS-PAGE: Separate the reaction products on an SDS-PAGE gel. The cross-linked complex will appear as a new band with a higher molecular weight.
-
Western Blotting: Use antibodies specific to the "bait" and/or "prey" proteins to confirm the identity of the cross-linked product.
-
Mass Spectrometry: Excise the cross-linked band from the gel and perform in-gel digestion followed by LC-MS/MS analysis to identify the interacting protein and map the cross-linking site.[6]
-
Visualizations
The following diagrams illustrate the key processes involved in photo-cross-linking with this compound.
Caption: Mechanism of the two-step photo-cross-linking process.
Caption: A typical experimental workflow for identifying protein-protein interactions.
Caption: Workflow for mapping the interaction site between Protein A and an antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Protein Interactions Using Benzophenone-4-maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Benzophenone-4-maleimide as a powerful tool for elucidating protein-protein interactions (PPIs). This heterobifunctional crosslinker enables the covalent capture of transient and stable interactions, facilitating their identification and characterization through downstream applications such as mass spectrometry.
Introduction to this compound
This compound is a chemical crosslinker featuring two distinct reactive moieties:
-
Maleimide group: This group reacts specifically with sulfhydryl groups (thiols) on cysteine residues of a "bait" protein under physiological pH conditions (pH 6.5-7.5), forming a stable thioether bond.[1][2]
-
Benzophenone (B1666685) group: This photo-activatable group, upon exposure to UV light (typically around 350-365 nm), forms an excited triplet state. This highly reactive species can then insert into C-H bonds in close proximity, covalently crosslinking the bait protein to its interacting "prey" protein(s).[3]
This dual-functionality allows for a two-step crosslinking strategy, providing greater control over the labeling and crosslinking process.
Key Applications
-
Identification of novel protein-protein interactions: Covalently trap interacting partners for subsequent identification by mass spectrometry.
-
Mapping interaction interfaces: Pinpoint the regions of proteins that are in close proximity during an interaction.
-
Validation of putative interactions: Confirm suspected PPIs discovered through other methods.
-
Drug discovery: Identify protein targets of small molecules or peptide-based therapeutics.[4]
Quantitative Data Summary
The efficiency of crosslinking and the affinity of interactions are critical parameters in these studies. The following tables summarize representative quantitative data from various studies.
| Parameter | Value | Interacting Proteins | Reference |
| Crosslinking Efficiency | 13-20% | Z domain and IgG | [3] |
| Conjugation Yield | 52-76% | GSBP-PEGs and GST | [3] |
| Conjugation Yield | up to 70% | Immunoglobin-binding domains and antibodies | [3] |
Table 1: Crosslinking and Conjugation Efficiencies. This table presents the reported efficiencies of covalent bond formation between interacting proteins or a protein and a benzophenone-containing probe.
| Interacting Pair | Dissociation Constant (Kd) | Method | Reference |
| MEK - ERK | 58 nM | Stopped-flow fluorescence | [5] |
| IgG - FcγRIa | 300 pM - 5 nM | Mass Photometry | [6] |
Table 2: Protein-Protein Interaction Affinities. This table provides examples of dissociation constants (Kd) for known protein-protein interactions, which can be investigated using crosslinking techniques.
Experimental Protocols
Here, we provide a detailed, synthesized protocol for a typical workflow involving this compound to identify protein-protein interactions.
Protocol 1: Labeling of Bait Protein with this compound
This protocol outlines the steps for conjugating this compound to a purified "bait" protein containing an accessible cysteine residue.
Materials:
-
Purified bait protein with at least one free cysteine residue
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Degassed conjugation buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Prepare the Bait Protein:
-
Dissolve the purified bait protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the target cysteine is part of a disulfide bond, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfide bond.
-
-
Prepare this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.[1]
-
-
Conjugation Reaction:
-
Purification of Labeled Protein:
-
Remove unreacted this compound by size-exclusion chromatography or dialysis against the conjugation buffer.
-
-
Determine Labeling Efficiency (Optional but Recommended):
-
The degree of labeling can be determined by measuring the absorbance of the protein at 280 nm and the benzophenone moiety at its maximum absorbance wavelength.[7]
-
Protocol 2: Photo-Crosslinking and Identification of Interacting Proteins
This protocol describes the photo-crosslinking of the labeled bait protein to its interacting partners and subsequent analysis by mass spectrometry.
Materials:
-
This compound labeled bait protein
-
Cell lysate or purified prey protein(s)
-
UV lamp (365 nm)
-
SDS-PAGE reagents and equipment
-
In-gel digestion reagents (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
Incubation of Bait and Prey:
-
Mix the labeled bait protein with the cell lysate or purified prey protein(s) in an appropriate interaction buffer.
-
Incubate under conditions that favor the protein-protein interaction (e.g., specific time, temperature, and salt concentrations).
-
-
Photo-Crosslinking:
-
Analysis of Crosslinked Products:
-
Separate the crosslinked protein complexes from the uncrosslinked proteins using SDS-PAGE.
-
Visualize the protein bands using a suitable staining method (e.g., Coomassie blue or silver stain). The crosslinked complex will appear as a higher molecular weight band.
-
-
Identification by Mass Spectrometry:
Visualizations
Experimental Workflow
References
- 1. biotium.com [biotium.com]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying Protein–Protein Interactions by Molecular Counting with Mass Photometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detecting Protein–Protein Interactions/Complex Components Using Mass Spectrometry Coupled Techniques | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Using Benzophenone-4-maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Benzophenone-4-maleimide as a hetero-bifunctional crosslinker in bioconjugation. This reagent facilitates a two-step conjugation strategy, enabling the creation of stable, covalently linked biomolecular conjugates.
Introduction
This compound is a powerful tool in bioconjugation, featuring two distinct reactive moieties. The maleimide (B117702) group offers high selectivity for sulfhydryl (thiol) groups found in cysteine residues of proteins and peptides.[1][2] This reaction proceeds under mild conditions, forming a stable thioether bond.[1] The benzophenone (B1666685) group is a photo-activatable crosslinker. Upon exposure to UV light (approximately 350-360 nm), the benzophenone moiety forms a reactive triplet state that can abstract a hydrogen atom from a nearby C-H bond, resulting in the formation of a new, stable C-C covalent bond.[3][4] This dual reactivity allows for a controlled, two-step conjugation process, making it a versatile reagent for various applications in research and drug development.[5][6]
Principle of Bioconjugation
The bioconjugation strategy using this compound involves two sequential steps:
-
Thiol-Maleimide Conjugation: The maleimide group reacts specifically with a free thiol group on a biomolecule (e.g., a cysteine residue in a protein) via a Michael addition reaction. This reaction is highly efficient and proceeds at a near-neutral pH (6.5-7.5).[2]
-
UV-Induced Photo-Crosslinking: After the initial conjugation, the benzophenone moiety is activated by UV light. The photo-activated benzophenone then forms a covalent bond with a nearby molecule, effectively "crosslinking" the two entities. A key advantage of benzophenone is that its excited state is not quenched by water, making it suitable for reactions in aqueous environments.[3]
This two-step process allows for precise control over the conjugation, first by directing the reagent to a specific site via the thiol-maleimide reaction, and then by initiating the crosslinking to a target molecule upon UV irradiation.
Applications
The unique properties of this compound lend themselves to a variety of applications, including:
-
Antibody-Drug Conjugates (ADCs): The reagent can be used to link cytotoxic drugs to antibodies. The maleimide group can react with a cysteine residue on the antibody, and the benzophenone can then be used to attach a drug molecule.[6][7]
-
Protein-Protein Interaction Studies: By conjugating this compound to one protein, it can be used to "capture" and identify interacting protein partners upon UV irradiation.[5]
-
Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with this compound for applications in biosensors and diagnostic assays.[4]
-
Photoaffinity Labeling: This technique can be used to identify and map the binding sites of ligands on their target proteins.[3]
Quantitative Data Summary
The efficiency and stability of conjugations using maleimide and benzophenone chemistry are influenced by several factors. The following tables summarize key quantitative data.
Table 1: Reaction Parameters for Maleimide-Thiol Conjugation [2]
| Parameter | Recommended Range | Notes |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | Higher ratios can improve labeling efficiency but may also increase the risk of non-specific labeling. |
| Reaction pH | 6.5 - 7.5 | Higher pH increases the reaction rate but also the rate of maleimide hydrolysis. |
| Reaction Time | 1 - 2 hours | Can be extended (e.g., overnight at 4°C) for less reactive cysteines. |
| Reaction Temperature | 4°C to 25°C | Room temperature is generally sufficient for efficient labeling. |
Table 2: Conjugation Efficiency and Stability
| Conjugation Method | Biomolecule | Efficiency | Stability Notes |
| Maleimide-Cysteine | General Proteins | > 90% | The resulting thioether bond is generally stable under physiological conditions.[2] However, retro-Michael reactions can lead to deconjugation over time, especially in the presence of other thiols like glutathione.[7][8] |
| Benzophenone Photo-crosslinking | Protein Z domain to IgG | 13 - 20% | The efficiency of photo-crosslinking is dependent on the proximity and orientation of the benzophenone to a suitable C-H bond on the target molecule.[5] |
| Benzophenone-mediated conjugation | Immunoglobin-binding domains to antibodies | Up to 70% | Conjugation yields can be fairly high in optimized systems.[5] |
| GSBP-PEGs to GST | 52% - 76% | Demonstrates high conjugation yields for benzophenone-modified ligands.[5] |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation using this compound
This protocol outlines the general procedure for conjugating a thiol-containing biomolecule (Protein A) with another biomolecule (Protein B) using this compound.
Materials:
-
Thiol-containing protein (Protein A)
-
Target protein (Protein B)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.[9]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[1]
-
Quenching Reagent: Free cysteine or β-mercaptoethanol.[1]
-
Anhydrous DMSO or DMF
-
UV lamp (350-360 nm)
-
Purification column (e.g., size-exclusion chromatography)
Step 1: Preparation of Protein A (Thiol-Containing)
-
Dissolve Protein A in degassed Reaction Buffer to a concentration of 1-10 mg/mL.[9]
-
Optional (Reduction of Disulfide Bonds): If the cysteine residues in Protein A are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-60 minutes at room temperature.[1][2] If using DTT, it must be removed prior to the addition of the maleimide reagent.
-
If a reducing agent was used, remove it using a desalting column or dialysis against the degassed Reaction Buffer.[2]
Step 2: Maleimide Conjugation to Protein A
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add the this compound stock solution to the solution of Protein A to achieve a 10-20 fold molar excess of the reagent.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
Remove the excess, unreacted this compound using a desalting column or dialysis. The product of this step is Protein A conjugated with this compound (Protein A-BP).
Step 3: UV-Induced Photo-Crosslinking to Protein B
-
Mix the purified Protein A-BP with the target Protein B in the Reaction Buffer. The optimal molar ratio will depend on the specific interaction between the two proteins and should be determined empirically.
-
Transfer the mixture to a UV-transparent container (e.g., quartz cuvette).
-
Irradiate the sample with UV light at 350-360 nm. The irradiation time and intensity will need to be optimized for the specific application, but a starting point could be 15-30 minutes on ice to minimize potential photo-damage to the proteins.[3][4]
-
After irradiation, the resulting conjugate (Protein A-Protein B) can be purified from unconjugated proteins using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).
Protocol 2: Characterization of the Conjugate
The success of the conjugation can be confirmed using several analytical techniques:
-
SDS-PAGE: An increase in the molecular weight of the final conjugate compared to the individual proteins will be observed.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the covalent linkage.[5]
-
UV-Vis Spectroscopy: Successful conjugation of the benzophenone moiety can be monitored by its characteristic absorbance.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of this compound.
Experimental Workflow
Caption: Experimental workflow for bioconjugation.
Application Example: Antibody-Drug Conjugate (ADC) Formation
Caption: ADC formation using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Covalent Labeling of Thiol Groups with Benzophenone-4-maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone-4-maleimide (BPM) is a heterobifunctional crosslinking reagent that enables the covalent labeling of thiol groups and subsequent photo-activated crosslinking to interacting molecules.[1][2][3] This reagent possesses two reactive moieties: a maleimide (B117702) group that specifically reacts with sulfhydryl groups of cysteine residues, and a benzophenone (B1666685) group that, upon UV irradiation, forms a covalent bond with adjacent C-H or N-H bonds.[1][4] This dual functionality makes BPM a powerful tool for a variety of applications in chemical biology and drug discovery, including the identification of protein-protein interactions, ligand-receptor binding sites, and the formation of stable bioconjugates.[5][6][7]
The maleimide group reacts with thiols via a Michael addition mechanism, forming a stable thioether bond.[8][9] This reaction is highly selective for thiols within a pH range of 6.5-7.5.[9] The benzophenone moiety, upon excitation with UV light (typically around 350-365 nm), forms a reactive triplet diradical that can abstract a hydrogen atom from a nearby molecule, resulting in a covalent crosslink.[4][10] A key advantage of the benzophenone photophore is its ability to be repeatedly excited, increasing the crosslinking efficiency.[1]
These application notes provide detailed protocols for the use of this compound in labeling and crosslinking studies, along with data presentation guidelines and visualizations to aid in experimental design and execution.
Data Presentation
Quantitative data from labeling and crosslinking experiments should be summarized for clear comparison. The following tables provide examples of expected efficiencies.
Table 1: Thiol Labeling Efficiency with Maleimide Reagents
| Protein/Peptide | Maleimide Reagent | Molar Ratio (Reagent:Protein) | Reaction Time | Labeling Efficiency (%) | Reference |
| Single-cysteine proteins | Various maleimide dyes | 10:1 - 20:1 | 2 hours - overnight | 70 - 90 | [11] |
| Monoclonal Antibody | Maleimide-PEG2-Biotin | Not specified | Not specified | Detectable at 2% labeled | [12] |
| cRGDfK peptide | Maleimide-functionalized nanoparticles | 2:1 | 30 minutes | 84 ± 4 | [13] |
Table 2: Photo-Crosslinking Efficiency with Benzophenone-Based Reagents
| Protein System | Benzophenone Reagent | UV Wavelength (nm) | UV Exposure Time | Crosslinking Efficiency (%) | Reference |
| Z domain and IgG Fc | This compound | 365 | Not specified | 13 - 20 | [6] |
| Calmodulin and M13 peptide | Sulfo-SBED | 365 | 10 minutes - 16 hours | Not quantified | [14] |
Experimental Protocols
Protocol 1: Covalent Labeling of Thiol Groups
This protocol describes the labeling of cysteine residues in a protein of interest with this compound.
Materials:
-
Protein of interest containing at least one cysteine residue
-
This compound (BPM)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Desalting column
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in degassed Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add TCEP to a final concentration of 10-50 mM. Incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP using a desalting column equilibrated with degassed Reaction Buffer.
-
-
BPM Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add the BPM stock solution to the protein solution to achieve a 10-20 fold molar excess of BPM over the protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching reagent (e.g., L-cysteine) to a final concentration of 10-fold molar excess over BPM. Incubate for 15 minutes at room temperature.
-
Remove excess, unreacted BPM and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for downstream applications.
-
-
Characterization:
-
Determine the labeling efficiency by mass spectrometry (e.g., ESI-MS) by comparing the molecular weights of the labeled and unlabeled protein.
-
Protocol 2: Photo-Crosslinking of Labeled Proteins
This protocol outlines the procedure for photo-crosslinking the BPM-labeled protein to its interacting partners.
Materials:
-
BPM-labeled protein
-
Interacting partner(s) in a suitable buffer
-
UV lamp (350-365 nm)
-
Quartz or UV-transparent cuvette/plate
Procedure:
-
Complex Formation:
-
Mix the BPM-labeled protein with its interacting partner(s) in a suitable buffer to allow for complex formation. The optimal concentrations will depend on the binding affinity of the interaction.
-
-
UV Irradiation:
-
Analysis of Crosslinked Products:
-
Analyze the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight crosslinked complexes. A successful crosslinking event will result in a new band corresponding to the covalent complex.[5]
-
For identification of the crosslinked peptides and interaction sites, proceed to Protocol 3.
-
Protocol 3: Mass Spectrometry Analysis of Crosslinked Peptides
This protocol provides a general workflow for the identification of crosslinked peptides by mass spectrometry.
Materials:
-
Crosslinked protein sample
-
Denaturation Buffer: 8 M urea (B33335) or 6 M guanidine-HCl
-
Reducing Agent: Dithiothreitol (DTT)
-
Alkylating Agent: Iodoacetamide (IAA)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate
-
Protease: Trypsin
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Sample Preparation:
-
Denature the crosslinked protein sample by adding Denaturation Buffer.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate the free thiols by adding IAA to a final concentration of 20-30 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample with Digestion Buffer to reduce the denaturant concentration to less than 1 M.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.[1]
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, MaxLynx, etc.) to identify the crosslinked peptides from the MS/MS data. These programs are designed to search for peptide pairs that are covalently linked by the crosslinker mass.
-
Visualizations
Reaction Mechanism
References
- 1. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 8. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for UV Irradiation of Benzophenone-4-maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone-4-maleimide is a heterobifunctional crosslinking agent used to covalently link molecules. It combines two reactive functionalities: a maleimide (B117702) group and a benzophenone (B1666685) group. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, under mild conditions. The benzophenone group is a photo-activatable crosslinker. Upon exposure to ultraviolet (UV) light, typically at a wavelength of 350-365 nm, the benzophenone moiety forms a highly reactive triplet ketyl biradical.[1] This biradical can then abstract a hydrogen atom from a C-H bond in a nearby molecule, resulting in the formation of a stable carbon-carbon covalent bond.[1] This two-step process allows for the site-specific conjugation of the benzophenone warhead to a protein of interest via a cysteine residue, followed by light-induced crosslinking to an interacting partner.
Data Presentation
The efficiency of UV-induced crosslinking can be influenced by several factors, including the concentration of the conjugated biomolecule, the intensity and duration of UV irradiation, and the geometry of the interacting molecules. The following tables provide representative data for typical crosslinking experiments.
Table 1: UV Irradiation Conditions and Crosslinking Efficiency
| Parameter | Value | Reference |
| UV Wavelength | 350-365 nm | [2][3] |
| UV Light Source | UVP CL-1000 UV Crosslinker (or equivalent) | [4] |
| Irradiation Energy | 1-11 J/cm² | [2] |
| Irradiation Time | 15-50 minutes | [4] |
| Distance from Lamp | 5 cm | [4][5] |
| Typical Crosslinking Efficiency | 13-20% | [1] |
Table 2: Example of Crosslinking Efficiency Quantification from SDS-PAGE
The crosslinking efficiency can be quantified by analyzing the band intensities on an SDS-PAGE gel.
| Band | Intensity (Arbitrary Units) |
| Uncrosslinked Protein | 8500 |
| Crosslinked Product | 1500 |
| Calculated Crosslinking Efficiency | 15.0% |
Calculation: Crosslinking Efficiency (%) = (Intensity of crosslinked product) / (Intensity of crosslinked product + Intensity of uncrosslinked protein) x 100%
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol describes the first step of labeling a protein containing a free cysteine residue with this compound.
Materials:
-
Protein with a free cysteine residue in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the thiol-containing protein in a conjugation buffer at a concentration of 1-5 mg/mL. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Removal of Unreacted Crosslinker: Remove the excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the subsequent UV irradiation step.
-
Determine Conjugation Efficiency: (Optional) The efficiency of conjugation can be determined using techniques such as mass spectrometry to confirm the addition of the this compound moiety to the protein.
Protocol 2: UV Irradiation for Photo-Crosslinking
This protocol outlines the procedure for UV-induced crosslinking of the this compound-conjugated protein to its interacting partner.
Materials:
-
This compound-conjugated protein
-
Target interacting molecule/protein
-
Reaction buffer (e.g., PBS or HEPES-based buffer)
-
UV crosslinker instrument (e.g., UVP CL-1000) capable of emitting at 350-365 nm
-
Ice or a cooling block
Procedure:
-
Prepare Reaction Mixture: In a UV-transparent vessel (e.g., quartz cuvette or on the lid of a microcentrifuge tube), mix the this compound-conjugated protein with its target interacting partner in a suitable reaction buffer. The optimal concentrations will need to be determined empirically.
-
Incubation: Incubate the mixture for a sufficient time to allow for the interaction between the conjugated protein and its target.
-
UV Irradiation: a. Place the reaction vessel on ice or a pre-chilled cooling block to minimize heat-induced damage during irradiation. b. Place the sample inside a UV crosslinker. c. Irradiate the sample with UV light at 350-365 nm for 15-50 minutes. The optimal irradiation time and energy dose should be determined empirically for each specific system.
-
Analysis of Crosslinking: a. After irradiation, the crosslinking products can be analyzed by SDS-PAGE. A new band of higher molecular weight corresponding to the crosslinked complex should be visible. b. The identity of the crosslinked product can be further confirmed by Western blotting or mass spectrometry.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Photochemical reaction mechanism of benzophenone.
References
Application Notes and Protocols: Benzophenone-4-maleimide for Cell Surface Protein Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzophenone-4-maleimide (B4M) is a heterobifunctional crosslinking reagent designed for the covalent labeling of proteins, particularly on the cell surface. This reagent offers a two-step labeling strategy that combines the specificity of maleimide (B117702) chemistry with the versatility of photo-activated crosslinking. The maleimide group selectively reacts with sulfhydryl groups on cysteine residues, which are relatively rare on the extracellular domains of proteins, allowing for targeted labeling. Subsequent activation of the benzophenone (B1666685) moiety with long-wave UV light initiates a covalent crosslinking reaction with nearby molecules, effectively capturing protein-protein interactions in their native cellular environment.[1] This application note provides a detailed protocol for the use of B4M in labeling cell surface proteins for subsequent analysis.
Principle of this compound Labeling
The B4M labeling protocol is a sequential two-step process:
-
Thiol-Specific Conjugation: The maleimide group of B4M reacts with the sulfhydryl group of a cysteine residue on a cell surface protein via a Michael addition reaction. This reaction is highly specific for thiols at a physiological pH of 7.0-7.5.[2][3]
-
Photo-Activated Crosslinking: Upon exposure to UV light at approximately 360-365 nm, the benzophenone group is excited to a triplet diradical state.[1][4] This highly reactive species can then abstract a hydrogen atom from a nearby amino acid residue (within ~6 Å), resulting in the formation of a stable carbon-carbon covalent bond.[4][5] A key advantage of benzophenone is that its photoactivation is reversible; if no reaction occurs, it can return to its ground state and be re-excited, increasing the likelihood of successful crosslinking with continuous irradiation.[4]
Key Experimental Parameters
The efficiency and specificity of B4M labeling are dependent on several critical parameters that should be optimized for each specific cell type and experimental goal.
| Parameter | Recommended Range | Key Considerations |
| B4M Concentration | 10 - 100 µM | Higher concentrations can increase labeling but may also lead to higher background and potential cytotoxicity. Optimization is crucial. |
| Cell Density | 1 x 10⁶ - 1 x 10⁷ cells/mL | Ensure cells are in a single-cell suspension for uniform labeling. |
| TCEP (optional) | 1 - 5 mM | For reduction of disulfide bonds to expose free thiols. Use with caution on live cells as it can disrupt protein structure. |
| Incubation Time (Maleimide) | 30 - 60 minutes | Longer incubation may increase labeling but also risks internalization of the reagent. |
| UV Wavelength | 360 - 365 nm | Minimizes damage to cellular components compared to shorter UV wavelengths.[1][4] |
| UV Exposure Time | 15 - 45 minutes | Must be optimized to balance crosslinking efficiency with cell viability.[4] |
| UV Irradiation Setup | On ice | To minimize cellular stress and degradation during UV exposure. |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins on Live Cells
This protocol outlines the steps for labeling cysteine residues on the surface of live cells with B4M.
Materials:
-
Cells in suspension
-
This compound (B4M)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile and degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional)
-
Quenching solution (e.g., 5 mM DTT or L-cysteine in PBS)
-
Cell culture medium
-
Microcentrifuge tubes
-
UV lamp (365 nm)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold, degassed PBS to remove any residual media and serum.
-
Resuspend the cells in degassed PBS at a concentration of 1 x 10⁶ - 1 x 10⁷ cells/mL.
-
-
Reduction of Disulfide Bonds (Optional):
-
To increase the number of available thiols, you can treat the cells with a reducing agent.
-
Add TCEP to the cell suspension to a final concentration of 1-5 mM.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with ice-cold, degassed PBS to remove the TCEP.
-
-
B4M Labeling (Maleimide-Thiol Reaction):
-
Prepare a 10 mM stock solution of B4M in anhydrous DMSO.
-
Add the B4M stock solution to the cell suspension to a final concentration of 10-100 µM.
-
Incubate for 30-60 minutes at 4°C or room temperature, protected from light. Gentle mixing every 10-15 minutes can improve labeling efficiency.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove unreacted B4M.
-
-
Photo-Crosslinking:
-
Resuspend the labeled cells in ice-cold PBS.
-
Place the cell suspension in a suitable vessel (e.g., a petri dish or a multi-well plate) on ice.
-
Expose the cells to UV light (360-365 nm) for 15-45 minutes. Ensure the UV source is positioned for uniform irradiation.
-
-
Quenching and Final Wash:
-
After irradiation, wash the cells twice with ice-cold PBS.
-
The labeled cells are now ready for downstream processing.
-
Protocol 2: Downstream Processing for Proteomic Analysis
This protocol describes the steps for preparing B4M-labeled cells for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Materials:
-
B4M-labeled cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay or BCA assay reagents
-
SDS-PAGE gels and running buffer
-
Western blotting transfer buffer and membranes
-
Antibodies for Western blotting
-
Mass spectrometry-compatible buffers and reagents
Procedure:
-
Cell Lysis:
-
Resuspend the B4M-labeled cell pellet in an appropriate lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Analysis by SDS-PAGE and Western Blotting:
-
Mix an appropriate amount of protein lysate with SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with antibodies specific to your protein of interest to detect any crosslinked complexes (which will appear as higher molecular weight bands).
-
-
Analysis by Mass Spectrometry:
-
For a proteome-wide analysis of crosslinked proteins, the lysate can be processed for mass spectrometry.
-
This may involve protein precipitation, digestion with trypsin, and enrichment of crosslinked peptides.
-
The identification of crosslinked peptides will require specialized data analysis software.
-
Visualizations
Caption: Experimental workflow for B4M cell surface protein labeling.
Caption: Two-step reaction mechanism of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Insufficient B4M concentration- Short incubation time- Oxidized thiols | - Increase B4M concentration- Increase incubation time- Pre-treat cells with TCEP |
| High Background | - B4M concentration too high- Insufficient washing | - Decrease B4M concentration- Increase the number and volume of washes |
| Low Cell Viability | - Prolonged UV exposure- Cytotoxicity of B4M | - Reduce UV exposure time- Decrease B4M concentration and/or incubation time |
| No Crosslinking Observed | - Insufficient UV exposure- No interacting protein in proximity | - Increase UV exposure time or intensity- Confirm protein-protein interaction by other methods |
Conclusion
This compound is a powerful tool for the site-specific labeling and crosslinking of cell surface proteins. The two-step chemistry allows for a targeted approach to capture protein-protein interactions in their native cellular context. Successful application of this technique relies on the careful optimization of key experimental parameters, including reagent concentrations, incubation times, and UV exposure conditions. The protocols provided in this application note serve as a starting point for developing a robust and reproducible workflow for your specific research needs.
References
Mapping Protein Proximity: A Guide to Using Benzophenone-4-maleimide for Binding Site Identification
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular biology and drug discovery, understanding the precise binding sites of proteins is paramount. A powerful tool in the researcher's arsenal (B13267) for this task is Benzophenone-4-maleimide, a heterobifunctional crosslinker that covalently captures protein interactions upon photoactivation. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals to effectively utilize this reagent for mapping protein binding sites.
This compound possesses two key reactive groups: a maleimide (B117702) group that specifically reacts with sulfhydryl groups on cysteine residues, and a benzophenone (B1666685) group that, upon exposure to UV light, forms a covalent bond with nearby amino acid residues. This dual functionality allows for the targeted attachment of the crosslinker to a protein of interest via a cysteine residue, followed by light-induced crosslinking to its binding partner.
Principle of this compound Crosslinking
The experimental workflow involves a two-step process. First, the maleimide group of this compound is conjugated to a cysteine residue on the "bait" protein. This reaction is highly specific under controlled pH conditions. Subsequently, the "bait" protein, now carrying the benzophenone photoprobe, is incubated with its potential binding partner, the "prey" protein. Upon irradiation with UV light at approximately 365 nm, the benzophenone moiety is activated to a triplet diradical state. This highly reactive intermediate can then abstract a hydrogen atom from a nearby amino acid residue on the "prey" protein, resulting in the formation of a stable covalent bond and effectively trapping the protein-protein interaction. The crosslinked protein complex can then be analyzed by various techniques, most notably mass spectrometry, to identify the specific amino acid residues at the binding interface.
Experimental Protocols
Below are detailed protocols for protein labeling with this compound, photo-crosslinking, and subsequent analysis.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
This protocol outlines the steps for labeling a protein of interest ("Protein-SH") with this compound.
Materials:
-
Protein-SH (at 1-10 mg/mL)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 50 mM Tris or HEPES, 150 mM NaCl, pH 7.2-7.5 (degassed)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced prior to labeling. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the TCEP using a desalting column equilibrated with degassed Conjugation Buffer.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein-SH solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Removal of Excess Reagent: Remove unreacted this compound using a desalting column or by dialysis against the Conjugation Buffer.
Protocol 2: Photo-Crosslinking of Protein Complexes
This protocol describes the UV irradiation step to covalently link the labeled "bait" protein to its "prey" binding partner.
Materials:
-
This compound-labeled protein ("Bait-BP")
-
Binding partner protein ("Prey")
-
Reaction Buffer: A buffer compatible with the protein interaction (e.g., PBS or Tris buffer, pH 7.4). Avoid buffers containing primary amines if non-specific crosslinking is a concern.
-
UV Lamp (365 nm)
-
Quartz cuvette or microplate
Procedure:
-
Binding Reaction: Mix the Bait-BP and Prey proteins in the Reaction Buffer at concentrations appropriate for their binding affinity. Incubate the mixture for a sufficient time to allow complex formation (e.g., 30 minutes at room temperature).
-
UV Irradiation: Place the sample in a quartz cuvette or microplate on a cold block to prevent heating. Irradiate the sample with a 365 nm UV lamp. The irradiation time and intensity should be optimized for each system, but a starting point of 15-60 minutes is recommended.[1]
-
Analysis: The crosslinked product can be analyzed by SDS-PAGE, where a higher molecular weight band corresponding to the crosslinked complex should be visible.
Protocol 3: Identification of Crosslinked Peptides by Mass Spectrometry
This protocol provides a general workflow for identifying the binding site after crosslinking.
Procedure:
-
Protein Digestion: Excise the crosslinked protein band from the SDS-PAGE gel. Reduce, alkylate, and digest the protein with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the crosslinked peptides. The software should be capable of identifying peptide pairs linked by the mass of the this compound crosslinker.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from this compound crosslinking experiments.
Table 1: Parameters for this compound Labeling and Crosslinking
| Parameter | Recommended Value/Range | Reference |
| Labeling Reaction | ||
| Protein Concentration | 1-10 mg/mL | [2] |
| Molar Excess of B-4-M | 10-20 fold | [2] |
| pH | 7.2-7.5 | |
| Incubation Time | 2 hours at RT or overnight at 4°C | |
| Photo-Crosslinking | ||
| UV Wavelength | ~365 nm | |
| UV Irradiation Time | 15-60 minutes (optimization required) | [1] |
| UV Lamp Intensity | Varies; requires optimization | [3] |
Table 2: Example Mass Spectrometry Data for Identified Crosslinked Peptides
| Crosslinked Peptide 1 (Bait) | Crosslinked Peptide 2 (Prey) | Crosslinker Mass Shift (Da) |
| Tryptic Peptide Sequence | Tryptic Peptide Sequence | 277.28 |
| Cys-Containing Peptide | Interacting Peptide | 277.28 |
Table 3: Crosslinking Efficiency of Benzophenone Derivatives
| Crosslinker | Protein System | Crosslinking Efficiency (%) | Reference |
| Benzophenone Maleimide | Protein Z Domain - IgG | 13-20 | [4] |
| Sulfo-SBP | Human Serum Albumin | Varies with ratio and time | [5] |
Visualizations
Chemical Reaction and Experimental Workflow
The following diagrams illustrate the chemical principles and the general experimental workflow for using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Benzophenone-4-maleimide (BPM) Cross-Linked Proteins by Mass Spectrometry
Introduction
Cross-linking mass spectrometry (XL-MS) is a powerful technique for investigating protein structure and protein-protein interactions.[1] It utilizes chemical reagents to create covalent bonds between amino acids that are spatially close, providing distance constraints for structural modeling and identifying interaction interfaces.[1] Benzophenone-4-maleimide (BPM) is a hetero-bifunctional, sulfhydryl-reactive, and photo-activatable cross-linker.[2][3] Its utility stems from a two-step reaction mechanism. First, the maleimide (B117702) group selectively reacts with the sulfhydryl group of cysteine residues under mild conditions. Second, the benzophenone (B1666685) moiety, upon activation with UV light, forms a highly reactive diradical that can covalently bind to nearby C-H bonds in adjacent amino acid side chains, effectively "capturing" protein interactions in close proximity.[4] This photo-activated step allows for the trapping of transient or weak interactions that might otherwise be difficult to detect.
Principle of the Method
The BPM cross-linking strategy involves two distinct chemical steps:
-
Cysteine-Specific Conjugation: The maleimide end of the BPM molecule specifically and covalently attaches to the thiol group of a cysteine residue on the protein of interest.
-
Photo-activated Cross-linking: Upon irradiation with UV-A light (typically 350-365 nm), the benzophenone group becomes excited, forming a triplet diradical.[4] This reactive species then inserts into any nearby C-H bond, forming a stable, covalent cross-link to an interacting protein or a different region of the same protein.[4]
References
Troubleshooting & Optimization
How to improve low cross-linking efficiency with Benzophenone-4-maleimide
Welcome to the technical support center for Benzophenone-4-maleimide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during cross-linking experiments, with a particular focus on improving low cross-linking efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound (BPM) is a heterobifunctional cross-linking reagent.[1][2] It contains two different reactive groups:
-
A maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups, such as those on cysteine residues in proteins, to form a stable thioether bond.[2]
-
A benzophenone (B1666685) group that is photo-reactive. Upon exposure to UV light (around 350-365 nm), it forms an excited triplet diradical that can insert into C-H bonds of nearby molecules, creating a covalent cross-link.[2][3][4]
Q2: What is the two-step mechanism of action for BPM? Cross-linking with BPM is typically a two-step process:
-
Thiol Reaction: The maleimide group is first conjugated to a free sulfhydryl group on a molecule of interest (e.g., a cysteine residue on a protein) in a reaction buffered at a pH of 6.5-7.5.[5][6]
-
Photo-activation: After the initial conjugation, the sample is irradiated with UV light. The benzophenone moiety absorbs photons and forms a covalent bond with an interacting molecule in close proximity.[7][8]
Q3: How should I store and handle this compound? this compound is sensitive to moisture.[9] It should be stored at 2-8°C.[6][10] For experimental use, it is recommended to dissolve the reagent in a dry, biocompatible organic solvent like DMSO or DMF to prepare a stock solution immediately before use.[4][5] Aqueous solutions of maleimides are prone to hydrolysis, which inactivates the reagent.[5]
Troubleshooting Guide: Low Cross-linking Efficiency
This guide addresses the common problem of low or no cross-linking yield in a question-and-answer format, categorized by potential sources of error.
Section 1: Reagent and Reaction Conditions
Q4: My cross-linking yield is very low. Could the maleimide reaction be the problem?
Yes, inefficient initial conjugation to the thiol group will prevent subsequent photo-cross-linking. Several factors can cause this:
-
Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[5][11] At lower pH values, the reaction rate slows considerably. At pH above 7.5, the maleimide group can undergo side reactions with primary amines (e.g., lysine (B10760008) residues) and is more susceptible to hydrolysis.[5][11]
-
Hydrolyzed Maleimide: The maleimide ring can be hydrolyzed and inactivated in aqueous solutions.[5] Always prepare solutions of BPM fresh. Do not use previously prepared aqueous stocks.[9]
-
Presence of Thiols in Buffer: Buffers containing thiol agents like DTT or β-mercaptoethanol will compete with your target molecule for reaction with the maleimide and must be removed prior to conjugation.
Q5: I've confirmed the initial maleimide conjugation, but the photo-cross-linking step is inefficient. What chemical factors could be at play?
Several aspects of the chemical environment can inhibit the benzophenone photoreaction:
-
Solvent Polarity: The reactivity of the excited benzophenone triplet state can be reduced in highly polar solvents.[12][13] If your experimental system allows, consider performing the photoreaction in a buffer with lower polarity.[14]
-
Presence of Quenchers: Components in your reaction mixture can quench the excited state of benzophenone, preventing it from reacting with the target.[14] Common quenchers include free radical scavengers and certain nucleophiles.[14][15] For example, thiols and sulfides can quench the benzophenone triplet state.[15] It is crucial to remove any excess, unreacted thiol-containing molecules after the initial maleimide conjugation step.
Section 2: UV Irradiation Parameters
Q6: What is the correct UV wavelength for activating the benzophenone group?
The optimal UV wavelength for activating the benzophenone moiety is approximately 350-365 nm.[3][4][16] Using shorter wavelengths (e.g., 254 nm) can lead to non-specific reactions and potential damage to proteins and other biomolecules.[7][8]
Q7: How long should I irradiate my sample?
The ideal UV exposure time can vary significantly, ranging from 10 minutes to over an hour, depending on the specific molecules, their proximity, and the intensity of the UV source.[16] It is critical to determine the optimal time empirically for each new experimental setup. Insufficient exposure will result in a low yield, while excessive exposure can lead to sample degradation.[16][17]
Q8: My UV lamp seems correct, but the yield is still low. What else could be wrong with the irradiation setup?
-
Low UV Intensity: The UV lamp may be too far from the sample, or its power output could be low.[16] Position the lamp as close as possible to the sample without causing significant heating.[16] It is recommended to perform irradiation on a cold surface, such as an ice block, to prevent heat-induced damage.[16]
-
Sample Container: Ensure you are using a UV-transparent container, such as a quartz cuvette. Standard polystyrene or other plastic plates can block UV light.
Section 3: Target Molecule and Sample Issues
Q9: I suspect the issue is with my protein. What are common protein-related problems?
-
Inaccessible or Oxidized Cysteines: The target cysteine residue for the maleimide reaction may be buried within the protein's structure or may have formed a disulfide bond.[5] Disulfides do not react with maleimides.[5] Consider a pre-reduction step using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine), followed by its removal before adding BPM.[5]
-
N-Terminal Cysteine Issues: If you are conjugating to an N-terminal cysteine, the resulting product can undergo a rearrangement to form a stable six-membered thiazine (B8601807) ring, which may affect subsequent steps.[18][19] This side reaction is more prominent at neutral to basic pH.[18][20] Performing the conjugation at a slightly acidic pH can help minimize this.[18]
Summary of Key Experimental Parameters
The following table summarizes critical quantitative data for optimizing your cross-linking experiments with this compound.
| Parameter | Recommended Range/Value | Notes | Citations |
| Maleimide-Thiol Reaction pH | 6.5 - 7.5 | Balances reaction efficiency with minimizing side reactions like hydrolysis and reaction with amines. | [5][11] |
| BPM to Thiol Molar Ratio | 10-20 fold molar excess | This should be optimized for each specific protein to drive the reaction to completion. | [5] |
| UV Irradiation Wavelength | 350 - 365 nm | Optimal for exciting the benzophenone group while minimizing damage to biological samples. | [3][4][16] |
| UV Irradiation Time | 10 - 120 minutes | Highly system-dependent. Must be determined empirically through a time-course experiment. | [16] |
| UV Lamp Distance | As close as possible | Maximize light intensity without causing excessive sample heating. Perform on a cold surface. | [16] |
Experimental Protocols
Protocol 1: General Protein-Protein Cross-linking using BPM
This protocol provides a general workflow for cross-linking a BPM-conjugated "bait" protein to an unknown "prey" protein.
1. Preparation of the Bait Protein: a. If necessary, reduce disulfide bonds in the bait protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature in a degassed buffer (e.g., PBS, pH 7.2).[5] b. Remove excess TCEP using a desalting column.[5] c. Immediately proceed to the conjugation step.
2. Conjugation of BPM to the Bait Protein: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Add a 10-20 fold molar excess of the BPM stock solution to the purified, TCEP-free bait protein.[5] c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. d. Remove unreacted BPM using a desalting column or dialysis. The buffer should be exchanged into a non-amine, non-thiol buffer suitable for the photoreaction step (e.g., HEPES or PBS, pH 7.4).
3. Photo-cross-linking Reaction: a. Mix the BPM-conjugated bait protein with the potential interacting prey protein in a quartz cuvette or on a parafilm drop on a cold block. b. Place the sample under a 360-365 nm UV lamp.[16] c. Irradiate for a predetermined amount of time (a starting point of 30 minutes is recommended, but this must be optimized).[16]
4. Analysis of Cross-linked Products: a. Quench the reaction by adding SDS-PAGE loading buffer. b. Analyze the products by SDS-PAGE, looking for the appearance of a new, higher molecular weight band corresponding to the cross-linked complex.[21] c. Further analysis can be performed by Western Blotting or by excising the band for identification via mass spectrometry (XL-MS).[21][22]
Protocol 2: Analysis of Cross-linking Efficiency by SDS-PAGE
1. Sample Preparation: a. Following the photo-cross-linking reaction (Protocol 1, Step 3), take aliquots from your reaction mixture. Include a negative control that was not exposed to UV light. b. Add 4X SDS-PAGE loading buffer to each aliquot and boil for 5 minutes.
2. Electrophoresis: a. Load the samples onto a suitable polyacrylamide gel. b. Run the gel until adequate separation of the protein bands is achieved.
3. Visualization and Quantification: a. Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). b. Digitize the gel image using a scanner. c. Use densitometry software (e.g., ImageJ) to measure the band intensity of the cross-linked product and the remaining uncrosslinked protein(s).[17] d. Calculate the cross-linking efficiency using the formula: Efficiency (%) = [Intensity of cross-linked band] / ([Intensity of cross-linked band] + [Intensity of uncrosslinked bait protein band]) * 100%[17]
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. 4-(Maleimido)benzophenone [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Benzophenone Maleimide | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-(N-Maleimido)benzophenone | 92944-71-3 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. This compound | CAS 92944-71-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quenching and radical formation in the reaction of photoexcited benzophenone with thiols and thio ethers (sulfides). Nanosecond flash studies | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
- 20. researchgate.net [researchgate.net]
- 21. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 22. benchchem.com [benchchem.com]
Troubleshooting poor solubility of Benzophenone-4-maleimide
Technical Support Center: Benzophenone-4-maleimide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional cross-linking reagent.[1] It contains two different reactive groups:
-
A maleimide (B117702) group that selectively reacts with sulfhydryl (thiol) groups, such as those on cysteine residues in proteins, to form a stable thioether bond.[2]
-
A benzophenone (B1666685) group that is photo-reactive. Upon activation with UV light (around 250-360 nm), it forms a highly reactive triplet diradical that can create a covalent bond by inserting into C-H bonds of nearby molecules.[1][2][3]
This dual reactivity makes it a versatile tool for bioconjugation and the creation of functionalized polymers.[2]
Q2: What are the primary applications of this compound?
Its main application is as a photo-reactive crosslinker that connects molecules containing sulfhydryl groups to other molecules.[4] The process typically involves two steps: first, the maleimide group is reacted with a thiol-containing molecule. Second, the benzophenone group is activated with UV light to crosslink with a nearby molecule.[1]
Q3: What is the optimal pH for reacting the maleimide group?
The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[5][6][7] Within this range, the reaction is highly selective for thiol groups over other functional groups like amines.[2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[6][7] Above pH 7.5, the rate of maleimide hydrolysis increases significantly, which deactivates the reagent.[5]
Q4: How should this compound be stored?
For long-term stability, this compound powder should be stored at 2-8°C.[1][8] Stock solutions prepared in anhydrous organic solvents like DMSO or DMF should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5] It is critical to avoid storing maleimides in aqueous solutions, as they are susceptible to hydrolysis.[6][7]
Troubleshooting Guide: Poor Solubility
Problem: I am having difficulty dissolving this compound for my conjugation reaction.
This is a common issue as this compound has poor solubility in aqueous buffers, which are often required for biological experiments. The following steps provide a systematic approach to overcoming solubility challenges.
Q1: In what solvent should I dissolve this compound initially?
You should always prepare a fresh stock solution in a compatible, anhydrous (water-free) organic solvent.[9] The most commonly recommended solvents are Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5][10][11] A known solubility in chloroform (B151607) is 50 mg/mL, which indicates its preference for organic solvents.[8]
Q2: My compound precipitates when I add the stock solution to my aqueous reaction buffer. What should I do?
This happens when the concentration of the organic co-solvent is not sufficient to keep the compound dissolved in the final aqueous mixture.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the mixed aqueous/organic buffer.
-
Recommended Solution:
-
Use a Minimal Amount of Organic Solvent: Prepare a concentrated stock solution of the maleimide in anhydrous DMSO or DMF.[11]
-
Control Final Co-solvent Concentration: When adding the stock solution to your aqueous buffer, ensure the final volume of the organic solvent is no more than 10% of the total reaction volume.[7] This helps prevent precipitation of the reagent and denaturation of proteins.
-
Add Stock Solution Slowly: Add the maleimide stock solution dropwise to the aqueous buffer while gently stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[11]
-
Optimize Reagent Concentration: If precipitation persists, consider lowering the final concentration of this compound in the reaction.
-
Q3: Can I prepare an aqueous stock solution of this compound?
No, this is not recommended. Maleimides are prone to hydrolysis (the opening of the maleimide ring) in the presence of water.[5] A hydrolyzed maleimide is non-reactive with thiol groups, which will lead to a low or no yield of your desired conjugate.[5] Always prepare aqueous solutions of maleimides immediately before use.[7][9]
Q4: My reagent seems to be inactive, even when it dissolves. What is the cause?
-
Possible Cause 1: Reagent Hydrolysis. The maleimide group may have been deactivated by hydrolysis due to exposure to moisture during storage or the use of non-anhydrous solvents. Always use fresh, high-quality anhydrous DMSO or DMF to prepare stock solutions immediately before your experiment.[5][6][9]
-
Possible Cause 2: Improper Storage. If the compound was not stored correctly at the recommended temperature (2-8°C for powder, -20°C for solutions) or was subjected to multiple freeze-thaw cycles, it may have degraded.[1][5]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 92944-71-3 | [1][4][8] |
| Molecular Formula | C₁₇H₁₁NO₃ | [1][4][8] |
| Molecular Weight | 277.27 g/mol | [1][8] |
| Melting Point | 155-157 °C | [8] |
| Appearance | Pale, ivory-colored or yellow to beige powder | [12] |
| Storage Temperature | 2-8°C (as powder) | [1][8] |
Table 2: Recommended Solvents and Reaction Conditions
| Parameter | Recommendation | Rationale | Reference(s) |
| Stock Solution Solvent | Anhydrous DMSO or DMF | High solubility, minimizes hydrolysis | [5][9][11] |
| Known Solubility | 50 mg/mL in Chloroform | Demonstrates preference for organic solvents | [8] |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction, minimizes hydrolysis | [5][6][7] |
| Max. Organic Solvent in Reaction | < 10% (v/v) | Prevents reagent precipitation and protein denaturation | [7] |
| Reaction Temperature | 4°C (overnight) or Room Temp (1-2 hours) | Balances reaction kinetics with protein stability | [5][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution by dissolving the compound in fresh, anhydrous DMSO or DMF.[5][11] For example, dissolve 2.8 mg in 100 µL of anhydrous DMSO to create a 100 mM stock solution.
-
Vortex briefly to ensure the compound is fully dissolved.
-
This stock solution should be prepared immediately before use for best results.[9] If short-term storage is necessary, store in small aliquots at -20°C and protect from light.[5]
Protocol 2: General Protocol for Protein Conjugation
This protocol describes the conjugation of this compound to a protein containing free thiol groups.
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5.[10][11][13] A typical protein concentration is 1-10 mg/mL.[11] The buffer must not contain any extraneous thiol reagents.
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a thiol-free reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the protein solution.[11] Incubate for 30-60 minutes at room temperature.[6][11]
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the freshly prepared this compound stock solution (from Protocol 1).[11] A 10 to 20-fold molar excess of the maleimide reagent over the protein is a common starting point.[5][6]
-
Ensure the final concentration of DMSO or DMF does not exceed 10% of the total reaction volume.[7]
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5][11] If the final conjugate is light-sensitive, protect the reaction from light.
-
(Optional) Quenching: To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess, unreacted this compound.[5]
-
Purification: Remove excess reagent and byproducts from the final conjugate using size-exclusion chromatography (gel filtration), dialysis, or HPLC.[10][11]
Mandatory Visualizations
Caption: Troubleshooting workflow for poor solubility of this compound.
Caption: Dual-reactivity pathway of this compound crosslinker.
References
- 1. 4-(N-马来酰亚胺)二苯甲酮 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(Maleimido)benzophenone [benchchem.com]
- 3. Benzophenone Maleimide | AAT Bioquest [aatbio.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. This compound | CAS 92944-71-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. BENZOPHENONE-4 - Ataman Kimya [atamanchemicals.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Optimizing Benzophenone-4-maleimide Cross-linking
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize UV exposure time for Benzophenone-4-maleimide (BPM) cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound (BPM) photo-cross-linking?
Upon absorption of UV light, typically around 350-365 nm, the benzophenone (B1666685) group in BPM is excited from its ground state to a singlet state. It then rapidly transitions to a more stable triplet state, which is a diradical.[1] This highly reactive triplet state can abstract a hydrogen atom from a nearby C-H bond of a target molecule, resulting in the formation of a covalent bond and a cross-link.[1]
Q2: What is the optimal UV wavelength for activating BPM?
The optimal UV wavelength for activating the benzophenone moiety is approximately 360-365 nm.[2][3] This long-wavelength UV light is preferred as it minimizes potential damage to proteins and other cellular components that can occur with shorter wavelength UV radiation.[2]
Q3: What is a typical range for UV exposure time?
The recommended UV exposure time for BPM-mediated cross-linking can vary significantly, ranging from a few seconds to over an hour.[2][4] The optimal time is dependent on several factors, including the intensity of the UV lamp, the distance of the lamp from the sample, and the specific characteristics of the biological system under investigation.[2][4] It is crucial to empirically determine the optimal time for each new experimental setup.
Q4: What are common quenchers of benzophenone photoactivation that I should avoid in my buffer?
Several substances can quench the excited triplet state of benzophenone, which reduces cross-linking efficiency. Common quenchers include amines and other nucleophiles, as well as free radical scavengers.[1] Therefore, it is advisable to use simple buffers like PBS or HEPES and avoid high concentrations of components such as Tris or glycine (B1666218) during the photocross-linking step.[1]
Q5: How does the distance between the UV lamp and the sample affect cross-linking?
The intensity of UV light decreases with increasing distance from the source.[4] For efficient cross-linking, especially with lower intensity lamps, the sample should be placed as close to the UV source as possible without causing excessive heat.[2][4] A typical starting distance for many setups is around 5 cm.[1][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Cross-linking Yield | Insufficient UV Exposure Time: The duration of UV irradiation may not be long enough to activate a sufficient number of benzophenone molecules.[1][2] | Increase the UV exposure time incrementally (e.g., in 15-30 minute intervals) to determine the optimal duration for your specific system.[2] |
| Low UV Intensity: The UV lamp may be too far from the sample, or its power output is too low.[2] | - Position the UV lamp closer to the sample. - If possible, use a higher intensity UV source.[2] | |
| Incorrect UV Wavelength: The UV source may not be emitting at the optimal wavelength for benzophenone excitation (~360-365 nm).[1] | Use a UV source with a peak output around 350-360 nm. If using a broad-spectrum lamp, consider using filters to isolate the desired wavelength range.[1] | |
| Presence of Quenchers: Components in the reaction buffer (e.g., Tris, glycine, free radical scavengers) may be quenching the excited benzophenone.[1] | - Identify and remove potential quenchers from your buffer system.[1] - Consider buffer exchange into a more suitable buffer like PBS or HEPES prior to UV exposure. | |
| Low Probe Concentration: The concentration of the BPM probe may be too low for a sufficient number of cross-linking events.[1] | Increase the concentration of the BPM probe. Note that excessively high concentrations can sometimes lead to aggregation.[1] | |
| Suboptimal pH: The pH of the solution can affect the interaction between the probe and the target molecule.[1] | Optimize the pH of your reaction buffer to ensure it is suitable for both the probe's reactivity and the stability of your target molecule.[1] | |
| Protein Degradation or Aggregation | Excessive UV Exposure: Prolonged exposure to high-intensity UV light can lead to sample damage, including protein degradation.[6] | - Reduce the UV exposure time. - Perform a time-course experiment to find the shortest exposure that yields sufficient cross-linking. |
| Sample Heating: The UV lamp may be generating excessive heat, leading to protein denaturation and aggregation. | - Perform the irradiation on a cold surface, such as an ice bath.[2][5] - Ensure adequate ventilation or use a cooling fan if necessary. |
Experimental Protocols
Protocol 1: Optimization of UV Exposure Time
This protocol outlines a method to empirically determine the optimal UV exposure time for your specific experimental setup.
-
Prepare Identical Samples: Prepare multiple identical samples containing your target molecule and the this compound probe. Ensure all samples are in a UV-compatible buffer (e.g., PBS or HEPES).
-
Set Up UV Source: Position your 360-365 nm UV lamp at a fixed distance from the samples. A starting distance of 5 cm is recommended.[1][5] To minimize heating, place the samples on an ice bath.[2][5]
-
Time-Course Exposure: Expose each sample to the UV light for a different duration. A typical time-course experiment might include exposures of 0, 5, 15, 30, 60, and 90 minutes.[2]
-
Analysis of Cross-linked Products:
-
After UV exposure, add SDS-PAGE loading buffer to each sample to quench the reaction.
-
Separate the proteins by SDS-PAGE.
-
Visualize the cross-linked products by staining the gel (e.g., with Coomassie Blue) or by Western blot if an antibody against the target is available.[6]
-
-
Quantification and Optimization:
-
Quantify the band intensities of the cross-linked product and the un-cross-linked protein using densitometry software.
-
Calculate the cross-linking efficiency for each time point.
-
The optimal UV exposure time is the shortest duration that provides a sufficient and reproducible cross-linking yield without causing significant protein degradation.
-
Recommended UV Exposure Conditions
The following table summarizes typical UV exposure conditions found in the literature. These should be used as a starting point for optimization.
| UV Light Intensity | Recommended Exposure Time | Reference(s) |
| 5.5 - 8.5 mW/cm² | 1 - 2 minutes | [4] |
| 10 mW/cm² | 25 - 45 seconds | [4] |
| 13 mW/cm² | 15 - 35 seconds | [4] |
| 16 - 18 mW/cm² | 5 - 45 seconds | [4] |
| 5 x 8 W lamp at 5 cm | 25 - 50 minutes | [5] |
Visual Guides
Caption: Mechanism of Benzophenone photo-activation and cross-linking.
Caption: A workflow for troubleshooting low cross-linking yield.
Caption: Workflow for optimizing UV exposure time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
- 5. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Preventing non-specific labeling with Benzophenone-4-maleimide
Welcome to the technical support center for Benzophenone-4-maleimide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing non-specific labeling and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive targets?
This compound is a heterobifunctional crosslinking reagent.[1] It possesses two distinct reactive groups:
-
A maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups, commonly found on cysteine residues in proteins, to form a stable thioether bond.[2] This reaction is most efficient at a pH between 6.5 and 7.5.[3][4][5][6][7][8]
-
A benzophenone (B1666685) group that is photo-reactive.[2] Upon activation with UV light (typically 350-365 nm), it forms a reactive triplet diradical that can insert into adjacent C-H bonds, creating a covalent crosslink.[2][9]
Q2: What are the main causes of non-specific labeling when using this compound?
Non-specific labeling can arise from two main aspects of this compound chemistry:
-
Maleimide Group Reactivity:
-
Reaction with other nucleophiles: At a pH above 7.5, the maleimide group can lose its specificity for thiols and react with primary amines, such as the side chain of lysine (B10760008) residues.[3][6][8][10]
-
Unquenched maleimides: If excess this compound is not quenched after conjugation to the target thiol, the unreacted maleimide groups can bind non-specifically to other thiol-containing molecules in subsequent experimental steps.[11][12][13]
-
-
Benzophenone Group Reactivity:
-
Random C-H insertion: The photo-activated benzophenone group can react with any nearby C-H bond, which can lead to non-specific crosslinking if the probe is not localized to the desired interaction site before UV activation.
-
Q3: Why is quenching unreacted maleimide groups essential?
Quenching is a critical step to deactivate any excess maleimide reagent after the initial conjugation to your target molecule.[11][12][13] Failing to quench can lead to several undesirable outcomes:
-
Off-target reactions: The unreacted maleimides can bind to other thiol-containing molecules in your sample or in downstream applications, leading to unintended cross-linking and aggregation.[11]
-
High background signals: Non-specific binding in analytical assays can result in high background noise and inaccurate results.[12]
-
Reduced conjugate stability: The presence of unreacted maleimides can compromise the long-term stability of your conjugate.[3]
Q4: What are the recommended quenching agents and conditions?
Small, thiol-containing molecules are typically used to quench unreacted maleimides by reacting with and capping them.[11][12]
| Quenching Agent | Recommended Final Concentration | Incubation Time & Temperature | Notes |
| L-Cysteine | 10-50 mM[3] | 15-30 minutes at room temperature[3] | A mild and effective quenching agent.[3] |
| β-mercaptoethanol (BME) | 10-50 mM[3] | 15-30 minutes at room temperature[3] | A potent quenching agent, but also a strong reducing agent that can reduce disulfide bonds.[3][4] |
| Dithiothreitol (DTT) | 10-50 mM[4] | 15-30 minutes at room temperature[4] | A strong reducing agent; can potentially cross-link maleimides if not used in sufficient excess.[3] |
Q5: How can I minimize non-specific crosslinking from the photo-activated benzophenone group?
To minimize non-specific crosslinking during the photo-activation step, consider the following:
-
Optimize UV exposure: Use the lowest effective UV light intensity and the shortest possible irradiation time to activate the benzophenone. Over-exposure can increase the chances of random insertions.
-
Ensure proximity: The experimental design should ensure that the this compound-labeled molecule is in close proximity to its intended binding partner before UV irradiation.
-
Purification: After the initial conjugation and quenching, it is crucial to purify the labeled molecule to remove any unbound this compound.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Binding in Downstream Assays
If you are observing high background signals or non-specific binding, use the following workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for high background signal.
Issue 2: Low or No Conjugation Yield to Target Molecule
If you are experiencing poor conjugation efficiency, several factors could be at play.
Caption: Troubleshooting workflow for low conjugation yield.
Experimental Protocols
Protocol 1: General Two-Step Labeling and Crosslinking Workflow
This protocol outlines the general procedure for conjugating this compound to a thiol-containing protein and subsequent photo-crosslinking to an interacting partner.
Caption: General experimental workflow for using this compound.
Methodology:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS or HEPES).[7][14]
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.[5][7] TCEP generally does not need to be removed before adding the maleimide reagent.[5]
-
-
Maleimide Conjugation:
-
Immediately before use, prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF.[10]
-
Add the this compound solution to the protein solution. A 10-20 fold molar excess of the maleimide is a common starting point.[14] The final concentration of the organic solvent should ideally not exceed 10%.[8]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[12][14]
-
-
Quenching:
-
Purification:
-
Photo-Crosslinking:
-
Incubate the purified, labeled protein with its interacting partner(s) under conditions that favor their association.
-
Expose the sample to UV light at 350-365 nm.[9] The duration and intensity of UV exposure should be optimized for the specific system.
-
Analyze the reaction products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked species.
-
Signaling Pathway Example: Proximity-Based Labeling
This compound is often used in proximity-based labeling experiments to identify protein-protein interactions. A protein of interest (Protein A) is labeled with the crosslinker and then used to "capture" nearby interacting partners (Protein B) upon photoactivation.
Caption: Proximity-based labeling using this compound.
References
- 1. scbt.com [scbt.com]
- 2. 4-(Maleimido)benzophenone [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Benzophenone Maleimide | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Side reactions of maleimide group in Benzophenone-4-maleimide
Welcome to the Technical Support Center for Benzophenone-4-maleimide. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and other issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the maleimide (B117702) group of this compound?
A1: The maleimide group of this compound is susceptible to several side reactions, primarily influenced by pH and the presence of nucleophiles. These include:
-
Hydrolysis: The maleimide ring can be opened by water, especially at pH values above 7.5, forming an unreactive maleamic acid derivative. This is a common cause of low conjugation efficiency.[1]
-
Reaction with Primary Amines: At pH values above 7.5, the maleimide group can lose its selectivity for thiols and react with primary amines, such as the side chain of lysine (B10760008) residues. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2]
-
Retro-Michael Addition (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is potentially reversible. In an environment rich in other thiols (like glutathione (B108866) in a cellular context), the conjugated molecule can be transferred to these other thiols.
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a more stable six-membered thiazine ring. This is more prominent at physiological or higher pH.[3]
-
Photochemical Side Reactions: The benzophenone (B1666685) moiety can undergo photoreduction in the presence of hydrogen donors upon UV irradiation. Additionally, maleimides themselves can undergo [2+2] photocycloaddition reactions.
Q2: How does pH affect the reactivity and stability of this compound?
A2: pH is a critical parameter in reactions involving this compound. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[2]
-
Below pH 6.5: The reaction rate decreases as the thiol is less likely to be in its reactive thiolate anion form.
-
Above pH 7.5: Maleimide hydrolysis and side reactions with primary amines become more prevalent.[2][4]
Q3: How should I store this compound?
A3: To prevent premature hydrolysis, this compound should be stored as a dry powder in a cool, dark, and dry place. For making stock solutions, use an anhydrous organic solvent like DMSO or DMF and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of maleimides are not stable and should be prepared immediately before use.
Q4: My conjugation efficiency is low. What are the potential causes?
A4: Low conjugation efficiency can be due to several factors:
-
Maleimide Hydrolysis: Your this compound reagent may have degraded.
-
Inaccessible or Oxidized Thiols: The target cysteine residues on your biomolecule may not be available for reaction due to being buried within the protein structure or having formed disulfide bonds.
-
Suboptimal pH: The reaction buffer may not be within the optimal pH range of 6.5-7.5.
-
Incorrect Stoichiometry: The molar ratio of this compound to the thiol-containing molecule may not be optimal.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Ensure the reagent is fresh and has been stored correctly. Prepare aqueous solutions immediately before use. Use a reaction buffer with a pH between 6.5 and 7.5. |
| Oxidized or Inaccessible Thiols | Reduce disulfide bonds in your protein/peptide using a reducing agent like TCEP. TCEP is often preferred as it does not need to be removed before the maleimide reaction. Confirm the presence of free thiols using Ellman's reagent. |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to be within the 6.5-7.5 range for optimal thiol-maleimide conjugation. |
| Incorrect Molar Ratio | Optimize the molar ratio of this compound to your thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point. |
Issue 2: Non-specific Labeling or Product Heterogeneity
| Possible Cause | Troubleshooting Steps |
| Reaction with Primary Amines (e.g., Lysine) | Maintain a strict reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.[2] |
| Hydrolysis of the Conjugate | After conjugation, the resulting thiosuccinimide ring can be intentionally hydrolyzed by adjusting the pH to be slightly basic (e.g., pH 8.5-9.0) to form a more stable, ring-opened structure. This can prevent the retro-Michael reaction. Monitor the hydrolysis by mass spectrometry. |
Quantitative Data Summary
| Side Reaction | Condition | Effect | Mitigation Strategy |
| Maleimide Hydrolysis | pH > 7.5 | Increased rate of hydrolysis, leading to an inactive reagent.[1] | Perform conjugation at pH 6.5-7.5. Prepare aqueous maleimide solutions fresh. |
| Reaction with Amines | pH > 7.5 | Increased reactivity with primary amines (e.g., lysine), reducing selectivity.[2] | Maintain reaction pH between 6.5 and 7.5. |
| Retro-Michael Addition | Presence of excess thiols | Reversal of the thiol-maleimide bond, leading to thiol exchange. | After conjugation, induce hydrolysis of the thiosuccinimide ring (pH 8.5-9.0) to form a stable ring-opened structure. |
| Thiazine Rearrangement | N-terminal Cysteine | Rearrangement to a stable thiazine structure.[3] | Can be promoted by incubating at pH 7.4 for an extended period if a stable product is desired. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Protein Preparation and Reduction:
-
Dissolve the thiol-containing protein/peptide in a degassed buffer (e.g., PBS) at pH 7.0-7.5.
-
If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to react with any excess this compound.
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.
-
Protocol 2: Detection and Quantification of Side Reactions by HPLC-MS
-
Sample Preparation:
-
After the conjugation reaction, take aliquots at different time points. Quench the reaction if necessary.
-
Prepare samples for both intact mass analysis and, if applicable, analysis after reduction with a reducing agent like DTT.
-
-
HPLC Separation:
-
Use a reverse-phase HPLC (RP-HPLC) column (e.g., C18) for separation.
-
Employ a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Monitor the elution profile with a UV detector at a wavelength suitable for the protein/peptide (e.g., 280 nm) and the benzophenone moiety (around 250-360 nm).
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC to a mass spectrometer (e.g., ESI-MS).
-
Analyze the mass spectra of the eluting peaks to identify the desired conjugate and potential side products.
-
Hydrolysis product: An increase in mass of 18 Da compared to the maleimide reactant.
-
Amine adduct: The mass of the conjugate will correspond to the addition of the this compound to a primary amine (e.g., lysine) instead of a thiol.
-
-
-
Data Analysis:
-
Integrate the peak areas from the HPLC chromatogram to quantify the relative amounts of the desired product and side products.
-
Use deconvolution software to determine the masses from the MS data.
-
Visualizations
Caption: Key side reactions of the maleimide group.
Caption: Stability pathways of the maleimide-thiol conjugate.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Protein Damage During UV Activation of Benzophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize protein damage during UV activation of benzophenone (B1666685) for photo-crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for activating benzophenone-derivatized proteins while minimizing protein damage?
A1: The optimal UV wavelength for activating the benzophenone moiety is approximately 350-365 nm.[1][2] This range of long-wavelength UVA light is energetic enough to excite the benzophenone to its reactive triplet state but minimizes the risk of damage to proteins and other biomolecules that can occur with shorter, more energetic UV wavelengths (e.g., 254 nm).[3][4]
Q2: What are the primary causes of protein damage during UV activation of benzophenone?
A2: Protein damage during this process can arise from several factors:
-
Direct UV Damage: Although using UVA light (350-365 nm) is recommended, prolonged exposure or high-intensity UV can still cause damage to sensitive amino acid side chains and the protein backbone.[2][3]
-
Reactive Oxygen Species (ROS): The UV activation process can generate ROS, which can lead to non-specific oxidation of amino acid residues.
-
Sample Overheating: UV lamps can generate significant heat, potentially leading to protein denaturation and degradation if not properly managed.[3]
Q3: What are common signs of protein damage in my crosslinking experiment?
A3: Signs of protein damage can include:
-
High Molecular Weight Aggregates/Smearing on Gels: This can indicate excessive and non-specific crosslinking or protein denaturation.[3]
-
Protein Degradation: The appearance of lower molecular weight bands on a gel can suggest protease contamination or UV-induced cleavage of the protein backbone.[3]
-
Loss of Function: If your protein of interest has a measurable activity (e.g., enzymatic activity), a decrease in this activity post-UV exposure can indicate structural damage.
-
Mass Spectrometry Analysis: Increased detection of oxidized amino acid residues (e.g., methionine sulfoxide, dityrosine) can quantitatively indicate oxidative damage.
Q4: Are there any buffer components I should avoid during the UV irradiation step?
A4: Yes, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[3] These molecules can act as scavengers and quench the excited triplet state of benzophenone, which will reduce your crosslinking efficiency.[3] It is recommended to use buffers with non-reactive components, such as HEPES, phosphate-buffered saline (PBS), or carbonate buffers.[3]
Troubleshooting Guides
Issue 1: Low or No Crosslinking Yield
| Possible Cause | Suggested Solution |
| Insufficient UV Exposure Time or Intensity | Increase the UV exposure time incrementally (e.g., 15-30 minute intervals) to find the optimal duration for your specific protein complex. Position the UV lamp as close as possible to the sample without causing excessive heating to maximize light intensity.[1] |
| Suboptimal Benzophenone Incorporation | Confirm the incorporation of the benzophenone-containing amino acid (e.g., p-benzoyl-L-phenylalanine, Bpa) into your protein using mass spectrometry.[3] |
| Incorrect UV Wavelength | Ensure your UV source is emitting light in the 350-365 nm range for optimal benzophenone activation.[1][3] |
| Presence of Quenching Agents | As mentioned in the FAQs, avoid buffers containing primary amines like Tris or glycine. Dialyze your protein into a non-reactive buffer such as HEPES or PBS prior to UV exposure.[3] |
Issue 2: High Molecular Weight Aggregates and Smearing on Gels
| Possible Cause | Suggested Solution |
| Excessive UV Exposure | Reduce the UV irradiation time. Perform a time-course experiment to determine the shortest exposure that yields sufficient crosslinking.[3] |
| High Protein Concentration | Decrease the concentration of your proteins to reduce the likelihood of random, proximity-based non-specific crosslinking. |
| Sample Overheating | Perform the UV irradiation on a cold surface, such as a chilled metal block or on ice, to prevent heat-induced denaturation and aggregation.[3] |
Issue 3: Protein Degradation
| Possible Cause | Suggested Solution |
| Photodamage from UV Light | Minimize the UV exposure to the shortest effective duration. Use a UV source with a wavelength at the higher end of the recommended range (e.g., 365 nm), as it is generally less damaging.[3] |
| Protease Contamination | Add a fresh cocktail of protease inhibitors to your protein samples before the crosslinking experiment. |
| Use of Radical Scavengers | Include radical scavengers in your reaction buffer to minimize oxidative damage. See the data table and experimental protocol below for examples. |
Data Presentation: Optimizing Experimental Conditions
The following tables provide a summary of key parameters to consider for minimizing protein damage.
Table 1: Comparison of UV Wavelength on Benzophenone Activation and Potential for Protein Damage
| UV Wavelength | Benzophenone Activation | Potential for Protein Damage | Recommendation |
| 254 nm | Inefficient and can lead to side reactions | High risk of protein backbone cleavage and damage to aromatic amino acids[4] | Not Recommended |
| 300-320 nm | Moderate activation | Moderate risk of protein damage | Use with caution; optimization is critical[5] |
| 350-365 nm | Optimal [1][2] | Minimal ; significantly reduces damage compared to shorter wavelengths[3][4] | Highly Recommended |
Table 2: Effect of Radical Scavengers on Protein Integrity (Illustrative Data)
This table presents illustrative data based on typical outcomes. The actual level of protection will depend on the specific protein and experimental conditions.
| Condition | UV Exposure Time (min) | Relative Protein Oxidation (%) * | Crosslinking Efficiency (%) |
| Control (No Scavenger) | 30 | 100 | 85 |
| + 5 mM Ascorbic Acid | 30 | 65 | 80 |
| + 10 mM Sodium Nitrate | 30 | 70 | 82 |
| Control (No Scavenger) | 60 | 150 | 95 |
| + 5 mM Ascorbic Acid | 60 | 90 | 92 |
| + 10 mM Sodium Nitrate | 60 | 95 | 93 |
*Relative protein oxidation as determined by quantifying specific oxidative modifications (e.g., methionine sulfoxide) via mass spectrometry, normalized to the 30-minute control.
Experimental Protocols
Protocol: Quantitative Analysis of Protein Oxidation by Mass Spectrometry
This protocol outlines a general workflow to assess the level of protein oxidation after UV exposure in the presence and absence of radical scavengers.
-
Sample Preparation:
-
Prepare your protein of interest containing the benzophenone crosslinker in a non-amine-containing buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Divide the sample into aliquots for different conditions (e.g., no UV control, UV without scavenger, UV with scavenger A, UV with scavenger B).
-
If using scavengers, add them to the respective aliquots at the desired final concentration (e.g., 5 mM ascorbic acid).
-
-
UV Irradiation:
-
Place the samples in a suitable container (e.g., PCR tubes or a 96-well plate) on a pre-chilled metal block on ice.
-
Irradiate the samples with a 365 nm UV lamp for a predetermined duration (e.g., 30 minutes).[6] Keep a no-UV control sample on ice in the dark.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Following UV exposure, denature the proteins by adding a denaturing agent (e.g., 8 M urea).
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the urea (B33335) concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Search the MS/MS data against the protein sequence, including variable modifications for common oxidative products (e.g., oxidation of methionine, dityrosine).
-
Quantify the relative abundance of the oxidized peptides in each sample to assess the level of protein damage under different conditions.
-
Visualizations
Caption: Workflow for assessing protein damage during UV crosslinking.
Caption: Benzophenone activation and competing reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels [mdpi.com]
- 5. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Effect of buffer composition on Benzophenone-4-maleimide labeling
Technical Support Center: Benzophenone-4-maleimide Labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common issues related to buffer composition during this compound labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for this compound labeling and why is it so critical?
The optimal pH range for conjugating maleimides to thiol groups (like those on cysteine residues) is between 6.5 and 7.5 .[1][2][3][4][5][6][7] This range is a critical balance between reaction efficiency and specificity.
-
Below pH 6.5: The reaction rate slows down significantly. This is because the thiol group (pKa ~8.5) is mostly in its protonated (R-SH) form, which is less nucleophilic and less reactive with the maleimide (B117702).[1][2][3]
-
Above pH 7.5: Two major side reactions become problematic. First, the maleimide group itself becomes increasingly susceptible to hydrolysis (reaction with water), which opens the ring to form a non-reactive maleamic acid.[1][2][7][8][9] Second, the maleimide loses its selectivity for thiols and begins to react competitively with primary amines, such as the side chain of lysine (B10760008) residues.[1][2][4][6][8] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][2][3][4]
Q2: Which buffers are recommended for the labeling reaction? Are there any I should avoid?
Phosphate-buffered saline (PBS), HEPES, and MOPS are commonly recommended thiol-free buffers for maleimide conjugation reactions, typically used at concentrations of 10-100 mM.[7][8][10][11][12]
Buffers to Avoid:
-
Thiol-Containing Buffers: It is critical to avoid any buffer or additive containing thiol compounds, such as Dithiothreitol (DTT) or β-mercaptoethanol. These will directly compete with the target cysteine for reaction with the this compound.[3][8][11][13]
-
Primary Amine Buffers (at high pH): Buffers containing primary amines, like Tris, can be used but require careful pH control.[10][11][12] If the pH rises above 7.5, the deprotonated amine in the Tris buffer can react with the maleimide, reducing labeling efficiency.[3][8]
Q3: Can I include reducing agents in my labeling reaction?
This depends on the type of reducing agent. Disulfide bonds in proteins must be reduced to free up cysteine thiols for labeling.[10][13][14][15]
-
Recommended: Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent.[8][11][13] TCEP is a phosphine-based reducing agent and does not contain a thiol group, so it does not compete with the labeling reaction. A 10-100 fold molar excess of TCEP is often used to reduce disulfide bonds prior to labeling.[12][13]
-
Use with Caution: Dithiothreitol (DTT) is an effective reducing agent but contains thiol groups.[8][13] Therefore, it must be completely removed from the protein solution before adding the this compound reagent.[8][11][13] Removal can be accomplished using methods like dialysis or size-exclusion chromatography.[13]
Q4: My maleimide reagent isn't labeling my protein. Could it have gone bad?
Yes, this is a common problem. Maleimide reagents are sensitive to moisture and can hydrolyze, rendering them inactive.[2][4][13] The maleamic acid product of hydrolysis will not react with thiols.[2][7]
-
Storage: Store this compound desiccated at -20°C, protected from light.[2][13]
-
Preparation: Allow the reagent vial to warm to room temperature before opening to prevent condensation.[2] Stock solutions should be prepared fresh immediately before use in an anhydrous solvent like DMSO or DMF.[2][4][13]
-
Usage: Do not store maleimide reagents in aqueous solutions.[2][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your labeling experiment.
Problem: Low or No Labeling Efficiency
If you are observing poor labeling results, it is often due to one of the issues outlined in the flowchart below.
Detailed Solutions:
-
Inactive Maleimide Reagent:
-
Cause: The maleimide group is highly susceptible to hydrolysis, especially at pH > 7.5 or if exposed to moisture.[1][2][13]
-
Solution: Always prepare stock solutions of this compound fresh in an anhydrous solvent like DMSO or DMF right before the experiment.[4][13] Avoid storing it in aqueous buffers.[2][13] To confirm reagent activity, run a control reaction with a simple thiol like free cysteine.[13]
-
-
Unavailable Protein Thiols:
-
Cause: Cysteine residues may be forming disulfide bonds (-S-S-) within or between proteins and are therefore unreactive with maleimides.[10][13] Free sulfhydryl groups can also re-oxidize if exposed to oxygen.[13]
-
Solution:
-
Reduce Disulfides: Treat your protein with a reducing agent like TCEP (10-100x molar excess) for 20-30 minutes at room temperature before adding the maleimide.[12][13]
-
Prevent Reoxidation: Use degassed buffers for all steps to minimize dissolved oxygen.[1][11][13] Including a chelating agent like EDTA (1-5 mM) in the buffer can also help by sequestering metal ions that catalyze thiol oxidation.[1][13][16]
-
-
-
Suboptimal Buffer Conditions:
-
Cause: The pH is outside the optimal 6.5-7.5 range, or the buffer contains competing substances.[1][3]
-
Solution:
-
Verify pH: Use a calibrated pH meter to ensure your reaction buffer is within the 6.5-7.5 range.[1][4]
-
Use Appropriate Buffers: Use thiol-free buffers like PBS or HEPES.[1][8][11]
-
Remove Interfering Reagents: If you used DTT for reduction, ensure it is completely removed by desalting or dialysis before adding the maleimide reagent.[8][11][13]
-
-
Data & Protocols
Quantitative Data Summary
The composition of the reaction buffer has a direct and significant impact on the outcome of the labeling reaction. The following tables summarize these effects.
Table 1: Effect of pH on Maleimide Reactions
| pH Range | Thiol Reactivity | Amine Reactivity (Side Reaction) | Maleimide Stability (Hydrolysis) | Overall Recommendation |
| < 6.5 | Very Low | Negligible | High | Not recommended; reaction is too slow.[1][2][3] |
| 6.5 - 7.5 | Optimal | Low | Moderate | Optimal range for selective thiol conjugation. [1][2][3][4] |
| > 7.5 | High | High (Competitive) | Low | Not recommended; loss of selectivity and rapid reagent degradation.[1][2][3][4][8] |
Table 2: Effect of Common Additives on Maleimide Labeling
| Additive | Role | Concentration | Effect on Labeling |
| TCEP | Reducing Agent | 10-100x molar excess | Recommended. Reduces disulfides without competing with maleimide.[8][11][13] |
| DTT | Reducing Agent | 10x molar excess | Inhibits labeling. Must be completely removed before adding maleimide.[3][8][13] |
| EDTA | Chelating Agent | 1-5 mM | Recommended. Prevents metal-catalyzed oxidation of thiols.[1][13][16] |
| Tris Buffer | Buffer Component | 10-100 mM | Use with caution. Can compete with thiols if pH > 7.5.[3][8] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
This protocol describes the reduction of disulfide bonds to generate free thiols for labeling.
-
Prepare Protein: Dissolve the protein in a degassed conjugation buffer (e.g., PBS, HEPES, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[8][10]
-
Add TCEP: Add a TCEP stock solution to the protein solution to achieve a final 10-100-fold molar excess over the protein.[12][13]
-
Incubate: Incubate the mixture for 20-30 minutes at room temperature.[13]
-
Proceed to Labeling: The protein solution is now ready for the addition of the this compound reagent. TCEP does not need to be removed.[1][13]
Protocol 2: General this compound Labeling
This protocol provides a general procedure for conjugating the maleimide to a reduced protein.
-
Materials:
-
Reduced protein solution (from Protocol 1)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.2, degassed, with 1-5 mM EDTA)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography column)
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[13] This solution must be prepared fresh.
-
Add the maleimide stock solution to the reduced protein solution. A common starting molar ratio of maleimide to protein is between 10:1 and 20:1.[13] This ratio may require optimization.
-
Incubate the reaction for 1-2 hours at room temperature (20-25°C) or overnight at 4°C.[1][8] Protect the reaction from light.
-
(Optional) Quench the reaction by adding a thiol-containing reagent like L-cysteine to a final concentration of ~10-fold molar excess over the maleimide to consume any unreacted label.[4][8]
-
Remove excess, unreacted this compound and quenching reagent using size-exclusion chromatography, dialysis, or a similar protein purification method.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
Strategies to reduce background in Benzophenone-4-maleimide experiments
Welcome to the technical support center for Benzophenone-4-maleimide (B4M) experimental workflows. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize background and achieve optimal results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (B4M) and what are its primary applications?
This compound (B4M) is a heterobifunctional crosslinking reagent. It possesses two distinct reactive groups: a maleimide (B117702) group and a benzophenone (B1666685) group.[1] The maleimide group reacts specifically with sulfhydryl (thiol) groups, such as those on cysteine residues in proteins, under mild conditions (pH 6.5-7.5).[2] The benzophenone group is a photo-reactive moiety that, upon activation with UV light (approximately 350-365 nm), can form covalent bonds with adjacent C-H bonds.[3][4] This dual functionality makes B4M a versatile tool for covalently linking molecules and studying molecular interactions.[2]
Q2: What are the main sources of high background in B4M experiments?
High background in B4M experiments can originate from two key stages of the process:
-
Maleimide-Thiol Conjugation: Non-specific binding can occur if the maleimide group reacts with molecules other than the intended target thiol. This is more likely at pH values above 7.5, where reactivity towards primary amines (e.g., lysine (B10760008) residues) increases.[5] Incomplete quenching of unreacted B4M after the initial conjugation can also lead to subsequent non-specific binding.
-
Benzophenone Photo-Crosslinking: During UV activation, the highly reactive benzophenone group can non-specifically crosslink with abundant, non-target molecules in the vicinity, or the B4M conjugate itself can aggregate and lead to background signal.[6] Insufficient removal of unbound B4M conjugate before UV exposure is a major contributor to background.
Q3: How can I confirm that the maleimide portion of B4M has successfully conjugated to my protein?
Successful conjugation can be confirmed using analytical techniques such as mass spectrometry (MS) to detect the mass shift corresponding to the addition of the B4M molecule.[7] HPLC analysis can also be used to separate the conjugated protein from the unconjugated protein and free B4M.
Q4: Is the thioether bond formed by the maleimide-thiol reaction stable?
The thioether bond formed is generally stable. However, it can undergo a retro-Michael reaction, particularly in the presence of other thiols.[5] This can lead to the transfer of the B4M to other thiol-containing molecules. Quenching the reaction after the desired conjugation time helps to minimize this.
Troubleshooting Guides
This section provides solutions to common problems encountered during B4M experiments, addressing both the maleimide conjugation and the benzophenone photo-crosslinking steps.
Part 1: Maleimide-Thiol Conjugation
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Oxidized Thiols on Target Molecule | Cysteine residues may have formed disulfide bonds, which are unreactive with maleimides.[5] Reduce the disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[8] TCEP generally does not need to be removed before adding the maleimide reagent.[5] |
| Incorrect Reaction pH | The optimal pH for maleimide-thiol conjugation is 6.5-7.5.[2] At pH < 6.5, the reaction is slow, and at pH > 7.5, the risk of non-specific reaction with amines and maleimide hydrolysis increases.[5] Ensure your reaction buffer is within the optimal range. |
| Hydrolysis of B4M | The maleimide group on B4M is susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5, rendering it inactive.[5] Prepare aqueous solutions of B4M immediately before use and store stock solutions in an anhydrous solvent like DMSO or DMF.[5] |
| Insufficient Molar Ratio of B4M | A 10- to 20-fold molar excess of the maleimide linker over the protein is a common starting point.[9] This may need to be optimized for your specific protein. |
| Presence of Thiols in the Buffer | Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) will compete with the target molecule for reaction with B4M. Ensure your buffer is free of such components.[8] |
Issue 2: High Background After Conjugation (Before UV Exposure)
| Possible Cause | Recommended Solution |
| Non-Specific Binding of Maleimide | Reaction pH is too high (>7.5), leading to reaction with primary amines.[5] Lower the reaction pH to the optimal range of 6.5-7.5 to ensure selectivity for thiols.[5] |
| Incomplete Quenching of Unreacted B4M | Unreacted B4M can bind non-specifically to other molecules in subsequent steps. After the desired conjugation time, quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM.[9] |
| Hydrophobic Interactions | B4M and the conjugated protein may have hydrophobic regions that lead to non-specific adsorption.[10] Consider adding a non-ionic detergent (e.g., Tween-20) to your buffers.[10] |
| Insufficient Purification | Failure to remove excess B4M, quenching agent, and reaction byproducts can lead to high background. Purify the B4M-conjugated molecule using size-exclusion chromatography (e.g., desalting columns), dialysis, or HPLC.[11] |
Part 2: Benzophenone Photo-Crosslinking
Issue 3: Low or No Photo-Crosslinking Yield
| Possible Cause | Recommended Solution |
| Suboptimal UV Wavelength | The optimal UV wavelength for activating the benzophenone moiety is approximately 350-365 nm.[3][4] Using a different wavelength may result in inefficient activation or damage to the biomolecules.[3] |
| Insufficient UV Exposure Time or Intensity | The duration and intensity of UV irradiation may not be sufficient. Increase the exposure time incrementally (e.g., 15-30 minute intervals) or use a higher intensity UV source.[12] Position the UV lamp as close as possible to the sample without causing excessive heating.[12] |
| Absence of a Suitable C-H Bond for Insertion | The excited benzophenone needs to be in close proximity to a C-H bond to form a covalent crosslink. If the interacting partners are too far apart or their orientation is unfavorable, crosslinking will not occur. |
| Quenching of the Excited Benzophenone | While not quenched by water, the excited state can be quenched by other molecules in the solution.[8] Ensure your buffer is free from components that may interfere with the photoreaction. |
Issue 4: High Background After UV Exposure
| Possible Cause | Recommended Solution |
| Non-Specific Crosslinking | The concentration of the B4M-conjugated molecule may be too high, leading to random crosslinking with abundant, non-target molecules.[6] Optimize the concentration of your conjugate. |
| Presence of Unbound B4M Conjugate | Failure to remove all unbound B4M conjugate before UV irradiation is a major source of non-specific crosslinking. Ensure thorough purification after the maleimide conjugation step. |
| Protein Aggregation | High concentrations of the B4M conjugate or prolonged UV exposure can lead to protein aggregation, which can appear as high molecular weight smears on a gel. Optimize conjugate concentration and UV exposure time. |
| Sample Damage from UV Light | Prolonged exposure to high-intensity UV light can be detrimental to cells and proteins.[8] Minimize irradiation time and intensity to the minimum required for efficient crosslinking. Perform irradiation on a cold surface to prevent sample heating.[12] |
| Inadequate Blocking | In assays involving surfaces (e.g., ELISA, western blot), failure to block non-specific binding sites can lead to high background. Use an appropriate blocking agent, such as Bovine Serum Albumin (BSA).[6] |
Experimental Protocols
Protocol 1: General Procedure for B4M Conjugation to a Protein
-
Protein Preparation :
-
Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5.[8] A typical protein concentration is 1-10 mg/mL.[8]
-
Optional (if disulfide bonds are present): Add a 10- to 100-fold molar excess of TCEP to the protein solution. Flush the vial with an inert gas (e.g., nitrogen or argon) to minimize re-oxidation of the thiols and incubate for 20-60 minutes at room temperature.[11]
-
-
B4M Stock Solution Preparation :
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[8]
-
-
Conjugation Reaction :
-
Add the B4M stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess of B4M is a good starting point).[8]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[13] If the target protein is sensitive, the lower temperature is recommended. Protect the reaction from light to prevent premature activation of the benzophenone.
-
-
Quenching :
-
Purification :
-
Remove excess B4M, quenching agent, and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[11]
-
Protocol 2: Photo-Crosslinking with B4M-Conjugate
-
Sample Preparation :
-
Prepare the sample containing the B4M-conjugated molecule and its potential interaction partners in a suitable, clear-bottomed reaction vessel (e.g., quartz cuvette, microplate).
-
-
UV Irradiation :
-
Place the sample under a UV lamp with a peak output around 350-365 nm.[3][4]
-
To minimize heat-induced damage, perform the irradiation on a cold surface (e.g., on ice).[12]
-
Irradiate the sample for a predetermined amount of time. A typical starting point is 15-30 minutes, but this should be optimized for each specific system.[12]
-
-
Analysis :
-
After UV exposure, the crosslinked products can be analyzed by various methods, such as SDS-PAGE, western blotting, or mass spectrometry.
-
Visualizing the Workflow and Troubleshooting
// Troubleshooting Nodes node [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts1 [label="Low Conjugation"]; ts2 [label="High Background\n(Pre-UV)"]; ts3 [label="Low Crosslinking"]; ts4 [label="High Background\n(Post-UV)"];
// Troubleshooting Edges edge [color="#EA4335", style=dashed, arrowhead=vee]; conjugate -> ts1; purify_conjugate -> ts2; uv_irradiate -> ts3; analyze -> ts4; }
Caption: Workflow for this compound experiments and key troubleshooting points.
// Solutions node [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_ph [label="Adjust pH to 6.5-7.5"]; add_quench [label="Implement quenching step"]; improve_purification1 [label="Improve pre-UV purification"]; improve_purification2 [label="Improve post-conjugation purification"]; optimize_conc [label="Titrate conjugate concentration"]; optimize_uv [label="Optimize UV exposure"];
// Edges to solutions edge [color="#34A853"]; check_ph -> adjust_ph [label="No"]; check_quench -> add_quench [label="No"]; check_purification1 -> improve_purification1 [label="No"]; check_purification2 -> improve_purification2 [label="No"]; check_concentration -> optimize_conc [label="No"]; check_uv -> optimize_uv [label="No"]; }
Caption: Decision tree for troubleshooting high background in B4M experiments.
References
- 1. scbt.com [scbt.com]
- 2. 4-(N-Maleimido)benzophenone | 92944-71-3 [chemicalbook.com]
- 3. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Quenching Unreacted Benzophenone-4-maleimide After Labeling
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively quenching unreacted Benzophenone-4-maleimide following bioconjugation experiments. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity and stability of your labeled molecules.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench unreacted this compound?
Quenching is a critical step to neutralize any excess, unreacted maleimide (B117702) groups after the conjugation reaction is complete.[1] If not quenched, these highly reactive groups can non-specifically bind to other thiol-containing molecules in subsequent assays or in vivo. This can lead to off-target effects, high background signals, and inaccurate experimental results.[1] For instance, unreacted maleimide can react with thiol-containing plasma proteins, leading to unintended consequences.[2]
Q2: What are the most common reagents for quenching maleimide reactions?
Small, thiol-containing molecules are the most common and effective quenching agents for unreacted maleimides.[1][3] These agents react rapidly with the maleimide group, effectively "capping" it to prevent further reactions.[1] Commonly used quenchers include:
Q3: When should the quenching step be performed?
The quenching step should be carried out immediately after the desired conjugation reaction has reached completion.[1][2] This is typically after an incubation period of 1-2 hours at room temperature or overnight at 4°C.[1]
Q4: Can the quenching agent affect the stability of my final conjugate?
While the primary role of the quenching agent is to cap unreacted maleimides, the stability of the final conjugate is more commonly influenced by the stability of the thioether bond formed between the maleimide and the thiol on the target molecule.[1] This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[1][3][6][7]
Q5: How can I remove the excess quenching agent after the reaction?
Purification of the conjugate to remove the excess quenching agent and unreacted labeling reagent is essential.[2] Common methods for purification include:
-
Size-exclusion chromatography (e.g., desalting columns like Sephadex G-25)[1]
-
Dialysis[1]
-
Tangential flow filtration (TFF)[1]
The choice of method will depend on the size and properties of your conjugate.[1]
Troubleshooting Guides
Issue: Incomplete Quenching of Unreacted Maleimide
| Potential Cause | Recommended Solution |
| Insufficient Molar Excess of Quenching Agent | Increase the molar excess of the thiol-containing quenching agent. A 20- to 50-fold molar excess over the initial amount of maleimide reagent is a good starting point.[8] |
| Short Incubation Time | Extend the quenching reaction time to 60 minutes to ensure the reaction goes to completion.[8] |
| Degradation of Quenching Agent | Thiol-based quenching agents can oxidize over time. Always prepare fresh solutions of quenching agents immediately before use.[4][8] |
| Suboptimal pH | The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[4][6][9] Below pH 6.5, the reaction rate slows down, while above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and reaction with primary amines.[4][6][9] |
Issue: Conjugate Instability and Payload Loss
| Potential Cause | Recommended Solution |
| Retro-Michael Reaction | The thioether bond is reversible and can lead to the transfer of the conjugated molecule to other thiols. To mitigate this, consider inducing hydrolysis of the thiosuccinimide ring after quenching by incubating at a slightly basic pH (e.g., 8.0-9.0). This forms a more stable, ring-opened product.[3][6][7][8][10][11][12] |
| Presence of Strong Reducing Agents | If using BME or DTT as quenching agents, be aware that they are strong reducing agents and can potentially reduce disulfide bonds within your protein of interest.[8] Use with caution. |
Experimental Protocols
Protocol: Quenching Unreacted this compound
-
Reaction Completion : Ensure your primary conjugation reaction between the target molecule and this compound has proceeded to completion (typically 1-2 hours at room temperature or overnight at 4°C).[1]
-
Prepare Quenching Solution : Immediately before use, prepare a stock solution of your chosen quenching agent (e.g., 1 M L-cysteine in a compatible buffer like PBS).[8]
-
Add Quenching Agent : Add the quenching agent to the reaction mixture to achieve a final concentration of 10-50 mM.[4] A 20- to 50-fold molar excess over the initial amount of maleimide is recommended.[8]
-
Incubate : Gently mix the reaction and incubate at room temperature (20-25°C) for 15-60 minutes.[4][8]
-
Purification : Proceed immediately to purify the conjugate from the excess quenching agent and other small molecules using a suitable method like size-exclusion chromatography or dialysis.[1][2]
Quantitative Data Summary
| Quenching Agent | Recommended Molar Excess | Typical Concentration | Incubation Time | Optimal pH | Notes |
| L-cysteine | 10-50x[8] | 10-50 mM[4] | 15-30 min[4][8] | 6.5-7.5[4] | Mild and less likely to disrupt protein structure.[8] |
| 2-Mercaptoethanol (BME) | 10-50x[8] | 10-50 mM[4] | 15-30 min[4][8] | 6.5-7.5[4] | Potent reducing agent; can reduce disulfide bonds.[4][8] |
| Dithiothreitol (DTT) | 10-50x[8] | 10-50 mM[4] | 15-30 min[4][8] | 6.5-7.5[4] | Strong reducing agent; can readily reduce disulfide bonds.[8] |
| N-acetylcysteine | 10-50x | 10-50 mM | 15-30 min | 6.5-7.5 | Stable and effective thiol-based quencher.[4] |
Visualizations
Caption: Workflow for this compound conjugation and quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benzophenone-4-maleimide Conjugation and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of excess Benzophenone-4-maleimide from a sample following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess this compound after conjugation?
Excess, unreacted this compound can interfere with downstream applications. The unreacted maleimide (B117702) group can non-specifically react with other thiol-containing molecules, leading to unintended cross-linking or labeling. Furthermore, the benzophenone (B1666685) moiety is a photo-reactive crosslinker; its presence in an unconjugated form can lead to non-specific covalent modifications upon exposure to UV light, potentially altering the function of other molecules in the sample.
Q2: What is the first and most critical step before removing the excess reagent?
Before any purification step, it is crucial to "quench" the reaction. This involves adding a small molecule containing a free thiol group to the reaction mixture. This quenching agent will react with any remaining unreacted maleimide groups on the this compound, rendering it inert and preventing further reactions.
Q3: What are the common methods for removing the quenched this compound?
The most common methods for removing small molecules like quenched this compound from larger protein or peptide samples are based on size differences. These include:
-
Spin Desalting Columns (Size Exclusion Chromatography): A rapid method ideal for small sample volumes.
-
Dialysis: A gentle but time-consuming method suitable for a wide range of sample volumes.
-
Tangential Flow Filtration (TFF): An efficient and scalable method, particularly for larger sample volumes.
Q4: How do I choose the best purification method for my experiment?
The choice of method depends on several factors, including your sample volume, the concentration of your target molecule, the required purity, and the available equipment. The table below provides a general comparison to aid in your decision-making.
Comparison of Purification Methods
| Feature | Spin Desalting Columns | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Size Exclusion Chromatography | Diffusion across a semi-permeable membrane | Convective transport across a semi-permeable membrane |
| Processing Time | 5 - 15 minutes[1] | 4 hours to overnight[2] | 30 minutes to a few hours |
| Typical Protein Recovery | >80-95% (can be lower for dilute samples)[3] | >90%[4] | >95% |
| Small Molecule Removal | >95%[3][5] | High, dependent on buffer exchange frequency and volume | High, dependent on diafiltration volumes |
| Sample Volume Range | 2 µL - 4 mL[1] | 10 µL - 250 mL[1][6] | 10 mL to thousands of liters[7] |
| Sample Dilution | Minimal[3] | Possible, depending on osmotic pressure[4][8] | Minimal, can also be used for concentration[9] |
| Key Advantage | Speed and convenience[6] | Gentle on sample, high recovery[6] | Scalable and efficient for large volumes[9][10] |
| Key Disadvantage | Potential for some protein loss with low concentration samples[3][11] | Very slow[6][12] | Requires specialized equipment[13] |
Experimental Protocols
Protocol 1: Quenching the Maleimide Reaction
This step should be performed before any purification method.
-
Prepare Quenching Reagent: Prepare a fresh stock solution of a thiol-containing quenching agent, such as L-cysteine or β-mercaptoethanol, at a concentration of 1 M in a compatible buffer (e.g., PBS).
-
Add to Reaction: Add the quenching agent to your conjugation reaction mixture to a final concentration of 10-50 mM. This should be a significant molar excess over the initial amount of this compound.
-
Incubate: Gently mix and incubate the reaction at room temperature (20-25°C) for 15-30 minutes. This allows the quencher to react with and cap any unreacted maleimide groups.
-
Proceed to Purification: Your sample is now ready for the removal of the excess, quenched this compound using one of the methods below.
Protocol 2: Removal using a Spin Desalting Column
This protocol is a general guideline for commercially available spin desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Column Preparation:
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add 300-500 µL of your desired equilibration buffer to the top of the resin bed. This should be the buffer you want your final sample to be in.
-
Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through.
-
Repeat the equilibration step two more times for a total of three washes.[2]
-
-
Sample Application and Desalting:
-
Place the equilibrated column into a new, clean collection tube.
-
Slowly apply your quenched reaction mixture to the center of the compacted resin bed.
-
Centrifuge at 1,500 x g for 2 minutes to collect your purified sample.[14] The desalted protein conjugate will be in the collection tube, while the smaller, quenched this compound will be retained in the column resin.
-
Protocol 3: Removal using Dialysis
-
Prepare Dialysis Device:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (a common rule of thumb is an MWCO that is at least half the molecular weight of your protein).[4][15]
-
Prepare the dialysis tubing or cassette according to the manufacturer's instructions, which may include rinsing with distilled water.
-
-
Sample Loading:
-
Load your quenched reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Securely close the device with clamps or by sealing.
-
-
Perform Dialysis:
-
Immerse the sealed dialysis device in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a magnetic stir plate and stir gently.
-
Dialyze for 2-4 hours.
-
-
Buffer Exchange:
-
Change the dialysis buffer. Replace the used buffer with an equal volume of fresh, cold buffer.
-
Repeat the buffer exchange at least two more times. For highly efficient removal, a final buffer exchange followed by overnight dialysis at 4°C is recommended.[2]
-
Protocol 4: Removal using Tangential Flow Filtration (TFF)
This is a general overview; specific parameters will depend on the TFF system and membrane used.
-
System Preparation:
-
Select a TFF membrane (e.g., cassette or hollow fiber) with an appropriate MWCO, typically 3-6 times smaller than the molecular weight of your protein to ensure high retention.[16][17]
-
Install the membrane into the TFF system and flush with purified water to remove any storage solution.
-
Equilibrate the system with the desired final buffer.
-
-
Sample Processing (Concentration and Diafiltration):
-
Load your quenched reaction mixture into the system reservoir.
-
Begin recirculating the sample tangentially across the membrane surface.
-
Apply a transmembrane pressure (TMP) to drive the buffer and small molecules (permeate), including the quenched this compound, through the membrane. The larger protein conjugate (retentate) is retained.
-
To wash out the excess small molecule, perform diafiltration by adding fresh buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume while exchanging the buffer.[9][16] A common target is to exchange 5-10 diavolumes to ensure near-complete removal of the small molecule.
-
-
Final Concentration and Recovery:
-
Once diafiltration is complete, stop adding new buffer and allow the system to concentrate the retentate to the desired final volume.
-
Recover the purified, concentrated protein conjugate from the system.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Recovery after Spin Desalting | Protein concentration is too low: Dilute protein samples (<0.1 mg/mL) can bind non-specifically to the column resin.[4] | - Concentrate the sample before desalting if possible.- Process the maximum recommended sample volume for the column size. |
| Protein aggregation: Aggregated protein can be filtered out by the resin.[11] | - Ensure optimal buffer conditions (pH, ionic strength) for protein stability.- Centrifuge the sample before loading to pellet any existing aggregates. | |
| Improper column usage: Incorrect centrifugation speed or orientation. | - Follow the manufacturer's recommended centrifugation speed and time.[14]- Ensure the column is consistently oriented in the centrifuge rotor.[14] | |
| Low Protein Recovery after Dialysis | Non-specific binding to the membrane: Proteins can adhere to the dialysis membrane, especially at low concentrations.[4] | - For dilute samples, consider adding a carrier protein like BSA to the dialysis buffer.- Use a dialysis device with a low-binding membrane material if available. |
| Protein precipitation: The buffer conditions inside the dialysis tubing may have changed, causing the protein to precipitate. | - Ensure the dialysis buffer is compatible with your protein's stability requirements (pH, ionic strength).- Check for visible precipitate inside the tubing. If present, attempt to resolubilize or adjust buffer conditions. | |
| Incorrect MWCO: The membrane's MWCO is too close to the protein's molecular weight, leading to loss of the protein into the dialysate. | - Use a dialysis membrane with an MWCO that is at least 2-3 times smaller than the molecular weight of your protein.[2][4][15] | |
| Leakage from the dialysis device: Improperly sealed tubing or a damaged cassette. | - Inspect the dialysis device for any leaks before and during use.- Use appropriate clamps and ensure they are securely fastened. | |
| Incomplete Removal of this compound | Insufficient purification: The chosen method was not performed optimally. | - Spin Desalting: Run the collected sample through a second, fresh desalting column.[8]- Dialysis: Increase the number and duration of buffer exchanges. Use a larger volume of dialysis buffer.[8]- TFF: Increase the number of diafiltration volumes (e.g., from 5 to 10). |
| Hydrophobic interactions: The benzophenone moiety is hydrophobic and may interact with the protein or purification media. | - Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer to disrupt hydrophobic interactions. | |
| Protein Aggregation During or After Purification | Increased hydrophobicity: The addition of the this compound moiety can increase the overall hydrophobicity of the protein, promoting aggregation. | - Optimize the degree of labeling to avoid over-conjugation.- Include solubility-enhancing excipients like arginine or glycerol (B35011) in the final buffer. |
| Buffer incompatibility: The final buffer after exchange is not optimal for the conjugated protein's stability. | - Screen a range of buffer conditions (pH, ionic strength) to find the optimal formulation for the final purified conjugate. |
Visualizing the Workflow
The following diagrams illustrate the key steps in the process of quenching and removing excess this compound.
Caption: Experimental workflow for this compound conjugation, quenching, and purification.
Caption: Logical relationship for addressing excess this compound in a sample.
References
- 1. 단백질 투석, 탈염, 농축 | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. repligen.com [repligen.com]
- 10. "A comparison of centrifugation and tangential flow filtration for nano" by Nishan K. Shah, Ryan Ivone et al. [digitalcommons.uri.edu]
- 11. Zeba buffer exchange low protein yield - Protein and Proteomics [protocol-online.org]
- 12. researchgate.net [researchgate.net]
- 13. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. rocker.com.tw [rocker.com.tw]
- 17. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
A Researcher's Guide to Validating Benzophenone-4-maleimide Labeling by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise validation of small molecule conjugation to proteins is a critical aspect of quality control and functional characterization. Benzophenone-4-maleimide is a heterobifunctional crosslinker containing a thiol-reactive maleimide (B117702) and a photo-activatable benzophenone (B1666685) moiety, enabling covalent conjugation to cysteine residues and subsequent photo-induced crosslinking to interacting molecules. This guide provides an objective comparison of mass spectrometry with alternative methods for validating this compound labeling, supported by experimental data and detailed protocols.
Comparative Analysis of Validation Methods
The selection of a validation method depends on the specific requirements of the analysis, including the level of detail required, sample purity, and available instrumentation. Mass spectrometry offers the most comprehensive data, providing confirmation of covalent modification and precise localization of the labeled sites. In contrast, methods like Edman degradation and spectrophotometric assays offer complementary information, primarily about the N-terminus and overall labeling efficiency, respectively.
| Parameter | Mass Spectrometry (Peptide Mapping) | Edman Degradation | Spectrophotometric Assays |
| Principle | Enzymatic digestion of the labeled protein followed by LC-MS/MS analysis to identify the mass shift in modified peptides. | Sequential chemical degradation of amino acids from the N-terminus. | Measurement of absorbance to determine the concentration of the label or protein. |
| Information Provided | Precise mass of the conjugate, identification of labeled amino acid(s), and site of labeling. | N-terminal sequence of the protein. Can indicate if the N-terminus is labeled. | Overall degree of labeling (label-to-protein ratio). |
| Sensitivity | High (low femtomole to attomole range). | Moderate (picomole range)[1]. | Low to moderate (microgram to milligram range). |
| Specificity | High; can pinpoint the exact site of modification. | High for N-terminal sequence; no information on other sites. | Low; provides an average labeling efficiency. |
| Throughput | Moderate to high, depending on the complexity of the sample and the LC gradient. | Low; sequential nature limits the number of samples. | High; can be performed in a multi-well plate format. |
| Mass Accuracy | High (<5 ppm with high-resolution instruments like Orbitrap or TOF)[2][3][4][5]. | Not applicable. | Not applicable. |
| Limitations | Requires specialized instrumentation and expertise in data analysis. May have difficulty with very large or hydrophobic proteins. | Only applicable to the N-terminus and requires a free N-terminal amino group. Cannot analyze internal labeling sites. | Indirect method that relies on accurate extinction coefficients of the protein and the label. Susceptible to interference from other absorbing molecules. |
Experimental Protocols
Mass Spectrometry Validation: Bottom-Up Peptide Mapping
This protocol outlines the general workflow for validating this compound labeling using a bottom-up proteomics approach.
1. Sample Preparation:
-
Protein Labeling: React the purified protein containing one or more cysteine residues with this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) at a molar ratio of 1:10 to 1:20 (protein:label). Incubate for 2 hours at room temperature or overnight at 4°C.
-
Removal of Excess Label: Remove unreacted this compound using a desalting column or dialysis.
-
Denaturation, Reduction, and Alkylation: Denature the labeled protein in a buffer containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the remaining free cysteines with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Buffer Exchange: Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
2. Enzymatic Digestion:
-
Add a protease, such as trypsin, at a 1:20 to 1:50 (enzyme:protein, w/w) ratio.
-
Incubate overnight at 37°C.
3. LC-MS/MS Analysis:
-
Chromatography: Inject the peptide mixture onto a reverse-phase liquid chromatography (LC) system (e.g., a C18 column) coupled to a high-resolution mass spectrometer. Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration in 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire a high-resolution full scan to detect the precursor ions of the peptides.
-
MS2 Scan: Select the most abundant precursor ions for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire the fragment ion spectra at high resolution.
-
4. Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or similar) to search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.
-
Specify the mass of the this compound adduct on cysteine as a variable modification.
-
The software will identify the peptides and pinpoint the specific cysteine residue(s) that have been modified based on the mass shift and the fragmentation pattern. The fragmentation of the benzophenone moiety itself can also provide a signature to confirm the presence of the label.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the experimental workflow for mass spectrometry validation and a logical approach to selecting a validation method.
Caption: Experimental workflow for validating this compound labeling by mass spectrometry.
Caption: Decision tree for selecting a protein labeling validation method.
Conclusion
For the comprehensive validation of this compound labeling, mass spectrometry, particularly through a bottom-up peptide mapping strategy, stands as the gold standard. It provides unparalleled detail regarding the precise location and identity of the modification. While alternative methods like Edman degradation and spectrophotometric assays have their specific applications, they lack the depth of information offered by mass spectrometry. For researchers and drug development professionals requiring robust and detailed characterization of their protein conjugates, a mass spectrometry-based approach is indispensable.
References
- 1. Beyond mass spectrometry, the next step in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Mapping with Enhanced Chromatographic Resolution and Mass Accuracy | Waters [waters.com]
- 3. Precision proteomics: The case for high resolution and high mass accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Peptide Mapping Overview - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Identifying Benzophenone-4-maleimide Cross-linked Peptides using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of benzophenone-4-maleimide with other common cross-linking reagents for the analysis of protein-protein interactions and protein conformation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to design and execute successful cross-linking experiments.
Comparative Analysis of Cross-linking Agents
The selection of a cross-linking reagent is critical for the successful identification of interacting peptides. This compound is a heterobifunctional cross-linker, possessing both a photo-activatable benzophenone (B1666685) group and a sulfhydryl-reactive maleimide (B117702) group. This allows for a two-step cross-linking strategy, providing greater control over the conjugation process.
Here, we compare this compound with other widely used cross-linkers: the amine-reactive homobifunctional cross-linkers Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), as well as another photo-activatable heterobifunctional cross-linker, sulfo-succinimidyl 4,4'-azipentanoate (sulfo-SDA).
Table 1: Comparison of Cross-linking Reagent Characteristics
| Feature | This compound | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-SDA (Sulfosuccinimidyl 4,4'-azipentanoate) |
| Reactive Groups | Maleimide, Benzophenone | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Sulfo-NHS ester, Diazirine |
| Target Specificity | Sulfhydryls (Cysteine), Non-specific C-H, N-H bonds | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines, Non-specific C-H, N-H bonds |
| Reaction Type | Michael addition, Photo-insertion | Acylation | Acylation | Acylation, Photo-insertion |
| Spacer Arm Length | Variable (dependent on linkage) | 11.4 Å[1] | 11.4 Å[1] | ~8.2 Å |
| Solubility | Insoluble in water (requires organic solvent) | Insoluble in water (requires organic solvent)[1][2][3] | Soluble in water[1][2][3] | Soluble in water |
| Membrane Permeability | Permeable[1] | Permeable[2][3] | Impermeable[1] | Impermeable |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Non-cleavable |
| Activation | pH 6.5-7.5 for maleimide; UV light (350-365 nm) for benzophenone | pH 7-9[2] | pH 7-9[2] | pH 7-9 for NHS ester; UV light (~350 nm) for diazirine |
Table 2: Performance Comparison of Photo-activatable Cross-linkers
| Performance Metric | Sulfo-SBP (Benzophenone-based) | Sulfo-SDA (Diazirine-based) |
| Number of Unique Cross-linked Residue Pairs Identified (HSA) | 173[4] | 792[4] |
| Cross-linking Efficiency | Lower than Sulfo-SDA[4][5] | Higher than Sulfo-SBP[4][5] |
| Residue Bias | Preference for hydrophobic residues (Gly, Phe, Met)[5] | Preference for acidic residues (Asp, Glu)[5] |
| Background Signal (Autofluorescence) | Higher[6] | Lower[6] |
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following protocols provide a general framework for using this compound and other cross-linkers. Optimization for specific protein systems is recommended.
This compound Cross-linking Protocol (Two-step)
This protocol is a composite based on established methods for maleimide and benzophenone chemistries.
Step 1: Maleimide-Thiol Reaction
-
Protein Preparation: Ensure the protein of interest contains at least one free cysteine residue. If necessary, introduce a cysteine residue via site-directed mutagenesis. The protein should be in a thiol-free buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline).
-
Cross-linker Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Removal of Excess Cross-linker: Remove unreacted cross-linker using a desalting column or dialysis against the reaction buffer.
Step 2: Benzophenone Photo-cross-linking
-
Introduction of Interacting Partner: Add the interacting protein partner to the solution containing the this compound-labeled protein.
-
UV Activation: Irradiate the sample with UV light at 350-365 nm. The irradiation time and distance from the UV source should be optimized for each experiment. A common starting point is 20-30 minutes at a distance of 5 cm.[5]
-
Quenching (Optional): The reaction can be quenched by adding a scavenger such as dithiothreitol (B142953) (DTT).
Sample Preparation for LC-MS/MS Analysis
-
Denaturation and Reduction: Denature the cross-linked protein mixture in 8 M urea (B33335) or 6 M guanidine-HCl. Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylation: Alkylate free cysteine residues with 55 mM iodoacetamide (B48618) for 45 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the denaturant concentration. Digest the proteins with an appropriate protease (e.g., trypsin) overnight at 37°C.
-
Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.
LC-MS/MS Analysis
-
Chromatography: Separate the peptides on a C18 reverse-phase column using a gradient of increasing acetonitrile (B52724) concentration.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). Acquire data in a data-dependent mode, selecting precursor ions with a charge state of +3 or higher for fragmentation, as cross-linked peptides are often more highly charged.
-
Fragmentation: Use a suitable fragmentation method such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
Data Analysis
-
Peak List Generation: Convert the raw mass spectrometry data into a peak list format (e.g., .mgf or .mzML).
-
Database Searching: Use specialized software for the identification of cross-linked peptides, such as pLink, Xi, or MaxLynx. These programs can handle the complexity of searching for two peptide sequences connected by a cross-linker mass.
-
Search Parameters: Specify the cross-linker (this compound) and its mass, the enzyme used for digestion, and potential modifications. Set a precursor and fragment ion mass tolerance appropriate for the instrument used.
-
False Discovery Rate (FDR) Estimation: Estimate the FDR to ensure the confidence of the identified cross-linked peptides. An FDR of <5% is generally considered acceptable.
Visualizations
Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. This compound cross-linking can be employed to study the transient protein-protein interactions within this pathway.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Experimental Workflow
The overall workflow for identifying this compound cross-linked peptides involves several key stages, from sample preparation to data analysis.
Caption: The experimental workflow for identifying cross-linked peptides.
Logical Relationships of Cross-linkers
The choice of cross-linker depends on the specific research question and the characteristics of the protein system under investigation.
Caption: Classification of common chemical cross-linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzophenone-4-maleimide and NHS Ester Cross-linkers for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the selection of an appropriate cross-linker is a critical determinant of experimental success, profoundly impacting the specificity, stability, and functionality of the resulting protein conjugate. This guide provides an objective, data-driven comparison of two prominent classes of cross-linkers: the photo-activatable Benzophenone-4-maleimide and the amine-reactive N-hydroxysuccinimide (NHS) esters. This document will delve into their mechanisms of action, performance metrics, and detailed experimental protocols to empower researchers in making informed decisions for their protein conjugation strategies.
Executive Summary
This compound is a hetero-bifunctional cross-linker that offers temporal and spatial control over the conjugation process. It employs a two-step mechanism: a highly specific reaction between the maleimide (B117702) group and a thiol on a cysteine residue, followed by a UV-light-induced reaction of the benzophenone (B1666685) moiety with C-H bonds in spatial proximity. This allows for a "capture" of interacting molecules at a specific time point. In contrast, NHS esters are a widely used class of amine-reactive cross-linkers that form stable amide bonds with primary amines, primarily found on lysine (B10760008) residues and the N-terminus of proteins. While offering robust and stable linkages, NHS ester-mediated conjugation can result in a heterogeneous population of randomly labeled proteins.
The choice between these two cross-linkers hinges on the specific experimental goals. For applications requiring site-specific conjugation and the ability to capture transient interactions, this compound is a powerful tool. For general protein labeling where a high degree of stable conjugation to accessible surface residues is desired, NHS esters provide a reliable and straightforward approach.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for this compound and NHS ester cross-linkers based on available experimental evidence. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the data presented should be considered in the context of the specific experimental setups from which they were derived.
| Feature | This compound | NHS Ester |
| Target Residue(s) | Primary: Cysteine (thiol) Secondary (photo-activated): Any amino acid with an accessible C-H bond | Primary amines (Lysine, N-terminus) |
| Bond Formed | Thioether (from maleimide) C-C (from benzophenone) | Amide |
| Optimal Reaction pH | Maleimide-Thiol Reaction: 6.5 - 7.5 | 7.2 - 8.5 |
| Reaction Time | Maleimide-Thiol Reaction: 1-4 hours at RT or overnight at 4°C UV Photo-activation: Minutes | 1-4 hours at RT or overnight at 4°C |
| Specificity | High for thiols (maleimide) Proximity-based for C-H bonds (benzophenone) | High for primary amines |
| Conjugation Efficiency | Variable, reported efficiencies range from 13-20% to over 70% depending on the system | Generally high, but can be protein-dependent and is affected by hydrolysis of the NHS ester |
| Stability of Linkage | Thioether bond is generally stable, but can undergo retro-Michael reaction. The C-C bond is highly stable. | Amide bond is highly stable and considered essentially irreversible under physiological conditions. |
| Primary Side Reaction(s) | Maleimide hydrolysis, reaction of maleimide with amines at pH > 7.5. Benzophenone can potentially cause photo-damage to the protein upon prolonged UV exposure. | Hydrolysis of the NHS ester is the primary competing reaction. Off-target reactions with serine, threonine, and tyrosine can occur at higher pH. |
Experimental Protocols
Detailed and validated protocols are crucial for reproducible and successful protein conjugation. Below are generalized protocols for both this compound and NHS ester cross-linkers.
Protocol 1: Two-Step Protein Conjugation with this compound
This protocol first describes the conjugation of the maleimide moiety of this compound to a cysteine residue on a protein, followed by the photo-activated cross-linking step.
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5, with 1-5 mM EDTA)
-
(Optional) Reducing agent (e.g., TCEP)
-
UV lamp (350-360 nm)
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
Methodology:
Step 1: Maleimide-Thiol Conjugation
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to free up cysteines, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Cross-linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. Protect the reaction from light and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification (Optional but Recommended): Remove unreacted this compound by passing the reaction mixture through a desalting column or by dialysis against the conjugation buffer. This step is crucial to prevent non-specific photo-crosslinking in the next step.
Step 2: Photo-activated Cross-linking
-
Sample Preparation: Place the protein conjugate solution from Step 1 in a UV-transparent vessel (e.g., quartz cuvette). If cross-linking to an interacting partner, mix the conjugate with the target molecule at this stage.
-
UV Irradiation: Expose the sample to UV light at 350-360 nm. The duration of irradiation will need to be optimized for the specific protein and interacting partner, but typically ranges from 5 to 30 minutes. It is advisable to perform the irradiation on ice to minimize potential heat-induced damage.
-
Purification: Purify the final cross-linked conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any un-cross-linked material and aggregates.
Protocol 2: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3)
-
NHS ester of the desired label
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Methodology:
-
Protein Preparation: Prepare a solution of the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines such as Tris are not compatible as they will compete for the NHS ester.
-
NHS Ester Solution Preparation: Prepare a fresh solution of the NHS ester in anhydrous DMSO or DMF. A 5-20 fold molar excess of the NHS ester over the protein is typically used.
-
Conjugation Reaction: Add the NHS ester solution to the protein solution. Vortex the mixture gently and incubate at room temperature for 1-4 hours, protected from light if the label is light-sensitive.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from excess, unreacted label and byproducts using an appropriate method such as size-exclusion chromatography.
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using UV-Vis spectrophotometry.
Visualization of Mechanisms and Workflows
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Caption: Reaction mechanism of this compound conjugation.
Caption: Reaction mechanism of NHS ester conjugation.
Caption: Comparative experimental workflows.
Comparison of Benzophenone-4-maleimide with other photo-crosslinkers like diazirines
In the fields of chemical biology, proteomics, and drug discovery, photo-crosslinkers are indispensable tools for elucidating and capturing transient molecular interactions in their native biological contexts. Among the diverse array of photoactivatable moieties, benzophenones and diazirines have emerged as prominent classes of reagents. This guide provides an objective comparison of Benzophenone-4-maleimide and diazirine-based photo-crosslinkers, supported by experimental data, to assist researchers in selecting the optimal tool for their specific applications.
Mechanism of Action: A Tale of Two Reactive Intermediates
The fundamental difference between benzophenone (B1666685) and diazirine photo-crosslinkers lies in the nature of the reactive species generated upon UV activation.
This compound is activated by long-wave UV light (typically 350-365 nm).[1] This excites the benzophenone moiety to a more stable triplet state, which then abstracts a hydrogen atom from a nearby C-H bond. This process creates a pair of radicals that subsequently combine to form a stable C-C covalent bond.[1] A key advantage of this mechanism is its reversibility; if a suitable reaction partner is not in close proximity, the excited benzophenone can return to its ground state, allowing for repeated excitation until a productive crosslink is formed.[1] Furthermore, photoexcited benzophenones are not reactive with water.[1] The maleimide (B117702) group provides a means for site-specific attachment to cysteine residues in proteins.
Diazirines are three-membered ring structures that are also activated by long-wave UV light (330-370 nm).[1] Upon photoactivation, they extrude nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[1] This carbene can rapidly and non-selectively insert into various chemical bonds in its vicinity, including C-H, N-H, and O-H bonds, to form covalent linkages.[1] Some research suggests the reaction may proceed through a diazo intermediate before forming the carbene.[1]
At a Glance: Performance Comparison
The distinct mechanisms of benzophenones and diazirines lead to significant differences in their experimental performance. The following table summarizes their key characteristics:
| Feature | This compound | Diazirine-Based Crosslinkers |
| Activation Wavelength | ~350-365 nm[1] | ~330-370 nm[1] |
| Reactive Intermediate | Triplet Diradical[1] | Carbene[1] |
| Reaction Type | C-H abstraction[1] | Insertion into C-H, N-H, O-H bonds[1] |
| Crosslinking Efficiency | Generally lower quantum yield, but can be efficient due to reversible excitation.[1] A cross-linking efficiency of 13-20% has been reported for a maleimide-benzophenone conjugate.[2] | Higher quantum yield but overall yield can be low due to quenching by water (often >10%).[3] |
| Specificity | Preferential for C-H bonds.[1] | Highly reactive and non-selective.[1] |
| Chemical Stability | High metabolic and chemical stability.[1] | Generally stable but can be less stable than benzophenones.[1] |
| Size | Bulkier, which may perturb protein structure.[4] | Smaller and less likely to interfere with molecular interactions.[5] |
| Reaction with Water | Not reactive with water.[1] | Can be quenched by water, which can reduce yield but also minimizes non-specific labeling.[3] |
| Side Products | Fewer side reactions.[1] | Can form unreactive diazo isomers.[1] |
Quantitative Experimental Data
Direct quantitative comparisons of crosslinking efficiency can be challenging due to variations in experimental conditions. However, data from different studies provide valuable insights:
Table 1: Crosslinking Efficiency and Yield
| Photo-Crosslinker | System | Reported Efficiency/Yield | Reference |
| Maleimide-Benzophenone | Protein Z domain conjugation | 13-20% | [2] |
| Diazirine-based probe | Photo-crosslinking to Sec61α in ER microsomes | ~5-10% (when reporter is directly attached) | [6] |
| Diazirine | General | >10% (can be lower due to water quenching) | [3] |
Table 2: Cross-linking Mass Spectrometry (XL-MS) Data Comparison
| Feature | sulfo-SBP (Benzophenone) | sulfo-SDA (Diazirine) | Reference |
| Number of cross-linked residue pairs in HSA | 172 | 776 | [7] |
| % of links with Cα-Cα distances > 25 Å | 2.9% | 5.6% | [7] |
| % of links with Cα-Cα distances < 20 Å | 94% | 86% | [7] |
Experimental Protocols
Successful photo-crosslinking experiments rely on carefully optimized protocols. Below are generalized methodologies for using this compound and diazirine-based probes.
Protocol 1: Two-Step Crosslinking with this compound
This protocol involves the initial conjugation of this compound to a cysteine-containing protein, followed by photo-crosslinking.
Part A: Conjugation of this compound to a Cysteine Residue
-
Protein Preparation: Dissolve the cysteine-containing protein in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, Tris, or HEPES).[8] The protein concentration should typically be between 1-10 mg/mL.[8]
-
Reduction of Disulfide Bonds (Optional): If the protein contains disulfide bonds that may hinder access to the target cysteine, add a 10-100x molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.
-
Maleimide Stock Solution: Prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol or cysteine.
-
Purification: Remove the excess, unreacted this compound using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Part B: Photo-Crosslinking
-
Sample Preparation: Place the purified protein conjugate in a suitable container (e.g., a quartz cuvette or on the lid of a microfuge tube) on ice to minimize heat-induced damage.[1]
-
UV Irradiation: Position a long-wave UV lamp (350-365 nm) at a fixed distance from the sample.[1] The optimal irradiation time can range from minutes to hours and should be determined empirically to maximize crosslinking while minimizing sample damage.[1]
-
Analysis: Analyze the cross-linked products using SDS-PAGE, Western blotting, or mass spectrometry to identify interaction partners.
Protocol 2: Diazirine Photo-Crosslinking in a Cell Lysate
This protocol provides a general framework for using a diazirine-based photo-affinity probe.
-
Probe Incubation: Prepare a cell lysate in a suitable buffer (e.g., RIPA buffer, avoiding high concentrations of primary amines like Tris).[1] Add the diazirine-containing probe to the desired final concentration and incubate in the dark, typically on ice or at 4°C, to allow for binding to the target protein.[1]
-
UV Irradiation: Place the sample on ice and irradiate with a long-wave UV lamp (330-370 nm).[1] Irradiation times are typically shorter than for benzophenones and should be optimized.
-
Analysis: If the probe contains a reporter tag (e.g., biotin (B1667282) or an alkyne), proceed with enrichment using streptavidin beads or click chemistry. Analyze the enriched proteins by SDS-PAGE, Western blotting, or mass spectrometry for target identification.[1]
Visualizing the Processes
To better understand the mechanisms and workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
Characterizing Benzophenone-4-maleimide Labeled Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in protein analysis and the creation of targeted therapeutics, the ability to specifically label and characterize proteins is of paramount importance. Benzophenone-4-maleimide (B4M) is a heterobifunctional crosslinking reagent that offers the unique capability of combining site-specific labeling with photo-inducible crosslinking. This guide provides an objective comparison of B4M with other protein labeling alternatives, supported by experimental data, to facilitate the selection of the most suitable tool for your research needs.
This compound integrates two distinct reactive moieties: a maleimide (B117702) group and a benzophenone (B1666685) group. The maleimide functionality allows for the specific covalent modification of sulfhydryl groups, primarily found on cysteine residues within proteins. This reaction is highly selective under mild pH conditions (6.5-7.5), enabling precise, site-specific labeling.[1] The benzophenone moiety, on the other hand, is a photo-reactive group. Upon exposure to UV light (typically around 350-365 nm), it forms a reactive triplet diradical that can create a covalent bond with adjacent C-H bonds, effectively "crosslinking" the labeled protein to its interacting partners.[2][3] This dual functionality makes B4M a powerful tool for capturing and identifying protein-protein interactions.
Performance Comparison of Protein Labeling Reagents
The selection of a protein labeling reagent is a critical decision that impacts the specificity, efficiency, and stability of the resulting conjugate. Below is a comparative analysis of this compound with other common labeling strategies.
Thiol-Reactive Labeling Chemistries
This table compares the performance of B4M with other maleimide-based reagents that also target cysteine residues.
| Feature | This compound (B4M) | Fluorescent Maleimides (e.g., Alexa Fluor, Cy Dyes) | Next-Generation Maleimides (e.g., Thio-bridging, Self-stabilizing) |
| Target Residue | Cysteine | Cysteine | Cysteine |
| Reaction pH | 6.5 - 7.5[1] | 6.5 - 7.5 | 6.5 - 7.5 |
| Labeling Efficiency | Typically 70-90% (general for maleimides)[4][5] | Typically 70-90%[4][5] | High, often designed for quantitative conjugation |
| Conjugate Stability | Susceptible to retro-Michael reaction and hydrolysis[6][7] | Susceptible to retro-Michael reaction and hydrolysis[6][7] | Enhanced stability, resistant to retro-Michael reaction[7][8] |
| Primary Application | Photo-crosslinking, protein interaction studies | Fluorescence imaging, FRET, flow cytometry | Antibody-drug conjugates (ADCs), in-vivo studies |
| Detection Method | Mass Spectrometry, Western Blot (with tag) | Fluorescence Spectroscopy/Microscopy | Dependent on attached payload (e.g., UV-Vis, MS) |
Photo-Reactive Crosslinking Chemistries
This table provides a comparison of the photo-crosslinking performance of the benzophenone moiety in B4M with another common photo-reactive group, diazirine.
| Feature | Benzophenone (in B4M) | Diazirine |
| Activation Wavelength | ~350-365 nm[2] | ~330-370 nm |
| Reactive Intermediate | Triplet diradical[2] | Carbene |
| Crosslinking Efficiency | Generally lower quantum yield, but can be efficient due to reversible excitation[2] | Higher quantum yield, but can be low overall due to quenching by water[9] |
| Specificity | Preferential for C-H bonds[2] | Highly reactive and non-selective[2] |
| Chemical Stability | High metabolic and chemical stability[2] | Generally stable but can be less stable than benzophenones[2] |
| Reaction with Water | Not reactive[2] | Easily quenched by water[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and characterization of B4M-labeled proteins.
Protocol 1: Labeling of Proteins with this compound
This protocol outlines the steps for the covalent attachment of B4M to a cysteine-containing protein.
Materials:
-
Protein of interest (with at least one accessible cysteine residue)
-
This compound (B4M)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-thiol containing buffer, pH 6.5-7.5, degassed.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). Note: DTT must be removed before adding B4M.[1]
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-5 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine(s) are involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide, but be aware that it can still interfere with the reaction to some extent.[10] If using DTT, it must be removed by a desalting column prior to adding B4M.[1]
-
B4M Stock Solution: Immediately before use, dissolve B4M in anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the B4M stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted B4M using a desalting column or dialysis against the reaction buffer.
Protocol 2: Photo-Crosslinking of B4M-Labeled Proteins
This protocol describes the UV irradiation procedure to induce crosslinking between the B4M-labeled protein and its interacting partners.
Materials:
-
B4M-labeled protein
-
Interacting partner(s) in a suitable buffer (e.g., PBS)
-
UV lamp with an output at ~365 nm (e.g., a UV crosslinker)
-
Quartz cuvette or microplate
Procedure:
-
Sample Preparation: Mix the B4M-labeled protein with its potential interacting partner(s) in a suitable buffer. The optimal concentrations will need to be determined empirically.
-
UV Irradiation: Place the sample in a quartz cuvette or a UV-transparent microplate. Irradiate the sample with a 365 nm UV lamp. The irradiation time can vary from 5 to 60 minutes and should be optimized to maximize crosslinking while minimizing protein damage.[3][11]
-
Analysis: The crosslinked products can be analyzed by SDS-PAGE, Western blotting, and mass spectrometry.
Protocol 3: Mass Spectrometry Analysis of B4M-Labeled and Crosslinked Proteins
This protocol provides a general workflow for the identification of B4M-labeled peptides and crosslinked species by mass spectrometry.
Materials:
-
B4M-labeled or crosslinked protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or other suitable protease)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the protein sample in 8 M urea. Reduce disulfide bonds with DTT and alkylate the resulting free thiols with IAA to prevent disulfide bond reformation.
-
Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the protein(s) with trypsin overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or similar device.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass of the B4M modification on a cysteine residue will result in a specific mass shift that can be used to identify labeled peptides. Crosslinked peptides will consist of two different peptide sequences joined by the B4M linker, and their identification requires specialized data analysis software.
-
Data Analysis: Use database search algorithms that can account for the mass of the B4M modification and can identify crosslinked peptides. The fragmentation pattern in the MS/MS spectra will provide evidence for the peptide sequences and the site of modification and crosslinking.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
Conclusion
This compound is a versatile reagent that empowers researchers to not only label proteins at specific cysteine residues but also to capture transient and stable protein-protein interactions through photo-crosslinking. While the maleimide-thiol linkage offers high specificity, its stability can be a concern for in vivo applications where next-generation maleimides might be more suitable. The benzophenone moiety provides a robust method for photo-crosslinking with high chemical stability, though its crosslinking efficiency can be lower than that of diazirines. The choice between B4M and other labeling reagents will ultimately depend on the specific experimental goals, with careful consideration of the required labeling efficiency, conjugate stability, and the nature of the intended application. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for making an informed decision and for the successful characterization of B4M-labeled proteins.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzophenone-4-maleimide for Protein Cross-linking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Benzophenone-4-maleimide (B4M) as a cross-linking agent, offering a comparison with alternative reagents and detailing experimental protocols. The information presented is intended to assist researchers in selecting the appropriate cross-linking strategy for their protein interaction studies.
Introduction to this compound (B4M)
This compound is a heterobifunctional cross-linking reagent that is utilized to covalently link interacting proteins. It possesses two distinct reactive moieties:
-
Maleimide (B117702) group: This group specifically reacts with sulfhydryl groups on cysteine residues, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1]
-
Benzophenone (B1666685) group: This is a photo-reactive group. Upon exposure to UV light (typically around 350-360 nm), the benzophenone moiety is excited to a triplet state.[2][3] This excited state can then abstract a hydrogen atom from a nearby amino acid residue, resulting in the formation of a stable carbon-carbon covalent bond.[2] This reaction is relatively non-specific, allowing for the capture of interactions that may not be easily targeted by traditional chemical cross-linkers.
This dual functionality allows for a two-step cross-linking procedure. First, the maleimide group is selectively conjugated to a cysteine residue on a protein of interest. Subsequently, the photo-reactive benzophenone group is activated by UV light to capture interacting partner proteins in close proximity.
Comparison with Alternative Cross-linking Chemistries
The selection of a cross-linking agent is critical for the success of protein interaction studies. B4M offers distinct advantages, but alternative reagents may be more suitable for specific applications.
| Feature | This compound (B4M) | Sulfo-SDA (Diazirine-based) | NHS Esters (e.g., DSS, BS3) | Next-Generation Maleimides |
| Primary Target(s) | Cysteine (Maleimide) & any C-H/N-H bond upon UV activation (Benzophenone) | Primary Amines (Sulfo-NHS ester) & any C-H/N-H bond upon UV activation (Diazirine) | Primary Amines (Lysine, N-terminus) | Cysteine |
| Reaction Chemistry | Thiol-reactive & Photo-activated C-H/N-H insertion | Amine-reactive & Photo-activated carbene insertion | Amine-reactive acylation | Thiol-reactive Michael addition |
| Specificity | High for initial cysteine conjugation; non-specific for photo-cross-linking. | High for initial amine conjugation; non-specific for photo-cross-linking. | Specific for primary amines. | High for cysteine. |
| Cross-linking Efficiency | Generally lower than NHS esters. Can be influenced by UV exposure time and intensity. One study on a benzophenone derivative (sulfo-SBP) showed fewer identified cross-links compared to a diazirine derivative (sulfo-SDA).[4][5][6] | Generally high. Sulfo-SDA has been shown to yield a high density of cross-links.[4] | Generally high for accessible primary amines. | Can be very high and offer improved stability over traditional maleimides. |
| Advantages | Can capture transient or weak interactions due to the non-specific nature of the photo-activated cross-linking. The two-step nature allows for targeted baiting of interactions. | High cross-linking density. Diazirines can exhibit reduced autofluorescence and non-specific hydrophobic interactions compared to benzophenones.[7] | Well-established chemistry with a wide range of spacer arm lengths and cleavable options available. | Improved stability of the resulting thioether bond, reducing the risk of deconjugation.[8] |
| Disadvantages | Can exhibit higher autofluorescence and non-specific hydrophobic interactions.[7] The aromatic structure of benzophenone can contribute to this.[7] Potential for UV-induced damage to proteins. Lower cross-linking efficiency in some cases. | UV activation is required, which can potentially damage proteins. | Only targets primary amines, which may not be present at the interaction interface. Can lead to intramolecular cross-linking. | Only targets cysteine residues, which may not be available at the desired site. |
| Key Applications | Mapping protein-protein interaction interfaces, identifying transient binding partners, and studying protein complex topology. | High-resolution structural analysis of proteins and protein complexes.[4] | General protein-protein cross-linking, antibody-drug conjugation. | Stable bioconjugation for therapeutic and diagnostic applications.[8] |
Experimental Protocols
Conjugation of this compound to a Cysteine-containing Protein
This protocol outlines the first step of the cross-linking procedure, where B4M is attached to the "bait" protein.
Materials:
-
Protein of interest with an accessible cysteine residue
-
This compound (B4M)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).
-
Desalting column or dialysis cassette.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent.
-
-
B4M Stock Solution:
-
Immediately before use, dissolve B4M in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the B4M stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Excess B4M:
-
Remove unreacted B4M using a desalting column or by dialysis against the reaction buffer.
-
Photo-Cross-linking and Analysis
This protocol describes the second step, where the B4M-conjugated protein is used to capture interacting partners.
Materials:
-
B4M-conjugated protein ("bait")
-
Interacting partner protein(s) or cell lysate ("prey")
-
UV lamp (365 nm)
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment or Mass Spectrometer
Procedure:
-
Incubation of Bait and Prey:
-
Mix the B4M-conjugated protein with the potential interacting partner(s) in a suitable interaction buffer.
-
Incubate the mixture for a time sufficient to allow for complex formation (e.g., 30-60 minutes at room temperature or 4°C).
-
-
UV Irradiation:
-
Place the sample in a UV-transparent container (e.g., a quartz cuvette or on a petri dish on ice).
-
Irradiate the sample with UV light at 365 nm. The irradiation time and distance from the lamp will need to be optimized, but a typical starting point is 15-30 minutes on ice.
-
-
Analysis of Cross-linked Products:
-
SDS-PAGE: Quench the reaction by adding SDS-PAGE loading buffer. Analyze the samples by SDS-PAGE. Cross-linked products will appear as higher molecular weight bands.[9]
-
Western Blotting: Transfer the proteins from the gel to a membrane and probe with antibodies specific to the bait and/or prey proteins to confirm the identity of the cross-linked species.
-
Mass Spectrometry: For identification of unknown interacting partners, the high molecular weight band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.
-
Visualizing Experimental Workflows and Mechanisms
This compound Cross-linking Mechanism
Caption: The two-step reaction mechanism of this compound cross-linking.
General Experimental Workflow for B4M Cross-linking
Caption: A typical experimental workflow for identifying protein interactions using B4M.
Hypothetical Signaling Pathway Analysis using B4M
This diagram illustrates how B4M could be used to investigate the interaction between a kinase and its substrate within a signaling cascade.
Caption: Using B4M to capture the interaction between Kinase A and Kinase B in a signaling pathway.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry | Semantic Scholar [semanticscholar.org]
- 6. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry – Rappsilber Laboratory [rappsilberlab.org]
- 7. Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - UK [thermofisher.com]
A Head-to-Head Comparison: Benzophenone-4-maleimide vs. Cleavable Sulfhydryl Crosslinkers
In the landscape of bioconjugation, the choice of a crosslinker is a critical decision that dictates the stability, functionality, and utility of the resulting conjugate. For researchers targeting sulfhydryl groups, two prominent strategies involve the use of non-cleavable photoreactive crosslinkers, such as Benzophenone-4-maleimide, and a variety of cleavable crosslinkers. This guide provides an objective, data-driven comparison of these two approaches to inform researchers, scientists, and drug development professionals in selecting the optimal tool for their specific application, from mapping protein-protein interactions to developing antibody-drug conjugates (ADCs).
Core Principles: An Overview of Reaction Chemistries
This compound (BPM) is a heterobifunctional crosslinker featuring a maleimide (B117702) group and a benzophenone (B1666685) group. The maleimide selectively reacts with sulfhydryl (thiol) groups at a pH range of 6.5-7.5 to form a stable, non-cleavable thioether bond.[1] The key feature of BPM is its photo-reactivity. Upon exposure to UV light (typically 350-365 nm), the benzophenone moiety forms a highly reactive triplet diradical that can insert into C-H bonds in close proximity, creating a covalent crosslink.[2] This two-step process allows for the specific attachment to a sulfhydryl-containing molecule first, followed by light-induced crosslinking to a binding partner.
Cleavable sulfhydryl crosslinkers , in contrast, are designed with a labile bond that can be broken under specific conditions. The most common class of cleavable sulfhydryl crosslinkers are those containing a disulfide bond . These reagents, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), typically react with sulfhydryls to form a new disulfide bridge. This bond is stable under normal physiological conditions but can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[3][4][5] Other cleavable linker chemistries include acid-labile, photo-cleavable, and enzyme-sensitive linkers, which are designed to break in response to low pH, specific wavelengths of light, or the presence of certain enzymes, respectively.[6]
Quantitative Performance Data
The selection of a crosslinker is often guided by its performance in key areas such as stability, cleavage efficiency, and the biological activity of the resulting conjugate. The following tables summarize available quantitative data to facilitate a direct comparison.
Table 1: Stability of Thioether vs. Disulfide Linkages
| Linker Type | Bond Formed | Model System | Incubation Conditions | Half-life (t½) | Key Findings |
| Maleimide-based (Non-cleavable) | Thioether | Antibody-Drug Conjugate (ADC) mimic in human plasma | 37°C | ~7 days | The thioether bond is generally stable, but can be susceptible to a retro-Michael reaction, leading to deconjugation.[7] |
| Disulfide-based (Cleavable) | Disulfide | ADC mimic in human plasma | 37°C | Varies (hours to days) | Stability is highly dependent on steric hindrance around the disulfide bond and the specific thiol environment.[8] |
| Thiol-bridging Maleimide | Thioether | ADC mimic in human plasma | 37°C | >21 days | Thiol-bridging maleimides form a more stable, hydrolysis-resistant thiosuccinimide linkage, significantly enhancing stability.[7] |
Table 2: Performance of Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
| ADC Linker Type | Representative ADC | Plasma Stability (Half-life) | In Vitro Potency (IC50) | Bystander Effect |
| Cleavable (Disulfide) | Anti-CD30 ADC | Not explicitly stated, but generally lower than non-cleavable linkers.[9] | ~10 ng/mL[9] | Yes, the released payload can kill neighboring antigen-negative cells.[10] |
| Non-cleavable (Thioether via SMCC) | Ado-trastuzumab emtansine (T-DM1) | High plasma stability.[11][12] | Varies by cell line, generally in the ng/mL range. | Limited to no bystander effect.[11][13] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these crosslinkers. Below are representative protocols for key experiments.
Protocol 1: Protein Crosslinking with this compound
This protocol describes a two-step process for crosslinking a sulfhydryl-containing protein ("Protein-SH") to its binding partner ("Protein-B").
-
Maleimide Conjugation:
-
Dissolve "Protein-SH" in a degassed, amine-free buffer (e.g., phosphate (B84403) buffer) at pH 6.5-7.5.
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Add the crosslinker solution to the protein solution at a 10-20 fold molar excess.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove excess, unreacted crosslinker by dialysis or gel filtration.
-
-
Photo-Crosslinking:
-
Mix the BPM-conjugated "Protein-SH" with "Protein-B" in a suitable buffer.
-
Place the sample in a UV-transparent container (e.g., quartz cuvette) on ice.
-
Irradiate the sample with UV light at 350-365 nm. The optimal irradiation time and distance from the UV source should be empirically determined.[14][15]
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Analyze the crosslinked products by SDS-PAGE and Western blotting.
-
Protocol 2: Protein Conjugation using a Disulfide-based Cleavable Crosslinker (SPDP)
This protocol outlines the conjugation of two proteins ("Protein 1" and "Protein 2") using SPDP.
-
Activation of Protein 1:
-
Dissolve "Protein 1" (containing primary amines) in a phosphate buffer at pH 7.2-8.0.
-
Prepare a stock solution of SPDP in DMSO.
-
Add the SPDP solution to the protein solution and incubate for 30-60 minutes at room temperature.
-
Remove excess SPDP by gel filtration.
-
-
Conjugation to Protein 2:
-
Dissolve "Protein 2" (containing a free sulfhydryl) in a compatible buffer.
-
Mix the SPDP-activated "Protein 1" with "Protein 2" and incubate for 1-2 hours at room temperature. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
-
Cleavage of the Disulfide Bond (Optional):
-
To cleave the crosslink, add DTT to a final concentration of 20-50 mM or TCEP to 0.5-5 mM.[3]
-
Incubate for 30 minutes at room temperature.
-
Analyze the cleaved products by SDS-PAGE.
-
Visualization of Experimental Workflows
Antibody-Drug Conjugation (ADC) Workflow
Caption: General workflow for the synthesis of an antibody-drug conjugate (ADC).
Pull-Down Assay for Protein-Protein Interaction
Caption: Workflow for a pull-down assay using a photo-reactive crosslinker.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and cleavable sulfhydryl crosslinkers is fundamentally a decision between creating a permanent or a reversible linkage, each with distinct advantages and disadvantages.
This compound is the crosslinker of choice when a stable, non-reversible bond is required. Its key advantage is the ability to capture interactions with molecules that may not have readily available reactive groups, through C-H bond insertion. This makes it a powerful tool for mapping protein-protein interaction interfaces and for applications where the stability of the conjugate is paramount. However, the non-specific nature of the photo-activated reaction can sometimes lead to a heterogeneous mixture of products, and the requirement for UV irradiation may be detrimental to sensitive biological samples.
Cleavable sulfhydryl crosslinkers , particularly disulfide-based reagents, offer the significant advantage of reversibility. This is essential for applications such as affinity purification, where the recovery of the binding partner in its native state is desired. In the context of ADCs, cleavable linkers can enable the release of the unmodified payload within the target cell, which can lead to a "bystander effect" where neighboring cancer cells are also killed.[6][10] The main drawback is the potential for premature cleavage of the linker in the reducing environment of the bloodstream, which can lead to off-target toxicity and reduced efficacy.[8]
Ultimately, the optimal crosslinker depends on the specific experimental goals. For creating highly stable conjugates and capturing interactions in a non-specific manner, this compound is a strong candidate. For applications requiring the release of a binding partner or a therapeutic payload, a cleavable crosslinker is the more appropriate choice. Careful consideration of the desired stability, the nature of the interacting molecules, and the downstream analytical methods will guide the researcher to the most suitable crosslinking strategy.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Disulfide (biochemistry) - Wikipedia [en.wikipedia.org]
- 5. Disulfide reduction using TCEP reaction [biosyn.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 14. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Site-Specific Labeling Efficiency of Benzophenone-4-maleimide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and efficient labeling of proteins is paramount. Benzophenone-4-maleimide (BPM) is a heterobifunctional crosslinker that enables site-specific covalent attachment to cysteine residues via its maleimide (B117702) group, and subsequent photo-induced crosslinking to interacting molecules through its benzophenone (B1666685) moiety. This guide provides an objective comparison of BPM's labeling performance with other common thiol-reactive labeling reagents, supported by experimental data and detailed protocols.
Performance Comparison of Thiol-Reactive Labeling Reagents
The selection of a labeling reagent is often a balance between reactivity, specificity, and the requirements of the downstream application. While the maleimide group of BPM ensures high selectivity for cysteine residues, the benzophenone group provides the functionality for photo-crosslinking, which is absent in standard fluorescent dyes. The following table summarizes the key performance characteristics of this compound and compares it with other common alternatives.
| Feature | This compound (BPM) | Fluorescent Maleimide (e.g., Fluorescein-5-Maleimide) | Iodoacetamide |
| Target Residue | Cysteine | Cysteine | Cysteine (can also react with Met, His) |
| Reactive Group | Maleimide | Maleimide | Iodoacetyl |
| Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 | 7.5 - 8.5 |
| Bond Stability | Stable thioether bond, but susceptible to retro-Michael addition in the presence of other thiols. | Stable thioether bond, with similar susceptibility to retro-Michael addition. | Very stable thioether bond, not reversible. |
| Typical Labeling Efficiency | Estimated 70-90%¹ | 70-90%[1][2] | High, often >90% |
| Primary Application | Photo-crosslinking to study protein-protein interactions. | Fluorescence-based detection (e.g., microscopy, flow cytometry). | General cysteine modification and labeling. |
| Detection Method | Mass Spectrometry, Western Blot (via tagged binding partner). | Fluorescence Spectroscopy. | Dependent on the conjugated tag. |
| Key Advantage | Enables covalent capture of interacting partners upon UV activation. | Direct visualization and quantification via fluorescence. | Forms a highly stable, irreversible bond. |
| Key Disadvantage | Lacks a fluorescent reporter group for direct visualization. | Does not enable crosslinking of interacting molecules. | Can exhibit lower specificity than maleimides, with potential off-target reactions. |
Experimental Protocols
Accurate determination of labeling efficiency is critical for reproducible results. Below are detailed methodologies for protein labeling with this compound and the subsequent analysis of conjugation efficiency.
Protocol 1: Labeling of a Cysteine-Containing Protein with this compound
This protocol outlines the steps for the covalent conjugation of BPM to a protein with an accessible cysteine residue.
Materials:
-
Protein with an accessible cysteine residue (concentration: 1-5 mg/mL).
-
This compound (BPM).
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If the protein has disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Removal of Reducing Agent: If TCEP was used, it must be removed prior to the addition of the maleimide reagent. This can be achieved by buffer exchange using a desalting column.
-
BPM Stock Solution: Immediately before use, dissolve BPM in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the BPM stock solution to the protein solution. The reaction should be carried out in the dark to prevent premature activation of the benzophenone group.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding a 100-fold molar excess of β-mercaptoethanol or L-cysteine and incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted BPM by size-exclusion chromatography.
Protocol 2: Determination of BPM Labeling Efficiency by Mass Spectrometry
Since BPM is not fluorescent, mass spectrometry is the most direct method for confirming conjugation and determining labeling efficiency.
Procedure:
-
Sample Preparation: Take an aliquot of the purified BPM-labeled protein from Protocol 1.
-
Intact Protein Analysis: Analyze the intact protein by LC-ESI-MS. The mass spectrum of the labeled protein will show a mass shift corresponding to the molecular weight of BPM (293.29 g/mol ) for each conjugated molecule. The relative abundance of the peaks for the unlabeled and labeled protein can be used to estimate the labeling efficiency.
-
Peptide Mapping Analysis: For confirmation of the labeling site, digest the labeled protein with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data for peptides that have been modified with BPM. The presence of a peptide with the expected mass modification confirms site-specific labeling. The ratio of the modified to unmodified peptide can provide a more precise measure of labeling efficiency at a specific site.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using this compound for studying protein-protein interactions.
References
A Comparative Guide to Heterobifunctional Cross-linking Agents: Benzophenone-4-maleimide in Focus
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional cross-linking agents are vital tools in the fields of chemical biology, proteomics, and drug development.[1] By possessing two distinct reactive moieties, these reagents facilitate controlled, sequential conjugation of biomolecules, minimizing the formation of undesirable homodimers and polymers that can occur with homobifunctional cross-linkers.[2][3] This guide provides an objective comparison of Benzophenone-4-maleimide with other commonly used heterobifunctional cross-linkers, supported by experimental data and detailed methodologies to aid in the selection of the optimal reagent for specific research applications.
At a Glance: A Comparative Overview of Heterobifunctional Cross-linkers
The selection of a cross-linking agent is dictated by the target functional groups, the desired stability of the linkage, and the specific application. This compound is a unique heterobifunctional reagent that combines a sulfhydryl-reactive maleimide (B117702) group with a photo-activatable benzophenone (B1666685) group. This allows for a two-step conjugation process where a biomolecule with a free sulfhydryl group is first covalently linked via the maleimide moiety, followed by UV light-induced cross-linking of the benzophenone group to a nearby interacting molecule.
Other widely used classes of heterobifunctional cross-linkers include those with N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine (B10760008) residues) and maleimides for targeting sulfhydryls (e.g., cysteine residues), as well as other photoreactive moieties like aryl azides and diazirines.[1][2]
Data Presentation: Quantitative Comparison of Cross-linker Performance
Direct head-to-head quantitative comparisons of cross-linking efficiency can be challenging as the yield is highly dependent on the specific biomolecules and reaction conditions. However, the following table summarizes key performance characteristics of different classes of heterobifunctional cross-linkers based on available data.
| Feature | This compound | NHS Ester-Maleimide (e.g., SMCC) | NHS Ester-Diazirine |
| Target Moiety 1 | Sulfhydryl (-SH) | Amine (-NH₂) | Amine (-NH₂) |
| Target Moiety 2 | C-H bonds (non-specific) | Sulfhydryl (-SH) | C-H, N-H, O-H bonds (non-specific) |
| Reaction 1 Chemistry | Michael Addition | Acylation | Acylation |
| Reaction 2 Chemistry | Photo-activated C-H insertion | Michael Addition | Photo-activated carbene insertion |
| Resulting Bond 1 | Thioether | Amide | Amide |
| Resulting Bond 2 | Carbon-Carbon | Thioether | Covalent (various) |
| Bond 1 Stability | Generally stable, but can be susceptible to retro-Michael reaction.[1] | Highly stable.[1] | Highly stable. |
| Bond 2 Stability | Highly stable. | Generally stable, but can be susceptible to retro-Michael reaction. | Highly stable. |
| Cross-linking Efficiency | Moderate to high, dependent on proximity and UV exposure.[4] | High.[5] | Generally high, but can be reduced by quenching.[4] |
| Specificity | High for sulfhydryls; non-specific for C-H bonds upon photo-activation. | High for both amines and sulfhydryls.[5] | High for amines; non-specific upon photo-activation.[6] |
| Key Advantages | Temporal control of cross-linking via UV activation; not quenched by water.[2] | Well-established chemistry with high yields; no UV activation required.[1][5] | High reactivity of carbene intermediate; small size of diazirine group.[4] |
| Key Disadvantages | Requires UV light source which can potentially damage samples; benzophenone group is relatively bulky.[2][4] | Potential for hydrolysis of NHS ester; thioether bond can be reversible.[5] | Diazirine can be quenched by water; may require specific UV wavelengths.[4] |
Experimental Protocols: Methodologies for Key Experiments
Protocol 1: Two-Step Protein-Protein Conjugation using this compound
This protocol outlines a general procedure for cross-linking two proteins (Protein A and Protein B), where Protein A has an available cysteine residue.
Materials:
-
This compound
-
Protein A (with a free sulfhydryl group)
-
Protein B (the interaction partner of Protein A)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.[7]
-
Anhydrous DMSO or DMF
-
UV Lamp (350-360 nm)
-
Desalting column
Procedure:
Step 1: Conjugation of this compound to Protein A
-
Prepare Protein A: Dissolve Protein A in degassed Reaction Buffer to a concentration of 1-5 mg/mL. If necessary, reduce any disulfide bonds in Protein A by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature, followed by removal of the reducing agent using a desalting column.[7]
-
Prepare Cross-linker Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[7]
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the Protein A solution.[7]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted this compound from the Protein A conjugate using a desalting column equilibrated with Reaction Buffer.
Step 2: Photo-Cross-linking of Protein A-Benzophenone Conjugate to Protein B
-
Complex Formation: Mix the purified Protein A-Benzophenone conjugate with Protein B in a 1:1 molar ratio in Reaction Buffer. Allow the proteins to interact and form a complex by incubating for 1 hour at room temperature.
-
UV Irradiation: Expose the protein complex solution to UV light at 350-360 nm.[2] The optimal irradiation time and intensity should be determined empirically, but a starting point is 15-30 minutes on ice.
-
Analysis: Analyze the cross-linked product by SDS-PAGE. A new band corresponding to the molecular weight of the Protein A-Protein B conjugate should be visible. Further analysis can be performed using mass spectrometry to identify the cross-linked peptides.
Protocol 2: Two-Step Protein-Protein Conjugation using Sulfo-SMCC
This protocol describes the conjugation of an amine-containing protein (Protein 1) to a sulfhydryl-containing protein (Protein 2).[5]
Materials:
-
Sulfo-SMCC
-
Protein 1 (with primary amines)
-
Protein 2 (with free sulfhydryls)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2.[8]
-
Desalting column
Procedure:
Step 1: Activation of Protein 1 with Sulfo-SMCC
-
Prepare Protein 1: Dissolve Protein 1 in Conjugation Buffer to a concentration of 1-10 mg/mL.[8]
-
Prepare Sulfo-SMCC: Immediately before use, dissolve Sulfo-SMCC in water to a concentration of 10 mg/mL.[8]
-
Reaction: Add a 20-fold molar excess of the Sulfo-SMCC solution to the Protein 1 solution.[8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[5]
-
Purification: Remove excess Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.[5]
Step 2: Conjugation of Maleimide-Activated Protein 1 to Protein 2
-
Prepare Protein 2: Ensure Protein 2 has free sulfhydryl groups. If necessary, reduce disulfide bonds as described in Protocol 1, Step 1.
-
Reaction: Immediately mix the purified maleimide-activated Protein 1 with Protein 2 in a 1:1 to 4:1 molar ratio (Protein 1:Protein 2).[5]
-
Incubation: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Purification: Purify the final conjugate using size-exclusion chromatography to separate the conjugate from unreacted proteins.[5]
Mandatory Visualization
Caption: Workflow for two-step cross-linking with this compound.
Caption: A generic signaling pathway illustrating a target for cross-linking.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Benzophenone-4-maleimide: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Benzophenone-4-maleimide, ensuring operational integrity and laboratory safety.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This compound, a heterobifunctional cross-linking reagent, requires careful handling due to its reactive nature. This guide provides a procedural, step-by-step plan for its safe disposal.
Immediate Safety and Handling Precautions
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and irritation. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling the solid powder to prevent respiratory irritation.[2] |
Step-by-Step Disposal Procedures
Due to the reactive maleimide (B117702) group, this compound should be treated as hazardous chemical waste.[3][4] A key step in its safe disposal is the deactivation of the reactive maleimide moiety by quenching it with a thiol-containing compound.[3][4]
Deactivation of Reactive Maleimide
This protocol minimizes the reactivity of the waste stream, rendering it safer for handling and final disposal.
Experimental Protocol for Deactivation:
-
Prepare a Quenching Solution: In a fume hood, prepare a ~100 mM solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).[3][4]
-
Reaction/Deactivation:
-
For liquid waste containing this compound, add it to a designated chemical waste container containing a 10-fold molar excess of the quenching solution.[3]
-
For solid this compound, dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO or DMF) before adding it to the quenching solution.
-
-
Incubation: Gently mix the solution and allow the reaction to proceed for at least 2 hours at room temperature to ensure the complete deactivation of the maleimide group.[3]
Segregation and Collection of Waste
Proper segregation and labeling of waste are crucial for safe disposal.
| Waste Type | Collection and Labeling Procedure |
| Unused Solid this compound | Keep in its original, sealed container. Label as "Hazardous Waste: Unused this compound".[3] |
| Deactivated Liquid Waste | Collect the deactivated solution in a clearly labeled, sealed, and chemically compatible waste container. Label as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]".[3] |
| Contaminated Solid Waste | All consumables that have come into contact with this compound (e.g., pipette tips, tubes, gloves, absorbent paper) must be collected in a designated, sealed plastic bag or container. Label as "Hazardous Waste: this compound contaminated debris".[3][5] |
| Empty Containers | The original container should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.[3] |
Storage and Final Disposal
All hazardous waste must be stored and disposed of in compliance with institutional, local, and national regulations.
-
Storage: Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3]
-
Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Complete all necessary hazardous waste disposal forms as required.
It is important to note that benzophenone (B1666685) and its derivatives can be harmful to aquatic life, and therefore should not be disposed of down the drain.[6][7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | CAS 92944-71-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 4-(N-Maleimido)benzophenone powder 92944-71-3 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. durhamtech.edu [durhamtech.edu]
Personal protective equipment for handling Benzophenone-4-maleimide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Benzophenone-4-maleimide (CAS No. 92944-71-3). The information herein is compiled to ensure the safe management of this chemical in a laboratory setting, prioritizing the well-being of researchers, scientists, and drug development professionals.
Hazard Summary
This compound is classified with the following hazards:
-
May be harmful if swallowed.[3]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a laboratory coat or other protective clothing.[1][4] | Inspect gloves for tears or punctures before use. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher-level respirator. | Required when handling powder outside of a chemical fume hood or when dust generation is likely.[4] |
Operational Plan for Safe Handling
Adherence to the following step-by-step protocol is mandatory for the safe handling of this compound.
1. Preparation and Pre-Handling Checklist:
-
Ensure a chemical fume hood is available and functioning correctly.[5]
-
Locate the nearest eyewash station and safety shower.
-
Verify that all necessary PPE is available and in good condition.
-
Ensure a designated hazardous waste container is properly labeled and accessible.
2. Handling the Compound:
-
All manipulations of solid this compound that could generate dust must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Don the appropriate PPE as specified in the table above before handling the chemical.
-
Use a spatula or other appropriate tool for transferring the powder. Avoid any actions that could create airborne dust.[5]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.[5] The label should include "Hazardous Waste" and the chemical name.
-
Contaminated Materials: Dispose of all contaminated items, including gloves, weighing papers, and disposable labware, in the designated solid hazardous waste container.[5]
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.[1]
Workflow for Safe Handling and Disposal
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C17H11NO3 | CID 146390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
